Calcium cyclamate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;N-cyclohexylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO3S.Ca/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLJMHXGZUJRTL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24CaN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057892 | |
| Record name | Calcium cyclamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | Calcium cyclamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4154 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Form: crystals; pleasant, very sweet taste; practically insol in alcohol, benzene, chloroform, ether; pH of 10% aq soln 5.5-7.5; Said to be more resistant to cooking temp than saccharin /Dihydrate/, ODORLESS; WHITE CRYSTALLINE POWDER; 1 G SOL IN 4 ML WATER; 1 G SOL IN 60 ML ETHANOL; 1 G SOL IN 1.5 ML PROPYLENE GLYCOL; LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/; IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE, SOL IN AQ SOLN OF SORBITOL; 25 G SOL IN 100 ML 25% ALCOHOL; 2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL, Soluble in water. Insoluble in most organic solvents. | |
| Record name | CALCIUM CYCLAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
139-06-0 | |
| Record name | Calcium cyclamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, N-cyclohexyl-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium cyclamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis(cyclohexylsulphamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM CYCLAMATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X12LMJ1WYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM CYCLAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Cyclamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of calcium cyclamate, a widely used artificial sweetener. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. The guide covers its fundamental properties, analytical methodologies for its quantification, and its interaction with biological systems, specifically the sweet taste signaling pathway. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key analytical techniques are provided, and the sweet taste signaling pathway is visualized using a Graphviz diagram.
Chemical and Physical Properties
This compound, the calcium salt of cyclamic acid, is a non-nutritive sweetener approximately 30-50 times sweeter than sucrose.[1] It is a white, odorless, crystalline powder with a pleasant, very sweet taste.[2]
General Properties
| Property | Value | Reference(s) |
| Chemical Name | Calcium bis(N-cyclohexylsulfamate) | [2] |
| Synonyms | Calcium cyclohexanesulfamate, Cyclamate calcium, Sucaryl calcium | [2] |
| CAS Number | 139-06-0 (anhydrous) | [3] |
| Molecular Formula | C₁₂H₂₄CaN₂O₆S₂ | [2] |
| Molecular Weight | 396.54 g/mol | [2] |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White, odorless, crystalline powder | [4] |
| Melting Point | Not precisely defined for the anhydrous form. Cyclamic acid melts at 169-170 °C. | [3] |
| Solubility | ||
| in Water | Freely soluble. 1 g in 4 mL of water. | [2] |
| in Ethanol | Practically insoluble to sparingly soluble. | [2][4] |
| in Organic Solvents | Practically insoluble in benzene, chloroform, and ether. | [2] |
| pH (10% aqueous solution) | 5.5 - 7.5 | [3] |
| Stability | Stable to heat, light, and air over a wide pH range. More resistant to cooking temperatures than saccharin. | [2] |
| Decomposition | When heated to decomposition, it emits very toxic fumes of sulfoxides and nitroxides. |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and its primary metabolite, cyclohexylamine (B46788).
Titrimetric Assay of this compound
This method determines the purity of this compound by titrating the cyclamate ion with sodium nitrite (B80452).
Principle: The N-sulfamate group of the cyclamate ion is quantitatively diazotized by nitrous acid (formed in situ from sodium nitrite and hydrochloric acid). The endpoint is detected when excess nitrous acid is present, which is indicated by its reaction with starch iodide paper.
Reagents and Equipment:
-
This compound sample
-
Distilled water
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂), 0.1 M standard solution
-
Starch iodide test paper
-
Analytical balance
-
Burette, 50 mL
-
Beakers and flasks
Procedure:
-
Accurately weigh approximately 0.4 g of the this compound sample.
-
Dissolve the sample in a mixture of 50 mL of distilled water and 5 mL of concentrated hydrochloric acid in a 250 mL beaker.
-
Titrate the solution with a standardized 0.1 M sodium nitrite solution.
-
Towards the end of the titration, add the titrant dropwise.
-
After each addition, streak a glass rod dipped in the solution onto a piece of starch iodide test paper.
-
The endpoint is reached when a blue color is immediately produced on the test paper.[5]
-
The endpoint can also be determined electrometrically.[5]
-
The endpoint is reproducible after the mixture has been allowed to stand for one minute.[5]
Calculation: Each mL of 0.1 M sodium nitrite is equivalent to 19.83 mg of anhydrous this compound (C₁₂H₂₄CaN₂O₆S₂).[4]
High-Performance Liquid Chromatography (HPLC) for Cyclamate in Food Products
This method is suitable for the determination of cyclamate in various food matrices, including beverages and preserved fruits. Since cyclamate lacks a strong chromophore, indirect detection or derivatization is required.
Principle: Cyclamate is separated from other food components on a reversed-phase HPLC column. For UV detection, cyclamate is first oxidized to cyclohexylamine, which is then derivatized with a UV-absorbing compound like trinitrobenzenesulfonic acid (TNBS).[6][7]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water gradient[8]
-
Hydrogen peroxide (H₂O₂) for oxidation
-
Trinitrobenzenesulfonic acid (TNBS) for derivatization
-
Cycloheptylamine (as internal standard)[6]
-
This compound standard
-
Sample preparation materials (e.g., filters, solid-phase extraction cartridges)
Sample Preparation (General Procedure for Beverages):
-
Degas carbonated beverages by sonication.
-
Dilute the sample with distilled water to bring the cyclamate concentration within the linear range of the assay.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Sample Preparation (General Procedure for Preserved Fruits):
-
Homogenize a known weight of the sample.
-
Extract the cyclamate from the matrix with water, potentially with heating or sonication to improve extraction efficiency.
-
Centrifuge the extract to remove solid particles.
-
The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.[9]
-
Filter the final extract through a 0.45 µm syringe filter.
Derivatization and Analysis:
-
Take a known volume of the prepared sample extract.
-
Add the internal standard (cycloheptylamine).
-
Perform the oxidation of cyclamate to cyclohexylamine by adding hydrogen peroxide and heating.
-
Adjust the pH and add the derivatizing agent (TNBS).
-
Allow the reaction to proceed under controlled temperature and time.
-
Inject the derivatized sample into the HPLC system.
-
Detect the derivatized cyclohexylamine and internal standard at an appropriate wavelength (e.g., 345 nm for TNBS derivatives).[7]
-
Quantify the amount of cyclamate based on a calibration curve prepared with derivatized standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Cyclohexylamine in Biological Samples
This method is used to determine the concentration of cyclohexylamine, the primary metabolite of cyclamate, in biological matrices like urine.
Principle: Cyclohexylamine is extracted from the biological matrix and then derivatized to increase its volatility and improve its chromatographic properties. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry.[10]
Instrumentation and Reagents:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)
-
Cyclohexylamine standard
-
Internal standard (e.g., deuterated cyclohexylamine)
-
pH adjustment reagents (e.g., sodium hydroxide (B78521), hydrochloric acid)
Sample Preparation (Urine):
-
Take a known volume of the urine sample.
-
Add the internal standard.
-
Adjust the pH of the urine to alkaline conditions (e.g., pH > 11) with sodium hydroxide to ensure cyclohexylamine is in its free base form.
-
Extract the cyclohexylamine with an organic solvent (e.g., diethyl ether) by liquid-liquid extraction.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
Derivatization and Analysis:
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Add the derivatizing agent (TFAA).
-
Heat the mixture to facilitate the derivatization reaction.
-
Inject a portion of the derivatized sample into the GC-MS system.
-
The GC oven temperature is programmed to separate the derivatized cyclohexylamine from other components.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized cyclohexylamine and the internal standard.
-
Quantify the amount of cyclohexylamine based on a calibration curve prepared with derivatized standards.
Biological Interaction: The Sweet Taste Signaling Pathway
This compound elicits a sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor, which is located in the taste receptor cells on the tongue. The interaction of cyclamate with the transmembrane domain of the T1R3 subunit initiates a downstream signaling cascade.
The following diagram illustrates the key steps in the sweet taste signaling pathway initiated by a sweetener like this compound.
Caption: Sweet taste signaling pathway initiated by this compound.
Conclusion
This technical guide has provided a detailed summary of the chemical and physical properties of this compound, along with comprehensive experimental protocols for its analysis. The inclusion of the sweet taste signaling pathway provides valuable context for its biological activity. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this compound in their respective fields.
References
- 1. Cyclamate - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. phexcom.com [phexcom.com]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Sodium Cyclamate in Food Flavors and Fragrances [spkx.net.cn]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Industrial Production of Calcium Cyclamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium cyclamate, a non-nutritive, high-intensity sweetener, holds a significant place in the food and pharmaceutical industries. Its synthesis and large-scale production involve a series of precise chemical reactions and purification steps to ensure a high-purity final product. This technical guide provides a comprehensive overview of the core processes involved in the synthesis and industrial manufacturing of this compound. It details the primary synthesis pathway, including the critical sulfonation of cyclohexylamine (B46788) and subsequent neutralization, along with purification methodologies. Furthermore, this document outlines the industrial production workflow, key process parameters, and quality control measures essential for consistent and safe manufacturing. The information is presented to be a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of sweeteners and pharmaceutical excipients.
Introduction
This compound, the calcium salt of cyclamic acid, is an artificial sweetener approximately 30-50 times sweeter than sucrose.[1] Its stability under heating makes it a versatile ingredient in a variety of products, including baked goods, beverages, and pharmaceuticals.[2] The industrial production of this compound is a well-established chemical process that begins with the sulfonation of cyclohexylamine. This is followed by a neutralization reaction with a calcium source, typically calcium hydroxide (B78521), and subsequent purification and crystallization to yield the final product.
This guide will delve into the technical details of the synthesis and industrial production of this compound, providing experimental protocols, quantitative data, and process visualizations to aid in understanding the intricacies of its manufacturing.
Synthesis of this compound
The synthesis of this compound is a two-step process:
-
Sulfonation of Cyclohexylamine: The primary reaction involves the introduction of a sulfonic acid group to the cyclohexylamine molecule to form N-cyclohexylsulfamic acid (cyclamic acid).
-
Neutralization: The resulting cyclamic acid is then neutralized with a calcium base to produce this compound.
Step 1: Sulfonation of Cyclohexylamine
The sulfonation of cyclohexylamine can be achieved using several sulfonating agents, with sulfur trioxide (SO₃) and sulfamic acid being the most common in industrial applications. Chlorosulfonic acid has also been used historically.[3]
This method is widely used in industrial settings due to its efficiency and the high purity of the resulting product. The reaction is highly exothermic and requires careful control of temperature and reactant ratios to minimize the formation of by-products such as bis(cyclohexylamine)sulfone.[4]
Experimental Protocol:
-
Reactant Preparation: Dry cyclohexylamine and a gaseous mixture of sulfur trioxide diluted with an inert gas (e.g., nitrogen) are prepared. It is crucial to maintain anhydrous conditions to prevent the formation of sulfuric acid.[4]
-
Reaction: The liquid, dry cyclohexylamine and the gaseous sulfur trioxide-nitrogen mixture are introduced into a reaction zone under turbulent conditions. A high molar ratio of cyclohexylamine to sulfur trioxide (at least 10:1) is maintained to favor the formation of the desired cyclohexylamine cyclohexylsulfamate (B1227001).[4]
-
Temperature Control: The reaction temperature is maintained between 70°C and 150°C.[4]
-
Product Formation: The reaction yields cyclohexylamine cyclohexylsulfamate as the primary product.[4]
| Parameter | Value | Reference |
| Reactant Ratio (Cyclohexylamine:SO₃) | ≥ 10:1 (molar) | [4] |
| Reaction Temperature | 70°C - 150°C | [4] |
| Yield of Amine Salt | > 80% | [4] |
The reaction of cyclohexylamine with sulfamic acid is another common industrial method. This process is generally considered milder than using sulfur trioxide.
Experimental Protocol:
-
Reactant Mixing: Cyclohexylamine and sulfamic acid are mixed in a reaction vessel. An excess of cyclohexylamine is typically used.
-
Heating: The mixture is heated to a temperature between 110°C and 160°C for approximately 90 minutes.[5] The reaction is carried out under a nitrogen blanket to prevent oxidation.[5]
-
Product Formation: The reaction produces the ammonium (B1175870) salt of N-cyclohexylsulfamic acid.
| Parameter | Value | Reference |
| Reactant Ratio (Cyclohexylamine:Sulfamic Acid) | 2.5-5:1 (mass) | |
| Reaction Temperature | 110°C - 160°C | [5] |
| Reaction Time | ~90 minutes | [5] |
Step 2: Neutralization with Calcium Hydroxide
The N-cyclohexylsulfamic acid (or its amine/ammonium salt) from the sulfonation step is neutralized with calcium hydroxide (Ca(OH)₂) to form this compound.
Experimental Protocol:
-
Reaction Mixture: The crude product from the sulfonation step is dissolved in water.
-
Addition of Calcium Hydroxide: A slurry of calcium hydroxide is added to the aqueous solution of cyclamic acid. Calcium hydroxide is often used due to its cost-effectiveness and availability.[6][7]
-
Neutralization: The mixture is stirred until the neutralization is complete, which can be monitored by measuring the pH of the solution. The reaction typically takes 1-3 hours.
-
Product Formation: The reaction yields a solution of this compound.
| Parameter | Value | Reference |
| Neutralizing Agent | Calcium Hydroxide (Ca(OH)₂) | [6][7] |
| Reaction Time | 1 - 3 hours |
Industrial Production of this compound
The industrial production of this compound follows the same fundamental chemical steps as the laboratory synthesis but is scaled up and optimized for efficiency, safety, and cost-effectiveness.
Process Workflow
The following diagram illustrates a typical industrial workflow for the production of this compound.
Purification and Crystallization
Purification is a critical step to ensure the final product meets the stringent purity requirements for food and pharmaceutical applications. A common industrial purification method involves the use of a barium salt intermediate.[8]
Purification Protocol (Barium Salt Method):
-
Formation of Barium Cyclamate: The crude cyclamic acid solution is treated with barium carbonate. This precipitates any sulfate (B86663) impurities as highly insoluble barium sulfate.
-
Removal of Barium Sulfate: The barium sulfate precipitate is removed by filtration.
-
Conversion back to Cyclamic Acid: The soluble barium cyclamate is then treated with sulfuric acid, which precipitates barium sulfate and regenerates the cyclamic acid in solution.[8]
-
Final Neutralization: The purified cyclamic acid is then neutralized with calcium hydroxide to form high-purity this compound.[8]
Crystallization:
The purified this compound solution is concentrated and cooled to induce crystallization. The resulting crystals are then separated from the mother liquor by centrifugation and dried.
| Parameter | Value | Reference |
| Purity (Assay) | 98.0% - 101.0% (anhydrous basis) | [1] |
| Loss on Drying | 6.0% - 9.0% | [1] |
| Cyclohexylamine Impurity | ≤ 10 mg/kg | [1] |
| Dicyclohexylamine Impurity | ≤ 1 mg/kg | [1] |
| Lead Impurity | ≤ 1 mg/kg | [1] |
Quality Control
Rigorous quality control is essential throughout the manufacturing process to ensure the safety and purity of the final this compound product. Various analytical methods are employed for this purpose.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the determination of cyclamate in various food and beverage products.[9][10] Since cyclamate lacks a strong chromophore for direct UV detection, a derivatization step is often required.[9] One method involves the oxidation of cyclamate to cyclohexylamine, followed by derivatization with trinitrobenzenesulfonic acid (TNBS) and subsequent analysis by HPLC-UV.[9]
Titration: A titration method can be used for the assay of this compound. The sample is dissolved in water and dilute hydrochloric acid and then titrated with a standardized solution of sodium nitrite.[1]
The following diagram illustrates a typical quality control workflow.
Conclusion
The synthesis and industrial production of this compound are well-defined processes that rely on the precise control of reaction conditions and rigorous purification and quality control measures. The primary pathway involves the sulfonation of cyclohexylamine followed by neutralization with calcium hydroxide. Industrial-scale manufacturing employs optimized protocols and specialized equipment to ensure high yields and purity. A thorough understanding of the chemistry, process parameters, and analytical methodologies is crucial for the safe and efficient production of this widely used artificial sweetener. This guide has provided a detailed technical overview to serve as a valuable resource for professionals in the field.
References
- 1. fao.org [fao.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Cyclamate | C6H13NO3S | CID 7533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3226430A - Sulfonation of cyclohexylamine with so3 - Google Patents [patents.google.com]
- 5. chemithon.com [chemithon.com]
- 6. Lime (Calcium Hydroxide) for use in pH Neutralization Systems [phadjustment.com]
- 7. stumejournals.com [stumejournals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Formula of Calcium Cyclamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of calcium cyclamate. It includes detailed experimental protocols for its synthesis and analysis, presented to meet the rigorous standards of research and development professionals.
Molecular Structure and Chemical Formula
This compound is the calcium salt of cyclamic acid. It is an artificial sweetener that is approximately 30-50 times sweeter than sucrose.
The chemical formula for anhydrous this compound is C₁₂H₂₄CaN₂O₆S₂ .[1] It also commonly exists as a dihydrate, with the formula C₁₂H₂₄CaN₂O₆S₂ · 2H₂O .[2]
IUPAC Name: calcium bis(N-cyclohexylsulfamate)[3]
CAS Registry Number: 139-06-0[1]
The molecular structure consists of a central calcium ion (Ca²⁺) ionically bonded to two cyclohexylsulfamate (B1227001) anions ([C₆H₁₁NHSO₃]⁻). The cyclohexylsulfamate anion features a cyclohexane (B81311) ring attached to a sulfamate (B1201201) group.
Molecular Structure Visualization
Caption: Molecular structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 396.54 g/mol (anhydrous) | [1] |
| 432.57 g/mol (dihydrate) | [2] | |
| Appearance | White, odorless, crystalline powder | [2] |
| Taste | Intensely sweet | |
| Solubility | Freely soluble in water | [1] |
| 1 g in 4 mL of water | [1] | |
| Sparingly soluble in ethanol (B145695) | [2] | |
| 1 g in 60 mL of ethanol | [1] | |
| Practically insoluble in benzene, chloroform, and ether | [1] | |
| pH of 10% Aqueous Solution | 5.5 - 7.5 | [1] |
| Loss on Drying (Dihydrate) | 6.0% - 9.0% (140°C for 2 hours) | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analytical determination of this compound.
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the sulfonation of cyclohexylamine (B46788) to produce cyclamic acid, followed by neutralization with a calcium salt.
Caption: General synthesis pathway for this compound.
Protocol for Laboratory-Scale Synthesis:
-
Sulfonation of Cyclohexylamine:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve cyclohexylamine in a high-boiling point solvent such as toluene.
-
Slowly add an equimolar amount of sulfamic acid to the cyclohexylamine solution while stirring.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of N-cyclohexyl-N-cyclohexylammonium sulfamate.
-
Filter the precipitate and wash with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.
-
-
Neutralization to Form this compound:
-
Suspend the N-cyclohexyl-N-cyclohexylammonium sulfamate precipitate in water.
-
Slowly add a stoichiometric amount of calcium hydroxide (Ca(OH)₂) slurry to the suspension with vigorous stirring. The reaction will liberate free cyclohexylamine.
-
Continue stirring until the reaction is complete, which can be monitored by the cessation of ammonia (B1221849) smell or by pH measurement (approaching neutral).
-
The resulting aqueous solution contains this compound and liberated cyclohexylamine.
-
-
Purification:
-
Remove the liberated cyclohexylamine by azeotropic distillation.
-
Treat the aqueous solution with activated carbon to remove colored impurities, followed by filtration.
-
Concentrate the filtrate under reduced pressure to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
The identity and purity of the synthesized this compound can be confirmed by techniques such as melting point determination, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
-
Analytical Determination by HPLC-UV
High-performance liquid chromatography with ultraviolet detection is a common method for the quantification of cyclamate in various samples. The method often involves a pre-column derivatization step to introduce a chromophore, as cyclamate itself has poor UV absorbance.
Caption: Workflow for HPLC-UV determination of cyclamate.
Detailed Protocol for HPLC-UV Analysis: [4][5]
-
Reagents and Standards:
-
This compound standard
-
Cycloheptylamine (internal standard)
-
Trinitrobenzenesulfonic acid (TNBS)
-
Sodium carbonate
-
Sodium hydroxide
-
Hydrochloric acid
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
-
Sample Preparation:
-
Liquid Samples (e.g., beverages): Degas carbonated beverages. Dilute the sample with deionized water to bring the cyclamate concentration within the linear range of the calibration curve.
-
Solid Samples (e.g., powders, tablets): Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of deionized water. Further dilution may be necessary.
-
-
Oxidation and Derivatization: [5]
-
To an aliquot of the prepared sample (or standard solution), add an oxidizing agent (e.g., hydrogen peroxide) to convert cyclamate to cyclohexylamine. The reaction conditions (temperature and time) should be optimized.
-
Add the internal standard solution (cycloheptylamine).
-
Add sodium carbonate solution, followed by the TNBS derivatizing reagent.
-
Add sodium hydroxide solution and allow the reaction to proceed at a controlled temperature for a specific time (e.g., 1 hour).
-
Stop the reaction by adding hydrochloric acid.
-
Add ethanol and filter the solution through a 0.2 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v), delivered isocratically.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a specific wavelength (e.g., 314 nm for the N,N-dichlorocyclohexylamine derivative or another appropriate wavelength for the TNBS derivative).[6]
-
Column Temperature: Ambient or controlled (e.g., 23°C).[7]
-
-
Quantification:
-
Prepare a series of calibration standards of this compound and process them in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the cyclamate derivative to the internal standard against the concentration of cyclamate.
-
Determine the concentration of cyclamate in the samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This technical guide provides essential information on the molecular structure, formula, and properties of this compound, along with detailed experimental protocols for its synthesis and analysis. The provided methodologies and data are intended to support researchers, scientists, and drug development professionals in their work with this compound. Adherence to good laboratory practices and safety precautions is essential when performing the described experiments.
References
- 1. This compound | C12H24CaN2O6S2 | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Spectrophotometric determination of cyclamate in foods: NMKL collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. lib3.dss.go.th [lib3.dss.go.th]
The Molecular Mechanism of Cyclamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclamate, a synthetic compound 30–50 times sweeter than sucrose, has been utilized as a non-caloric artificial sweetener for decades. Its mechanism of action, centered on the activation of the heterodimeric G protein-coupled receptor (GPCR) T1R2/T1R3, offers a compelling case study in ligand-receptor interaction and taste signaling. Unlike many sweeteners that bind to the large extracellular Venus Flytrap (VFT) domain of the T1R2 subunit, cyclamate exerts its effect through a distinct allosteric binding site located within the transmembrane domain (TMD) of the T1R3 subunit. This guide provides a comprehensive technical overview of the molecular events initiated by cyclamate, from receptor binding to the generation of a neural sweet taste signal. It details the experimental methodologies used to elucidate this pathway and presents key quantitative data for a scientific audience engaged in taste receptor research and modulator development.
The Sweet Taste Receptor: T1R2/T1R3
The perception of sweet taste is primarily mediated by a single, complex receptor: a heterodimer formed by two members of the Taste 1 Receptor (T1R) family, T1R2 and T1R3. These receptors belong to Class C of the GPCR superfamily, characterized by a large N-terminal extracellular domain for ligand binding, a cysteine-rich domain (CRD), and a C-terminal seven-transmembrane domain (TMD). The T1R2/T1R3 receptor is a molecular marvel, possessing multiple distinct binding sites that allow it to recognize a vast and structurally diverse array of sweet-tasting molecules, from natural sugars to synthetic sweeteners.[1][2]
Cyclamate's Unique Binding Site and Agonist Activity
The key to understanding cyclamate's action lies in its unique interaction with the T1R3 subunit. While natural sugars and some artificial sweeteners like aspartame (B1666099) bind to the VFT domains, cyclamate interacts with a binding pocket located within the seven-transmembrane domain of the human T1R3 subunit.[1][3][4][5] This was decisively demonstrated through experiments using chimeric human/mouse receptors. The human sweet receptor (hT1R2/hT1R3) responds to cyclamate, whereas the mouse receptor does not.[3][4] By creating mixed-species pairings, researchers showed that responsiveness to cyclamate is conferred specifically by the human T1R3 subunit (hT1R3).[4][6] Further studies using chimeric receptors, where domains of hT1R3 and its mouse counterpart were swapped, pinpointed the transmembrane domain of hT1R3 as the critical region for cyclamate interaction.[3][4]
Cyclamate functions as both a direct agonist and a positive allosteric modulator (PAM).[6] This means it can activate the T1R2/T1R3 receptor on its own to elicit a sweet taste and can also enhance the receptor's response to other sweeteners, such as sucrose, that bind to a different site.[6] This allosteric modulation property is a significant area of interest in the development of new sweetener formulations.
Intracellular Signaling Cascade
Upon binding of cyclamate to the T1R3 TMD, the receptor undergoes a conformational change, initiating a canonical GPCR signaling cascade within the taste receptor cell. This multi-step process amplifies the initial signal, culminating in neurotransmitter release.
-
G Protein Activation : The activated T1R2/T1R3 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G protein gustducin (B1178931). The Gα subunit of gustducin releases GDP and binds GTP, causing its dissociation from the βγ subunits.
-
PLCβ2 Activation : The dissociated Gβγ subunits activate the enzyme Phospholipase C beta 2 (PLCβ2).
-
Second Messenger Production : PLCβ2 cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the surface of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding opens the channels, causing a rapid influx of Ca²⁺ into the cytoplasm.
-
TRPM5 Channel Opening : The rise in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, a monovalent cation channel.
-
Cell Depolarization : The opening of TRPM5 allows an influx of Na⁺ ions into the cell, leading to depolarization of the cell membrane.
-
ATP Release : The membrane depolarization triggers the opening of the CALHM1/CALHM3 voltage-gated channel. This large-pore channel allows the non-vesicular release of adenosine (B11128) triphosphate (ATP) into the extracellular space.
-
Neural Signal Transmission : ATP acts as a neurotransmitter, binding to purinergic receptors (like P2X2/P2X3) on the afferent nerve fibers of the gustatory nerve. This binding generates an action potential that travels to the brain, where it is ultimately perceived as a sweet taste.
// Nodes Cyclamate [label="Cyclamate", fillcolor="#FBBC05", fontcolor="#202124"]; T1R3 [label="T1R3-TMD", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; T1R2 [label="T1R2", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gustducin [label="G Protein (Gustducin)\n(αβγ)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCb2 [label="PLCβ2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum (ER)\n[Ca²⁺ Store]", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ Intracellular [Ca²⁺]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPM5 [label="TRPM5 Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Depol [label="Cell Depolarization\n(Na⁺ Influx)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CALHM1 [label="CALHM1/CALHM3 Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nerve [label="Gustatory Nerve Fiber", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Brain [label="Signal to Brain\n(Sweet Perception)", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cyclamate -> T1R3 [label="Binds"]; T1R3 -> Gustducin [label="Activates"]; T1R2 -> Gustducin [label="Activates"]; Gustducin -> PLCb2 [label="Activates (βγ subunits)"]; PLCb2 -> PIP2 [label="Cleaves"]; PIP2 -> IP3; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca2 [label="Releases Ca²⁺"]; Ca2 -> TRPM5 [label="Opens"]; TRPM5 -> Depol; Depol -> CALHM1 [label="Opens"]; CALHM1 -> ATP; ATP -> Nerve [label="Activates"]; Nerve -> Brain;
// Ranks {rank=same; T1R2; T1R3;} }
Quantitative Data Summary
The functional activity of cyclamate on the human sweet taste receptor has been quantified using in vitro cell-based assays. The half-maximal effective concentration (EC₅₀) is a critical measure of a compound's potency.
| Compound | Receptor Target | Assay Type | Reported EC₅₀ | Reference |
| Cyclamate | hT1R2/hT1R3 | Calcium Mobilization | ~2.2 mM | [1] |
Note: EC₅₀ values can vary between studies depending on the specific cell line, expression levels, and assay conditions.
Key Experimental Protocols
The elucidation of cyclamate's mechanism of action relied on several key experimental techniques, primarily using heterologous expression systems.
Heterologous Expression of T1R2/T1R3
This technique involves introducing the genetic code for the human T1R2 and T1R3 receptor subunits into a host cell line that does not normally express them, such as Human Embryonic Kidney 293 (HEK293) cells.[7]
-
Objective : To create a controlled, functional in vitro system for studying receptor activation.
-
Methodology :
-
Vector Construction : The cDNA sequences for hT1R2 and hT1R3 are cloned into mammalian expression vectors.
-
Transfection : The expression vectors are introduced into HEK293 cells using methods like lipid-mediated transfection (e.g., Lipofectamine).[8] To ensure the signal can be detected, a promiscuous G protein, Gα16-gust44, is often co-transfected. This chimeric G protein effectively couples the taste receptor to the cell's endogenous PLC pathway, leading to a robust calcium signal.[6]
-
Cell Culture : Transfected cells are cultured in appropriate media for 24-48 hours to allow for protein expression. Stable cell lines, which permanently integrate the receptor genes, can also be generated through selection with antibiotics.
-
Verification : Expression and proper membrane localization of the receptor subunits are confirmed using techniques like immunofluorescence or Western blotting.
-
Calcium Mobilization Assay
This is the primary functional assay used to measure the activation of the heterologously expressed T1R2/T1R3 receptor.[9][10]
-
Objective : To quantify the receptor's response to a ligand by measuring the downstream increase in intracellular calcium.
-
Methodology :
-
Cell Plating : HEK293 cells expressing hT1R2/hT1R3 and Gα16-gust44 are plated in a multi-well plate (e.g., 96-well).
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 or Fluo-4, which increases its fluorescence intensity upon binding to Ca²⁺.
-
Stimulation : A baseline fluorescence reading is taken. Solutions containing varying concentrations of cyclamate (or other sweeteners) are then added to the wells.
-
Detection : The change in fluorescence is monitored over time using a fluorescence plate reader or microscope. The peak increase in fluorescence relative to the baseline (ΔF/F) is recorded as the response.
-
Data Analysis : Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration. These curves are then fitted with a nonlinear regression model to calculate the EC₅₀ value.
-
Chimeric Receptor and Site-Directed Mutagenesis Studies
These methods were instrumental in identifying the specific binding site for cyclamate.[3][4]
-
Objective : To pinpoint the receptor subunit and specific amino acid residues responsible for cyclamate binding and activation.
-
Methodology (Chimeric Receptors) :
-
Based on the observation that human receptors respond to cyclamate while mouse receptors do not, chimeric receptor constructs are created. For example, a construct might contain the N-terminal and VFT domains from the mouse T1R3 and the TMD from the human T1R3.
-
These chimeras are expressed in HEK293 cells, and their response to cyclamate is tested using the calcium mobilization assay.
-
Responsiveness is correlated with the presence of specific human domains, thereby localizing the interaction site.[4]
-
-
Methodology (Site-Directed Mutagenesis) :
-
Once a domain (e.g., the TMD of hT1R3) is identified, computational modeling is used to predict which specific amino acid residues within that domain might form a binding pocket.
-
Site-directed mutagenesis is used to create mutant receptors where these candidate residues are systematically replaced, often with alanine (B10760859) (Alanine-Scanning Mutagenesis).[3][4]
-
Each mutant receptor is expressed and tested for its response to cyclamate. A loss or significant reduction in response for a specific mutant indicates that the mutated residue is critical for cyclamate binding or receptor activation.[4]
-
// Nodes Observation [label="Observation:\nHuman receptor responds to Cyclamate,\nMouse receptor does not.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Hypothesis [label="Hypothesis:\nA specific human subunit (T1R2 or T1R3)\nconfers sensitivity.", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment1 [label="Experiment 1: Chimeric Subunits\n(hT1R2/mT1R3 vs. mT1R2/hT1R3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [label="Result:\nOnly receptors with hT1R3 respond.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Hypothesis2 [label="Hypothesis:\nA specific domain within hT1R3\n is responsible.", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment2 [label="Experiment 2: Domain-Swap Chimeras\n(e.g., hT1R3-TMD in mouse backbone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result2 [label="Result:\nTMD of hT1R3 is necessary for response.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Hypothesis3 [label="Hypothesis:\nSpecific amino acids in the TMD\nform the binding pocket.", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment3 [label="Experiment 3: Site-Directed Mutagenesis\n(Alanine scanning of TMD residues)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result3 [label="Result:\nIdentified key residues that, when\nmutated, abolish the response.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Conclusion [label="Conclusion:\nCyclamate binds to a specific pocket\nwithin the TMD of the hT1R3 subunit.", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];
// Edges Observation -> Hypothesis; Hypothesis -> Experiment1; Experiment1 -> Result1; Result1 -> Hypothesis2; Hypothesis2 -> Experiment2; Experiment2 -> Result2; Result2 -> Hypothesis3; Hypothesis3 -> Experiment3; Experiment3 -> Result3; Result3 -> Conclusion; }
Conclusion and Future Directions
The mechanism of action for cyclamate is a well-defined example of allosteric modulation of a Class C GPCR. By binding within the transmembrane domain of the T1R3 subunit, it triggers a canonical G protein signaling cascade involving gustducin, PLCβ2, IP3, and TRPM5, ultimately leading to ATP release and the perception of sweetness. The experimental framework used to uncover this pathway—combining heterologous expression, functional calcium assays, and molecular biology techniques like chimeragenesis and site-directed mutagenesis—serves as a robust paradigm for the study of other taste modulators. For drug development professionals, understanding these distinct allosteric binding sites on taste receptors opens new avenues for designing novel flavor modulators and sweetness enhancers that can offer improved taste profiles and help reduce caloric intake in food and beverage products.
References
- 1. researchgate.net [researchgate.net]
- 2. cube-biotech.com [cube-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Cyclamate Interaction Site within the Transmembrane Domain of the Human Sweet Taste Receptor Subunit T1R3*[boxs] | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolism and Metabolic Fate of Calcium Cyclamate: A Technical Guide
An in-depth technical guide on the core.
Executive Summary
Calcium cyclamate, a non-nutritive sweetener, undergoes a complex metabolic journey primarily dictated by the host's gastrointestinal microflora. Following oral ingestion, a significant portion of cyclamate is not absorbed and is excreted unchanged in the feces. The absorbed fraction is largely excreted unchanged in the urine. However, in a subset of the population, known as "converters," gut bacteria metabolize unabsorbed cyclamate into cyclohexylamine (B46788). This conversion is highly variable among individuals. Once formed, cyclohexylamine is readily absorbed and may undergo further, limited metabolism to hydroxylated derivatives before being excreted in the urine. The calcium ion dissociates upon ingestion and enters the body's natural calcium pool, where its homeostasis is regulated by established physiological pathways. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic fate of this compound is characterized by incomplete absorption and a pivotal metabolic conversion step mediated by intestinal microflora.
1.1 Absorption Absorption of cyclamate from the gastrointestinal tract is limited and variable across species. In humans, following a 1 g oral dose of radiolabelled this compound, absorption is estimated to be between 20-40%.[1][2][3] The unabsorbed portion remains in the gut lumen, where it is available for microbial metabolism or excretion.[1][3] In contrast, its primary metabolite, cyclohexylamine, is almost completely absorbed from the intestine.[2]
1.2 Distribution Once absorbed, cyclamate is distributed in the body. Studies in pregnant rats have shown that sodium cyclamate can cross the placenta and distribute to fetal tissues.[1] Similarly, in lactating rats and dogs, this compound was found in higher concentrations in milk than in blood.[1] In early-term pregnant women who received an intravenous dose of ¹⁴C-cyclamate, the molecule crossed the placenta and was detected in fetal tissues, particularly the liver, spleen, pancreas, and kidneys.[2]
1.3 Metabolism The metabolism of cyclamate is a two-stage process, with the initial and most critical step being entirely dependent on gut microflora.
-
Conversion to Cyclohexylamine: The primary metabolic event is the conversion of cyclamate to cyclohexylamine through the enzymatic action of certain gastrointestinal bacteria.[1][3] This biotransformation is highly dependent on the individual's gut microbiome composition, leading to distinct subpopulations of "converters" and "non-converters".[4] Non-converters metabolize less than 0.2% of a daily dose, while converters can metabolize a significantly higher, though often erratic, percentage.[4] Chronic exposure to cyclamate can induce this metabolic capability in some individuals.[2]
-
Metabolism of Cyclohexylamine: After its formation and absorption, cyclohexylamine undergoes limited further metabolism, which differs between species. In humans, only about 1-2% of a cyclohexylamine dose is metabolized, primarily through deamination to form metabolites like cyclohexanol (B46403) and trans-cyclohexane-1,2-diol.[5] In rats, metabolism is more extensive (4-5% of a dose) and occurs mainly through ring hydroxylation, producing various aminocyclohexanol isomers.[5]
1.4 Excretion Excretory pathways for this compound and its metabolites are well-defined.
-
Cyclamate: Absorbed cyclamate is rapidly eliminated and excreted largely unchanged in the urine.[1][2] The unabsorbed portion is excreted in the feces. In a human study, 87-90% of an oral radioactive dose was recovered within four days, with roughly equal amounts found in the urine and feces.[1][3]
-
Cyclohexylamine and its Metabolites: Cyclohexylamine and its subsequent metabolites are primarily excreted in the urine.[3][5]
Quantitative Metabolic Data
The following tables summarize key quantitative data on the metabolism and excretion of cyclamate and its metabolite, cyclohexylamine.
Table 1: Pharmacokinetic and Excretion Data of Cyclamate in Humans
| Parameter | Value | Study Conditions | Reference |
| Absorption | 20-40% | Oral administration | [2] |
| Total Recovery | 87-90% | Single 1g oral dose of [¹⁴C]cyclamate, 4-day collection | [1][3] |
| Excretion Route | Approx. equal parts in urine and feces | Single 1g oral dose of [¹⁴C]cyclamate | [1][3] |
| Conversion to CHA | < 0.2% (Non-converters) | Long-term daily dosing | [4] |
| Conversion to CHA | Up to 38% (Avg. steady-state in high converters) | Long-term daily dosing | [4] |
| Conversion to CHA | Occasional peaks up to 60% (High converters) | Long-term daily dosing | [4] |
Table 2: Pharmacokinetic and Excretion Data of Cyclamate in Animal Models (Rat)
| Parameter | Value | Study Conditions | Reference |
| Urinary Excretion | 17-30% | Single oral doses (0.46-1.85 g/kg) | [6] |
| Fecal Excretion | 70-80% | Single oral doses (0.46-1.85 g/kg) | [6] |
| Conversion to CHA | 12-25% of urinary ¹⁴C | Chronic diet (0.1% Ca-cyclamate) followed by a single [¹⁴C]cyclamate dose | [2] |
Table 3: Identified Urinary Metabolites of Cyclohexylamine in Different Species (% of Oral Dose)
| Species | Metabolite | % of Dose | Reference |
| Human | Unchanged Cyclohexylamine | ~98-99% | [5] |
| trans-cyclohexane-1,2-diol | 1.4% | [5] | |
| Cyclohexanol | 0.2% | [5] | |
| Rat | Unchanged Cyclohexylamine | ~95-96% | [5] |
| trans-3-aminocyclohexanol | 2.2% | [5] | |
| cis-4-aminocyclohexanol | 1.7% | [5] | |
| trans-4-aminocyclohexanol | 0.5% | [5] | |
| Other minor metabolites | <0.5% | [5] | |
| Rabbit | Unchanged Cyclohexylamine | ~70% | [5] |
| trans-3-aminocyclohexanol | 11.3% | [5] | |
| Cyclohexanol | 9.3% | [5] | |
| trans-cyclohexane-1,2-diol | 4.7% | [5] | |
| Other minor metabolites | <1.5% | [5] |
Metabolic Pathways and Experimental Workflows
Visual representations of the metabolic fate and associated study designs provide a clearer understanding of the processes involved.
Caption: Metabolic Pathway of this compound.
Caption: Workflow for Human Metabolism Study.
Caption: Analytical Workflow for Cyclamate (HPLC-UV).
Key Experimental Protocols
4.1 Human Long-Term Administration Study This protocol was designed to assess the variability of cyclamate metabolism in humans over an extended period.[4]
-
Subjects: A group of 14 subjects identified as "converters" (>0.2% metabolism of a daily dose to cyclohexylamine) and 31 "non-converters" (<0.2% metabolism) were selected from an initial screen of 261 volunteers.
-
Dosing Regimen: Subjects received this compound tablets equivalent to 250 mg of cyclamic acid, three times daily, for 13 weeks.
-
Sample Collection:
-
Urine: Timed (3-hour) urine collections were performed twice weekly during weeks 1-3 and 7-13 to determine the rate of metabolism. Daily urine specimens were also collected on all other study days to investigate day-to-day fluctuations.
-
Plasma: Blood samples were collected during weeks 1-3 and 7-13 to measure plasma concentrations of cyclohexylamine.
-
-
Analytical Method: Urine and plasma samples were analyzed for cyclamate and cyclohexylamine content, likely using gas chromatography-mass spectrometry (GC-MS), to determine the percentage of conversion and assess pharmacokinetic profiles.
4.2 Analytical Methodology: HPLC-UV for Cyclamate in Foodstuffs This method allows for the quantification of cyclamate in complex matrices like beverages and foods.[7][8]
-
Sample Preparation: The sample is homogenized and extracted with a suitable solvent. An internal standard, such as cycloheptylamine, is added to correct for variations in extraction and derivatization efficiency.
-
Oxidation: The extract undergoes peroxide oxidation. This chemical step converts cyclamate, which has a poor UV chromophore, into cyclohexylamine.
-
Derivatization: The resulting cyclohexylamine is reacted with trinitrobenzenesulfonic acid (TNBS). This reaction forms a highly colored 2,4,6-trinitrophenyl (TNB) derivative of cyclohexylamine that can be easily detected by a UV detector.
-
HPLC Analysis: The derivatized sample is injected into a reversed-phase high-performance liquid chromatography (HPLC) system.
-
Detection and Quantification: The TNB-derivative is separated from other matrix components and detected using a UV detector. The concentration of cyclamate in the original sample is calculated by comparing the peak area of the analyte derivative to that of the internal standard derivative.
Metabolic Fate of the Calcium Ion
The "calcium" component of this compound dissociates from the cyclamate moiety in the aqueous environment of the gastrointestinal tract. The resulting free calcium ions (Ca²⁺) enter the body's systemic calcium pool. The fate of this calcium is not influenced by the cyclamate molecule and follows the well-established physiological pathways of calcium homeostasis.[9][10] This process is tightly regulated by hormones, primarily parathyroid hormone (PTH) and the active form of Vitamin D (calcitriol), which control intestinal absorption, bone resorption, and renal excretion to maintain plasma calcium levels within a narrow physiological range.[11][12]
References
- 1. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C12H24CaN2O6S2 | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. 126. This compound (FAO Nutrition Meetings Report Series 44a) [inchem.org]
- 7. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium metabolism - Wikipedia [en.wikipedia.org]
- 10. Calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Calcium Cyclamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of calcium cyclamate, a widely used artificial sweetener. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and food safety assessment. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core biological pathways.
Absorption
This compound is partially and variably absorbed from the gastrointestinal tract following oral administration. The extent of absorption can be influenced by the gut microbiota composition of the individual. In humans, approximately 30-50% of an orally administered dose of cyclamate is absorbed.[1] Studies in animal models have shown varying degrees of absorption, with rabbits showing more ready absorption than rats and guinea pigs.[2]
Table 1: Quantitative Data on the Absorption of this compound
| Species | Route of Administration | Percentage Absorbed | Reference |
| Human | Oral | 30-50% | [1] |
| Rabbit | Oral | High (quantitative data not specified) | [2] |
| Rat | Oral | Less readily absorbed than in rabbits | [2] |
| Guinea Pig | Oral | Less readily absorbed than in rabbits | [2] |
Distribution
Following absorption, cyclamate is distributed throughout the body. Studies have indicated that cyclamate can cross the placenta and distribute to fetal tissues.[2][3] It has also been found to be excreted in the milk of lactating animals, with concentrations in milk potentially exceeding those in the blood.[2][4]
The primary metabolite of cyclamate, cyclohexylamine (B46788), is also distributed systemically after its formation in the gut and subsequent absorption.
Table 2: Distribution Characteristics of this compound
| Tissue/Fluid | Species | Finding | Reference |
| Fetal Tissues | Human, Rat | Cyclamate crosses the placenta and is found in fetal tissues, particularly the liver, spleen, pancreas, and kidneys. | [2][3] |
| Milk | Dog, Rat | This compound is excreted in milk, with concentrations potentially higher than in blood. | [2][4] |
Metabolism
The metabolism of this compound is unique in that it is not metabolized by human enzymes but rather by the gut microbiota in a subset of the population, referred to as "converters."[1][5][6] The primary metabolic reaction is the hydrolysis of cyclamate to cyclohexylamine.[1][5][6] The ability to convert cyclamate to cyclohexylamine varies significantly among individuals and can be influenced by long-term exposure to cyclamate.[1][7]
Cyclohexylamine, once formed and absorbed, can undergo further metabolism in the body. The main metabolic pathways for cyclohexylamine include hydroxylation of the cyclohexane (B81311) ring and deamination.[8] In humans, the primary metabolites of cyclohexylamine are cyclohexanol (B46403) and trans-cyclohexane-1,2-diol.[8]
Table 3: Metabolism of this compound and Cyclohexylamine
| Compound | Metabolizing Entity | Primary Metabolite(s) | Species | Percentage of Metabolism | Reference |
| This compound | Gut Microbiota | Cyclohexylamine | Human (converters) | >0.2% of daily dose, can reach up to 60% in high converters | [1][7] |
| Cyclohexylamine | Hepatic Enzymes | Cyclohexanol, trans-cyclohexane-1,2-diol | Human | 1-2% of dose | [8] |
| Cyclohexylamine | Hepatic Enzymes | Cyclohexanol, trans-3-, cis-4-, trans-4-, and cis-3-aminocyclohexanol | Rat | 4-5% of dose | [8] |
| Cyclohexylamine | Hepatic Enzymes | Cyclohexanol, trans-cyclohexane-1,2-diol, cyclohexanone, cyclohexylhydroxylamine, and various aminocyclohexanols | Rabbit | ~30% of dose | [8] |
| Cyclohexylamine | Hepatic Enzymes | Cyclohexanol, trans-cyclohexane-1,2-diol, and various aminocyclohexanols | Guinea Pig | 4-5% of dose | [8] |
Below is a diagram illustrating the metabolic pathway of this compound.
Caption: Metabolic conversion of this compound to cyclohexylamine by gut microbiota and subsequent hepatic metabolism of cyclohexylamine.
Excretion
The majority of absorbed cyclamate is excreted unchanged in the urine.[1] The unabsorbed portion is excreted in the feces.[1] In human "converters," the metabolite cyclohexylamine is primarily excreted in the urine.[1][7] The excretion of cyclohexylamine can fluctuate significantly from day to day even in the same individual.[1][7]
Table 4: Excretion of this compound and its Metabolites
| Compound | Route of Excretion | Percentage of Dose | Species | Reference |
| Unchanged Cyclamate | Urine (absorbed fraction) | 30-50% | Human | [1] |
| Unchanged Cyclamate | Feces (unabsorbed fraction) | 50-70% | Human | [1] |
| Cyclohexylamine | Urine | Varies greatly in converters (up to 60% of cyclamate dose) | Human | [1][7] |
| Unchanged Cyclohexylamine | Urine | ~95-96% | Rat, Guinea Pig | [8] |
| Unchanged Cyclohexylamine | Urine | ~70% | Rabbit | [8] |
| Unchanged Cyclohexylamine | Urine | ~98-99% | Human | [8] |
Experimental Protocols
Human Metabolism Study (Based on Renwick et al., 2004)
A study was conducted to determine the long-term metabolism of cyclamate to cyclohexylamine in humans.[1][7]
-
Subjects: The study included individuals identified as "converters" (>0.2% of a daily dose metabolized to cyclohexylamine) and "non-converters" (<0.2% metabolism).[1][7]
-
Dosage: Subjects were administered this compound tablets equivalent to 250 mg of cyclamic acid three times daily for 13 weeks.[1][7]
-
Sample Collection: Timed (3-hour) urine collections were performed twice weekly during weeks 1-3 and 7-13 to determine the metabolism of cyclamate to cyclohexylamine.[1][7] Daily urine specimens were also collected to assess day-to-day fluctuations in cyclohexylamine excretion.[1][7] Plasma samples were collected during weeks 1-3 and 7-13 to measure cyclohexylamine concentrations.[1][7]
-
Analytical Method: The concentrations of cyclamate and cyclohexylamine in urine and plasma were determined using validated analytical methods, likely involving gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
The workflow for a typical human metabolism study is depicted below.
Caption: A generalized workflow for conducting a human clinical trial to assess the metabolism of this compound.
In Vitro Gut Microbiota Metabolism Assay
To investigate the role of gut bacteria in the conversion of cyclamate to cyclohexylamine, in vitro anaerobic incubation studies are performed.[5][6]
-
Sample Source: Fecal samples from human "converters" or the contents of the cecum and colon from animal models pre-treated with cyclamate are used as the source of gut microbiota.[5][6]
-
Incubation: The fecal or intestinal contents are incubated anaerobically with radiolabeled ([¹⁴C]) cyclamate in a suitable broth medium.[5][6]
-
Analysis: After incubation, the medium is analyzed for the presence of [¹⁴C]-cyclohexylamine, typically using chromatographic techniques to separate the parent compound from the metabolite, followed by radiometric detection.
The logical relationship for determining the role of gut microbiota is shown in the following diagram.
Caption: The experimental logic for confirming the conversion of cyclamate to cyclohexylamine by gut microbiota in vitro.
Analytical Methodologies
The quantification of cyclamate and cyclohexylamine in biological matrices is crucial for pharmacokinetic studies. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often involving pre-column derivatization with reagents like trinitrobenzenesulfonic acid (TNBS), are used for the quantification of both cyclamate and cyclohexylamine in urine.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the detection and quantification of cyclohexylamine in various biological samples.[1]
This technical guide provides a foundational understanding of the ADME properties of this compound. The variability in its metabolism among individuals highlights the importance of considering the gut microbiome in safety and risk assessments of food additives and xenobiotics. Further research into the specific microbial species and enzymes responsible for cyclamate conversion will provide deeper insights into these processes.
References
- 1. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of the gut flora in the metabolism of cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of cyclamate and cyclohexylamine in urine samples using high-performance liquid chromatography with trinitrobenzenesulfonic acid pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation Products of Calcium Cyclamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of calcium cyclamate and its degradation products. Understanding the behavior of this artificial sweetener under thermal stress is critical for its application in pharmaceuticals and food products that undergo heat treatment during manufacturing or preparation. This document synthesizes available data on its decomposition pathways, details relevant experimental protocols, and presents key information in a structured format for ease of reference and comparison.
Thermal Stability Profile
This compound (calcium cyclohexylsulfamate), particularly in its dihydrate form (C₁₂H₂₄CaN₂O₆S₂ · 2H₂O), is generally considered to be stable under typical cooking and baking conditions.[1] It is noted to be more resistant to heat than saccharin.[2] However, at elevated temperatures, it undergoes a multi-stage decomposition process.
A key study by Neville et al. using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) revealed that the thermal decomposition of this compound dihydrate begins with a two-step dehydration process.[3] This initial loss of water is then followed by the decomposition of the anhydrous salt. The ultimate thermal degradation product identified in this study was calcium sulfate (B86663) (CaSO₄).[3] This indicates a complete breakdown of the organic cyclohexylsulfamate (B1227001) moiety at high temperatures in the presence of oxygen.
For comparative purposes, studies on the more commonly analyzed sodium cyclamate provide additional insight into potential degradation pathways. Under deep-frying conditions (200°C for 25 minutes), sodium cyclamate has been shown to degrade, yielding cyclohexylamine (B46788) as a primary product.[4] Another study proposes a different degradation mechanism at 170°C, where sodium cyclamate undergoes sublimation and dimerization to form N,N-dicyclohexyl sulfamide (B24259).[5]
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data available on the thermal decomposition of cyclamate salts.
Table 1: Thermal Decomposition Stages of this compound Dihydrate
| Decomposition Stage | Description | End Product | Reference |
| Stage 1 & 2 | Two-step thermal dehydration | Anhydrous this compound | [3] |
| Stage 3 | Decomposition of anhydrous salt | Calcium Sulfate (CaSO₄) | [3] |
Note: Specific temperature ranges and mass loss percentages from the TGA/DTA curves were not available in the accessed abstract of the primary source.
Table 2: Thermal Decomposition Data for Sodium Cyclamate
| Condition | Temperature (°C) | Time | Degradation Product(s) | Reference |
| Deep-frying | 160-185 | 5-25 min | Stable | [4] |
| Deep-frying | 185-200 | 5-8 min | Stable | [4] |
| Deep-frying | 200 | 25 min | Cyclohexylamine | [4] |
| Heating | 170 | - | N,N-dicyclohexyl sulfamide | [5] |
Degradation Products and Pathways
The thermal degradation of this compound can proceed via different pathways depending on the temperature, atmosphere (oxidative vs. inert), and presence of other substances.
Inorganic Degradation Pathway
As established by Neville et al., a primary pathway for this compound dihydrate under thermal analysis conditions involves dehydration followed by decomposition to an inorganic salt.[3]
Organic Degradation Pathway
Drawing parallels from studies on sodium cyclamate, a likely degradation pathway under non-oxidative or food processing conditions involves the hydrolysis or cleavage of the N-S bond to produce cyclohexylamine.[4] This is a significant degradation product from a toxicological perspective. At lower temperatures, dimerization to N,N-dicyclohexyl sulfamide has also been proposed.[5]
Experimental Protocols
Characterizing the thermal stability and degradation products of this compound involves thermoanalytical and chromatographic techniques.
Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)
This protocol describes a general method for analyzing the thermal stability of a sweetener like this compound.
-
Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600) is used.[1]
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[6]
-
Analysis Conditions:
-
Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate (e.g., 100 mL/min) to maintain an inert atmosphere.[1]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant linear heating rate (e.g., 5, 10, or 20°C/min).[1]
-
Isothermal Analysis (Optional): To simulate baking conditions, the sample can be rapidly heated to a specific temperature (e.g., 190°C) and held isothermally for a defined period (e.g., 50 minutes).[6]
-
-
Data Acquisition: The instrument records the sample's mass loss (TGA) and the differential heat flow (DSC) as a function of temperature and time.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperatures of decomposition and the percentage of mass loss at each stage. The DSC curve is analyzed to identify endothermic or exothermic events (e.g., melting, dehydration, decomposition).
HPLC Method for Cyclohexylamine Determination
This protocol is for the quantification of cyclohexylamine, a primary organic degradation product. The method involves an oxidation step to convert any remaining cyclamate into cyclohexylamine, followed by derivatization to make it detectable by UV or fluorescence detectors.[4][7]
-
Sample Preparation (Post-Heating): The heated this compound residue is dissolved in deionized water.
-
Oxidation (Optional): To determine total potential cyclohexylamine, the aqueous solution is treated with an oxidizing agent (e.g., hydrogen peroxide) to convert residual cyclamate to cyclohexylamine.[7]
-
Derivatization:
-
An aliquot of the sample solution is mixed with a buffer (e.g., sodium bicarbonate, pH 11).[4]
-
A derivatizing agent solution (e.g., dansyl chloride or trinitrobenzenesulfonic acid) is added.[4][7]
-
The mixture is incubated in a water bath (e.g., 60°C for 20 minutes) to allow the reaction to complete.[4]
-
-
HPLC Analysis:
-
Instrument: A high-performance liquid chromatograph with a UV or fluorescence detector.
-
Column: A reverse-phase column (e.g., C18).[3]
-
Mobile Phase: A suitable gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate).[4]
-
Detection: The wavelength is set according to the absorption maximum of the derivatized cyclohexylamine (e.g., 254 nm for the dansyl derivative).[4]
-
-
Quantification: The concentration of cyclohexylamine is determined by comparing the peak area of the sample to a calibration curve prepared from derivatized cyclohexylamine standards. An internal standard (e.g., cycloheptylamine) can be used to improve accuracy.[7]
Experimental and Analytical Workflow
The comprehensive analysis of this compound's thermal properties follows a logical workflow, from initial thermal characterization to the identification and quantification of degradation products.
Conclusion
The thermal stability of this compound is a multi-faceted process influenced by environmental conditions. Thermoanalytical data indicates a decomposition pathway initiated by dehydration, ultimately leading to the formation of inorganic calcium sulfate under oxidative conditions.[3] However, studies on the closely related sodium salt highlight the potential for the formation of organic degradation products, most notably cyclohexylamine, under conditions relevant to food processing.[4] Professionals in drug development and food science must consider both the temperature and the chemical environment when evaluating the stability of formulations containing this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such stability assessments.
References
- 1. mdpi.com [mdpi.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. [A new HPLC procedure for cyclamate in food with pre-chromatographic derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the stability of sodium cyclamate during deep-frying using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Studies of Commercial Low Calorie Sweeteners [scirp.org]
- 7. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of calcium cyclamate in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of Calcium Cyclamate in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various aqueous and organic solvents. The information is compiled from publicly available scientific literature and pharmacopeia standards, offering a valuable resource for formulation development, quality control, and research applications.
Introduction to this compound
This compound (Calcium cyclohexylsulfamate, CAS No. 139-06-0) is an artificial sweetener that is approximately 30 times sweeter than sucrose.[1][2] It is a white, odorless, crystalline powder.[1][2] Understanding its solubility is critical for its application in various products, including pharmaceuticals, food, and beverages, as it directly impacts dissolution, bioavailability, and formulation stability.
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of this compound in various solvents. It is important to note that detailed studies on the temperature and pH dependence of this compound's solubility are not extensively available in the reviewed literature. The data presented here is primarily at ambient temperature unless otherwise specified.
Table 1: Solubility of this compound in Aqueous Solvents
| Solvent | Solubility | Approximate Concentration ( g/100 mL) | Reference |
| Water | 1 g in 4 mL | 25 | [3] |
| Water | Freely soluble | Not specified | [1][4] |
| Aqueous Sorbitol Solution | Soluble | Not specified | [3] |
Table 2: Solubility of this compound in Organic and Mixed Solvents
| Solvent | Solubility | Approximate Concentration ( g/100 mL) | Reference |
| Ethanol | 1 g in 60 mL | 1.67 | [3] |
| Propylene (B89431) Glycol | 1 g in 1.5 mL | 66.67 | [3] |
| 25% Ethanol in Water | 25 g in 100 mL | 25 | [3] |
| 90% Ethyl Alcohol in Water | 2.4 g in 100 mL | 2.4 | [3] |
| Benzene | Practically insoluble | < 0.01 | [1] |
| Chloroform | Practically insoluble | < 0.01 | [1] |
| Diethyl Ether | Practically insoluble | < 0.01 | [1] |
Factors Influencing Solubility
The solubility of calcium salts can be influenced by several factors, including temperature and pH. While specific data for this compound is limited, general principles for calcium salts suggest that:
-
Temperature: The solubility of many salts in water increases with temperature. However, for some calcium salts, the solubility can decrease at higher temperatures.[5] Experimental verification is necessary to determine the precise effect of temperature on this compound solubility.
-
pH: The pH of the solution can significantly impact the solubility of calcium salts.[6][7][8] For instance, in acidic conditions, the formation of the more soluble cyclamic acid could potentially increase the overall solubility. The pH of a 10% aqueous solution of this compound is reported to be between 5.5 and 7.5.[1][3]
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for determining the equilibrium solubility of this compound. This protocol is a synthesis of established methods for solubility testing of chemical compounds and food additives.
Principle
The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest. The concentration of the dissolved solute in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.
Materials and Equipment
-
This compound (USP Reference Standard or equivalent)
-
Solvents (e.g., deionized water, ethanol, propylene glycol)
-
Volumetric flasks, pipettes, and other calibrated glassware
-
Analytical balance (readable to 0.01 mg)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
HPLC system with a UV detector or a UV-Visible Spectrophotometer
-
pH meter
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound known to be in excess of its solubility limit and add it to a suitable container (e.g., a screw-capped vial or flask).
-
Add a precise volume of the desired solvent to the container.
-
Seal the container to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Separation:
-
After equilibration, allow the suspension to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Centrifuge the sample at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. The filter material should be chemically compatible with the solvent.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method.
-
HPLC Method: An isocratic reversed-phase HPLC method with UV detection is suitable. The mobile phase could consist of a mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed at a wavelength where cyclamate has significant absorbance (e.g., around 200-220 nm).
-
UV-Vis Spectrophotometry: Prepare a standard curve of this compound in the same solvent. Measure the absorbance of the diluted sample and determine the concentration from the standard curve.
-
-
Calculate the original concentration of this compound in the supernatant, taking into account the dilution factor. The result is reported as the solubility in units such as g/100 mL or mg/mL.
-
Conclusion
This technical guide provides essential solubility data and a detailed experimental protocol for this compound. While the available data offers a good starting point for researchers and formulation scientists, it is evident that further studies are needed to fully characterize the solubility of this compound as a function of temperature and pH. The provided experimental workflow offers a robust framework for conducting such investigations and generating valuable data for various applications.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. fao.org [fao.org]
- 3. This compound | C12H24CaN2O6S2 | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. Effects of pH on precipitation of quasi-crystalline calcium silicate hydrate in aqueous solution | Semantic Scholar [semanticscholar.org]
- 7. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures | MDPI [mdpi.com]
Long-Term Carcinogenicity of Calcium Cyclamate in Rodents: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
The long-term carcinogenicity of cyclamates, including calcium cyclamate, has been a subject of scientific investigation and regulatory scrutiny for decades. This technical guide provides an in-depth review of key long-term carcinogenicity studies of this compound and related cyclamate salts in rodents. It summarizes quantitative data from these studies in structured tables, details the experimental protocols employed, and presents a visualization of a standard two-generation carcinogenicity study design. The evidence from multiple studies in rats and mice is reviewed, with a particular focus on the incidence of bladder tumors. While early studies involving high doses of a cyclamate and saccharin (B28170) mixture raised concerns, subsequent studies on cyclamates alone, including a pivotal two-generation study of this compound in rats, have not demonstrated a carcinogenic effect. This guide aims to provide a comprehensive resource for researchers and professionals involved in the safety assessment of food additives and drug development.
Introduction
This compound is an artificial sweetener that was widely used in food and beverages until concerns about its potential carcinogenicity emerged in the late 1960s. These concerns were primarily based on a study that found bladder tumors in rats fed a high-dose mixture of cyclamate and saccharin.[1][2] This led to a ban on cyclamates in several countries, including the United States. However, subsequent and extensive research, including long-term studies in rodents, has been conducted to re-evaluate the carcinogenic potential of cyclamates alone. This guide provides a detailed examination of the key long-term studies on this compound and other cyclamate salts in rodents to offer a clear perspective on the current state of the science.
Quantitative Data from Long-Term Carcinogenicity Studies
The following tables summarize the quantitative data from key long-term studies on cyclamates in rodents. These studies are central to the evaluation of cyclamate's carcinogenic potential.
Table 1: Two-Generation Carcinogenicity Study of a Sodium Cyclamate and Sodium Saccharin Mixture in Sprague-Dawley Rats
| Species/Strain | Treatment Group (Dietary Concentration) | Number of Animals | Observation Period | Key Findings (Urinary Bladder) | Reference |
| Sprague-Dawley Rat | 2% Sodium Cyclamate + Sodium Saccharin | 70-78/group | Lifelong | One female with a papilloma | Schmähl and Habs, 1984[3] |
| Sprague-Dawley Rat | 5% Sodium Cyclamate + Sodium Saccharin | 70-78/group | Lifelong | No tumors, but increased stone formation | Schmähl and Habs, 1984[3] |
| Sprague-Dawley Rat | Sugar-receiving control | 70-78/group | Lifelong | No unexpected results | Schmähl and Habs, 1984[3] |
| Sprague-Dawley Rat | Untreated control | 70-78/group | Lifelong | No unexpected results | Schmähl and Habs, 1984[3] |
Table 2: Chronic Toxicity Study of a Cyclamate:Saccharin (10:1) Mixture in Rats
| Species/Strain | Treatment Group (mg/kg body weight/day) | Number of Animals | Observation Period | Key Findings (Urinary Bladder) | Reference |
| Rat | 500 | 35 male, 45 female | Up to 105 weeks | No tumors | Oser et al., 1975[1] |
| Rat | 1120 | 35 male, 45 female | Up to 105 weeks | No tumors | Oser et al., 1975[1] |
| Rat | 2500 | 70 total | 78-105 weeks | 12 rats with papillary carcinomas | Oser et al., 1975[1] |
Table 3: Summary of a Two-Generation Carcinogenicity Study of this compound in Rats
| Species/Strain | Treatment Group | Number of Animals | Observation Period | Key Findings | Reference |
| Rat | This compound (oral administration) | Not specified in reviews | Two generations | No difference in tumor incidence between treated and control animals | IARC Summaries[4][5] |
| Rat | Control | Not specified in reviews | Two generations | - | IARC Summaries[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of toxicological studies. Below are the experimental protocols for the key studies cited, based on available information.
Two-Generation Carcinogenicity Study of a Sodium Cyclamate and Sodium Saccharin Mixture in Rats (Schmähl and Habs, 1984)
-
Test Substance: A mixture of sodium cyclamate and sodium saccharin.
-
Species/Strain: Sprague-Dawley rats.
-
Group Size: 70-78 rats per group.
-
Administration Route: Oral, via feed.
-
Dosage Levels:
-
2% of the diet.
-
5% of the diet.
-
A sugar-receiving control group.
-
An untreated control group.
-
-
Study Design: A two-generation study where the parent generation (F0) was administered the test diets, and their offspring (F1 generation) were exposed throughout their lives.
-
Observations: Lifelong observation for clinical signs of toxicity and tumor development.
-
Histopathology: Detailed histopathological examination of organs and tissues, with a particular focus on the urinary tract.
Chronic Toxicity Study of a Cyclamate:Saccharin (10:1) Mixture in Rats (Oser et al., 1975)
-
Test Substance: A 10:1 mixture of cyclamate and saccharin.
-
Species/Strain: Rats (strain not specified in the abstract).
-
Group Size: 35 male and 45 female rats in the main study groups.
-
Administration Route: Oral, via diet.
-
Dosage Levels:
-
500 mg/kg body weight/day.
-
1120 mg/kg body weight/day.
-
2500 mg/kg body weight/day.
-
-
Study Design: A chronic feeding study lasting up to 105 weeks. The protocol also included evaluations of reproduction and lactation through two litters and teratology investigations. In the latter part of the study, cyclohexylamine (B46788) was added to the diets of some animals to account for its metabolism from cyclamate.
-
Observations: Regular monitoring of physical condition, growth, food efficiency, blood, and urine.
-
Histopathology: Postmortem pathological examination of a comprehensive set of tissues from all animals.
Two-Generation Carcinogenicity Study of this compound in Rats (Summary from IARC)
While the full study report is not publicly available, summaries from the International Agency for Research on Cancer (IARC) consistently describe the study as follows:
-
Test Substance: this compound.
-
Species/Strain: Rats.
-
Administration Route: Oral.
-
Study Design: A two-generation study.
-
Key Finding: No statistically significant difference in tumor incidence was observed between the animals treated with this compound and the control animals.[4][5]
Visualizations
Experimental Workflow for a Two-Generation Carcinogenicity Study
The following diagram illustrates the typical workflow of a two-generation carcinogenicity study, similar to the design used in the evaluation of this compound.
Discussion and Conclusion
The body of evidence from long-term carcinogenicity studies of cyclamates in rodents is complex. An early study by Oser et al. (1975) reported the induction of bladder carcinomas in rats fed a high dose of a 10:1 mixture of cyclamate and saccharin.[1] This finding was a major driver for the subsequent ban on cyclamates in some countries.
However, a two-generation study in Sprague-Dawley rats by Schmähl and Habs (1984) using a mixture of sodium cyclamate and sodium saccharin did not find any carcinogenic effects, even at high dietary concentrations.[3] Importantly, a two-generation study on this compound administered alone also showed no difference in tumor incidence between treated and control rats, as consistently reported by the IARC.[4][5]
The collective evidence from numerous animal bioassays has led many regulatory bodies and scientific expert panels worldwide to conclude that cyclamate itself is not a carcinogen. The FDA's Cancer Assessment Committee has stated that "the collective weight of the many experiments...indicates that cyclamate is not carcinogenic." It is hypothesized that the findings in the Oser et al. study may have been related to the high doses of the sweetener mixture leading to physiological changes in the bladder, such as changes in urine composition and the formation of precipitates or stones, which can lead to irritation and subsequent tumor formation in rodents.
References
- 1. Chronic toxicity study of cyclamate: saccharin (10: 1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of cyclamate and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on the carcinogenicity of the artificial sweeteners sodium cyclamate and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclamates (IARC Summary & Evaluation, Volume 22, 1980) [inchem.org]
Methodological & Application
Application Notes and Protocols for HPLC-UV Determination of Calcium Cyclamate in Foodstuffs
This document provides detailed methodologies for the quantitative analysis of calcium cyclamate in various food matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocols are intended for researchers, scientists, and professionals in the food industry and drug development.
Introduction
This compound is a widely used artificial sweetener. Due to health considerations and regulatory limits on its consumption, accurate and reliable analytical methods are essential for its quantification in foodstuffs. HPLC with UV detection offers a robust and widely accessible technique for this purpose. This application note details two primary HPLC-UV methods: a direct detection method suitable for simple matrices and a more sensitive pre-column derivatization method for complex or low-concentration samples.
Method 1: Direct HPLC-UV Determination of this compound
This method is advantageous for its simplicity and speed, requiring minimal sample preparation beyond dilution. It is particularly suitable for clear beverages and simple liquid food matrices.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (e.g., 80:20 v/v), adjusted to a specific pH (e.g., pH 3.8).
-
Flow Rate: 0.55 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 200 nm.[1]
2. Reagents and Standards:
-
This compound reference standard.
-
Methanol (HPLC grade).
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate).
-
Ultrapure water.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Liquid Samples (e.g., soft drinks): Degas the sample by sonication. Filter the sample through a 0.45 µm syringe filter. Dilute the filtered sample with the mobile phase as needed to fall within the calibration range.[2]
-
Solid Samples (e.g., preserves, desserts): Homogenize a known weight of the sample with a suitable solvent (e.g., water or mobile phase). Centrifuge or filter the mixture to remove solid particles. Dilute the extract with the mobile phase before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the cyclamate peak based on the retention time and the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2-1000 µg/mL | [3] |
| Limit of Detection (LOD) | 12 mg/L (in soft drinks) | [2][3] |
| Limit of Quantification (LOQ) | Typically 3-4 times the LOD | |
| Recovery | 93.3-108.3% | [3] |
| Precision (RSD) | < 4.9% | [3] |
Method 2: HPLC-UV Determination with Pre-Column Derivatization
This method offers enhanced sensitivity and selectivity by converting cyclamate, which has a poor chromophore, into a derivative that strongly absorbs UV light. This is particularly useful for complex food matrices or when low detection limits are required. One common approach involves the conversion of cyclamate to N,N-dichlorocyclohexylamine.[4][5][6][7]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: As described in Method 1.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of water and methanol (e.g., 20:80 v/v).[4][5][6][7]
-
Injection Volume: 20 µL.[5]
2. Reagents and Standards:
-
This compound reference standard.
-
Methanol and n-heptane (HPLC grade).
-
Sulfuric acid, sodium hypochlorite (B82951) solution, and sodium bicarbonate.
-
Ultrapure water.
3. Standard and Sample Derivatization:
-
Standard Derivatization: Prepare aqueous solutions of this compound standards. In a separating funnel, add a known volume of the standard solution, 1 mL of sulfuric acid, 10 mL of n-heptane, and 2.5 mL of sodium hypochlorite solution.[9] Shake vigorously. The cyclamate is converted to N,N-dichlorocyclohexylamine and extracted into the n-heptane layer.
-
Sample Preparation and Derivatization:
-
Liquid Samples: Take a known volume of the liquid sample and perform the derivatization procedure as described for the standards.
-
Solid Samples: Weigh a representative portion of the homogenized sample (e.g., 5 g) into a flask, dissolve and dilute with deionized water (e.g., to 100 mL), and degas.[9] Filter the solution and then proceed with the derivatization step.
-
-
After derivatization, the n-heptane phase is collected and may be further purified if necessary. The final solution is filtered through a 0.45 µm filter before injection.[5]
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the derivatized standard solutions to generate a calibration curve.
-
Inject the derivatized sample solutions.
-
Quantify the derivatized cyclamate peak.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity | R² > 0.999 | [8] |
| Limit of Detection (LOD) | 1-20 mg/kg | [10][11] |
| Recovery | 92-108% | [4][5][6][7] |
| Precision (Repeatability, RSDr) | ≤ 3% | [4][5][6][7] |
| Precision (Intermediate, RSDR) | ≤ 3.3% | [4][5][6][7] |
Diagrams
References
- 1. OPTIMIZED HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ARTIFICIAL SWEETENERS, PRESERVATIVES, AND CAFFEINE IN CARBONATED SOFT DRINKS | Indonesian Journal of Pharmaceutical and Clinical Research [talenta.usu.ac.id]
- 2. Direct HPLC-UV determination of cyclamate, saccharine and aspartame from soft drinks | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Validation of an HPLC-DAD/UV method for the quantification of cyclamate in tabletop sweeteners: risk of exceeding the acceptable daily intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC-DAD/UV method for the quantification of cyclamate in tabletop sweeteners: risk of exceeding the acceptable daily intake [repositorio.insa.pt]
- 8. HPLC Determination of Sodium Cyclamate in Food Flavors and Fragrances [spkx.net.cn]
- 9. scispace.com [scispace.com]
- 10. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Analysis of Cyclamate in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Cyclamate is an artificial sweetener that is used in various food products and beverages. Monitoring its concentration in biological fluids such as urine is crucial for toxicological screening and metabolic studies. This application note details a robust and sensitive method for the quantitative determination of cyclamate in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Principle
Direct analysis of cyclamate by GC-MS is challenging due to its low volatility. Therefore, a derivatization step is employed to convert cyclamate into a more volatile and thermally stable compound. This method is based on the conversion of cyclamate to its nitroso derivative, which can be readily analyzed by GC-MS.[1][2][3] The analysis is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[1][2][3]
Experimental Protocols
1. Materials and Reagents
-
Cyclamate standard (Sigma-Aldrich or equivalent)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄), 10% solution
-
n-Hexane (HPLC grade)
-
Sodium chloride (NaCl)
-
Toluene (B28343) (Internal Standard)
-
Double distilled water
-
Human urine samples
2. Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Perkin-Elmer Clarus 600S GC-MS)[1]
-
Centrifuge
-
Water bath
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Standard Preparation
-
Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of cyclamate standard in 100 mL of double distilled water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 15 µg/mL by diluting the stock solution with double distilled water.[1]
4. Sample Preparation and Derivatization
-
Urine Sample Collection: Collect approximately 20 mL of urine from each subject.[1]
-
Centrifugation: Centrifuge 10 mL of the urine sample to separate any particulate matter. Use the supernatant for the subsequent steps.[1]
-
Derivatization:
-
Extraction:
-
Add 100 mg of sodium chloride to the derivatized solution.
-
Perform liquid-liquid extraction by adding 3 mL of n-Hexane and vortexing. Repeat the extraction three times.[1]
-
Combine the n-Hexane extracts.
-
-
Reconstitution:
-
Evaporate the combined hexane (B92381) extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of n-hexane.[1]
-
Add 100 µL of 1% toluene in n-hexane as an internal standard.[1]
-
5. GC-MS Analysis
-
Injection Volume: 2 µL[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 150°C
-
Ramp: 35°C/min to 250°C, hold for 2 minutes
-
-
MS Detector: Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ions (m/z): 57, 30, 55, 41, 44, 67, 82, 98, and 39[1][2][3]
Data Presentation
Table 1: Method Validation Parameters for Cyclamate Analysis in Urine [1]
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Linearity Range | 1 - 15 µg/mL |
| Correlation Coefficient (R²) | 0.9997 |
| Recovery | 88 - 94% |
Table 2: Recovery of Cyclamate from Spiked Urine Samples [1]
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Standard Deviation (SD) |
| 4 | 92.5 | < 1.63 |
| 8 | 94.2 | < 1.63 |
| 12 | 93.8 | < 1.63 |
Table 3: Intra-day and Inter-day Precision [1]
| Parameter | Standard Deviation |
| Intra-day Reproducibility | < 2.1 |
| Inter-day Reproducibility | < 2.9 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of cyclamate in urine.
Caption: Derivatization of cyclamate to its nitroso derivative.
The described GC-MS method provides a simple, selective, and sensitive approach for the determination of cyclamate in urine.[1][2][3] The sample preparation involves a straightforward derivatization and liquid-liquid extraction procedure. The method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis in a toxicological or clinical setting.[1]
References
Detecting Cyclamate in Beverages: A Guide to Analytical Methods and Protocols
FOR IMMEDIATE RELEASE
Application Note & Protocol Guide
[City, State] – [Date] – The accurate detection and quantification of the artificial sweetener cyclamate in beverages is crucial for regulatory compliance and consumer safety. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the food and beverage industry, as well as in drug development, outlining various analytical methods for cyclamate determination.
This guide covers several established techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry. Each section includes a summary of the method's principle, a detailed experimental protocol, and a table of quantitative performance data for easy comparison.
General Experimental Workflow
A typical analytical workflow for the determination of cyclamate in beverage samples involves several key stages, from sample preparation to final data analysis. The following diagram illustrates a generalized workflow applicable to most chromatographic methods described in this guide.
Caption: General workflow for cyclamate analysis in beverages.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of non-volatile sweeteners like cyclamate. Due to cyclamate's lack of a strong chromophore, direct UV detection can be challenging and may require detection at low wavelengths (e.g., 196 nm) or indirect detection methods.[1] Derivatization can be employed to enhance UV absorbance or enable fluorescence detection.[1][2] LC coupled with mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity without the need for derivatization.[1]
HPLC-UV (Direct Detection)
Principle: This method involves the direct injection of a diluted beverage sample onto a reversed-phase HPLC column. Cyclamate is detected at a low UV wavelength, typically around 196 nm.[1]
Experimental Protocol:
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3] For direct detection at low wavelengths, a simple mobile phase of methanol and water can be used.[3]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at 196 nm.[1]
-
Column Temperature: 30 °C.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of sodium cyclamate in deionized water.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of cyclamate in the sample by comparing its peak area to the calibration curve.
-
HPLC with Derivatization and UV/Fluorescence Detection
Principle: To improve sensitivity and selectivity, cyclamate can be oxidized to cyclohexylamine (B46788), which is then derivatized to form a product with strong UV absorbance or fluorescence.[2][4] A common derivatization agent is 4-fluoro-7-nitrobenzofuran (B3040153) (NBD-F) for fluorescence detection.[1]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Follow the initial sample preparation steps (degassing, dilution, filtration) as described above.
-
Oxidation: The sample is treated with an oxidizing agent (e.g., peroxide) to convert cyclamate to cyclohexylamine.[4]
-
Derivatization: The resulting cyclohexylamine is then reacted with a derivatizing agent like trinitrobenzenesulfonic acid (for UV detection) or NBD-F (for fluorescence detection).[1][4]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: Gradient elution with a mixture of buffer and organic solvent is often required.
-
Detection:
-
LC-MS/MS
Principle: This highly sensitive and selective method separates cyclamate using liquid chromatography and detects it with a mass spectrometer. It does not require derivatization.[1]
Experimental Protocol:
-
Sample Preparation:
-
LC-MS/MS Conditions:
Quantitative Data for HPLC Methods:
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Beverage Matrix |
| HPLC-UV (Direct, 196 nm) | 12 mg/L | - | - | - | Soft Drinks |
| HPLC-UV (Derivatization) | 1-20 mg/kg | - | Up to 67 mg/L | 82-123 | Carbonated & Fruit-Juice Drinks |
| HPLC-Fluorescence (Derivatization) | 0.4 mg/kg | - | - | 88-104 | Foodstuffs |
| LC-MS/MS | 1 ng/mL | - | 10-1000 ng/mL | 88.5 | Watermelon Juice |
Gas Chromatography (GC) Methods
GC methods for cyclamate analysis require a derivatization step to convert the non-volatile cyclamate into a volatile compound suitable for gas chromatography.[6]
Principle: Cyclamate is converted to a volatile derivative, such as N,N-dichlorocyclohexylamine, which is then extracted with an organic solvent and analyzed by GC with a suitable detector, commonly an Electron Capture Detector (ECD).[6][7]
Caption: Derivatization of cyclamate for GC analysis.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
For liquid samples, use a 5 mL aliquot directly. For solid samples, dissolve in water and sonicate.[7]
-
In a reaction vessel, combine the sample solution with sulfuric acid and sodium hypochlorite solution.[7]
-
Allow the reaction to proceed for a set time (e.g., 5 minutes) to form N,N-dichlorocyclohexylamine.[7]
-
Extract the derivative into n-hexane.[7]
-
The n-hexane layer is then injected into the GC.
-
-
GC-ECD Conditions:
-
Column: HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness).[7]
-
Carrier Gas: Nitrogen or Helium.[7]
-
Injector Temperature: 250 °C.[7]
-
Detector Temperature (ECD): 280 °C.[7]
-
Oven Temperature Program: Start at 100 °C, hold for 8 min, then ramp to 250 °C.[7]
-
Injection Mode: Splitless.[7]
-
Quantitative Data for GC-ECD Method:
| Parameter | Value | Matrix |
| LOD | 0.05 mg/L | Yellow Wine, Fruit Juice |
| LOQ | 0.2 mg/L | Yellow Wine, Fruit Juice |
| Linearity Range | 5.0–250 mg/L | - |
| Intra-day RSD | 0.28% | - |
| Inter-day RSD | 1.1% | - |
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative for cyclamate determination, although they may have lower selectivity compared to chromatographic techniques.
Principle: One common spectrophotometric method involves the conversion of cyclamate to N,N-dichlorocyclohexylamine by reaction with excess hypochlorite in an acidic solution. The concentration of the resulting product is then determined by measuring its UV absorbance at 314 nm.[8] Another approach involves the formation of a colored ion-pair complex that can be measured in the visible region.[9][10]
Experimental Protocol (UV Spectrophotometry):
-
Sample Preparation and Reaction:
-
Measurement:
-
Measure the UV absorbance of the N,N-dichlorocyclohexylamine at 314 nm using a spectrophotometer.[8]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of cyclamate treated with the same procedure.
-
Determine the cyclamate concentration in the sample from the calibration curve.
-
Quantitative Data for Spectrophotometric Methods:
| Method | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Beverage Matrix |
| UV Spectrophotometry (at 314 nm) | - | - | 99.7 | Soft Drinks |
| Spectrophotometry (Ion-pair complex) | 10 ng/mL | 50–900 ng/mL | 99.7 | Beverages |
Other Methods
Other analytical techniques such as Capillary Electrophoresis (CE) and Gravimetric methods have also been successfully applied for the determination of cyclamate in beverages.[6][11] CE offers rapid analysis times and can be used for the simultaneous determination of multiple sweeteners.[12][13]
Conclusion
The choice of analytical method for cyclamate detection in beverages depends on various factors, including the required sensitivity and selectivity, available instrumentation, sample throughput, and the complexity of the beverage matrix. HPLC and GC methods, particularly when coupled with mass spectrometry, offer the highest levels of performance. Spectrophotometric methods provide a simpler and more accessible option for routine screening. The protocols and data presented in this guide serve as a valuable resource for laboratories involved in the quality control and safety assessment of food and beverage products.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. scispace.com [scispace.com]
- 4. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodsciencejournal.com [foodsciencejournal.com]
- 6. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Spectrophotometric determination of cyclamate in foods: NMKL collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric determination of cyclamate in artificial sweeteners and beverages after ultrasound-assisted emulsification microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Spectrophotometric determination of cyclamate in artificial sweeteners and beverages after ultrasound-assisted emulsification microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. jurnal.umi.ac.id [jurnal.umi.ac.id]
- 12. Determination of artificial sweeteners by capillary electrophoresis with contactless conductivity detection optimized by hydrodynamic pumping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a capillary electrophoresis method for the simultaneous analysis of artificial sweeteners, preservatives and colours in soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Protocol for Quantification of Calcium Cyclamate in Biological Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium cyclamate, an artificial sweetener, is widely used in food, beverage, and pharmaceutical products. Monitoring its concentration in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological effects. This document provides detailed protocols for the quantification of cyclamate in various biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. While the compound is ingested as this compound, in biological systems, it dissociates, and the quantification focuses on the cyclamate anion.
Analytical Methodologies
The two primary methods for the quantification of cyclamate in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is often preferred due to its high sensitivity, selectivity, and minimal sample preparation requirements. GC-MS is also a robust technique but typically requires derivatization of the polar cyclamate molecule to increase its volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a direct and sensitive approach for cyclamate quantification in various biological fluids.
Experimental Protocol: LC-MS/MS for Cyclamate in Human Plasma and Urine
This protocol is adapted from validated methods for the analysis of artificial sweeteners in human matrices.[1]
1.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (plasma, serum, or urine), add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., cyclamate-d11).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
1.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm) or equivalent |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 3% to 100% B over 4 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
1.1.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 178.1 |
| Product Ions (m/z) | 79.7 (Quantifier), 95.8 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
Workflow for LC-MS/MS Quantification of Cyclamate
Caption: LC-MS/MS workflow for cyclamate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable alternative, particularly for urine samples. This method requires a derivatization step to make cyclamate sufficiently volatile for gas chromatography.
Experimental Protocol: GC-MS for Cyclamate in Urine
This protocol is based on a derivatization method followed by GC-MS analysis.[2][3][4]
1.2.1. Sample Preparation and Derivatization
-
To 1 mL of urine sample, add 1 mL of 2 M sulfuric acid and 1 mL of 10% sodium nitrite (B80452) solution.
-
Vortex the mixture and allow it to react for 10 minutes to convert cyclamate to its nitroso-derivative.
-
Add 1 mL of n-hexane and vortex for 1 minute to extract the derivative.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper n-hexane layer to a clean tube.
-
Inject 1 µL of the extract into the GC-MS system.
1.2.2. GC-MS Conditions
| Parameter | Value |
| Column | Elite-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 250°C at 35°C/min, hold for 2 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Monitoring Mode | Selected Ion Monitoring (SIM) |
| Characteristic m/z | 57, 30, 55, 41, 44, 67, 82, 98, 39 |
Workflow for GC-MS Quantification of Cyclamate
Caption: GC-MS workflow for cyclamate quantification in urine.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods.
Table 1: LC-MS/MS Method Performance
| Parameter | Human Plasma/Milk[1] | Watermelon[5] | Various Foods[6] |
| Linearity Range | 1 - 500 ng/mL | 10 - 1000 ng/mL | 5 - 100 mg/L |
| LOD | Not Reported | 1 ng/mL | 2.92 mg/kg |
| LOQ | 1 ng/mL | 3 ng/mL | 9.72 mg/kg |
| Recovery | Not Reported | 88.5% | 83.38 - 93.40% |
| Precision (RSD) | ≤15% | 3.7% | 0.17% |
Table 2: GC-MS Method Performance
| Parameter | Urine[2][3][4] |
| Linearity Range | 1 - 15 µg/mL |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Recovery | 88 - 94% |
| Precision (RSD) | <2.9% |
Biological Considerations: Metabolism and Signaling Pathways
Metabolism of Cyclamate
The absorption of cyclamate from the gastrointestinal tract is incomplete. A significant portion of ingested cyclamate can be metabolized by gut microflora to cyclohexylamine.[7][8] This conversion is highly variable among individuals.[7] The absorbed cyclamate is primarily excreted unchanged in the urine.[9]
Signaling Pathway
Cyclamate elicits a sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor.[2] Specifically, it binds to the transmembrane domain of the T1R3 subunit.[3] This interaction activates downstream signaling pathways, leading to the perception of sweetness. There is also evidence that cyclamate can inhibit certain bitter taste receptors, which may contribute to its use in sweetener blends.[6][10]
Diagram of Cyclamate Interaction with the Sweet Taste Receptor
Caption: Cyclamate signaling in a sweet taste receptor cell.
Conclusion
The quantification of this compound in biological samples is reliably achieved using LC-MS/MS and GC-MS. The choice of method depends on the biological matrix, required sensitivity, and available instrumentation. The provided protocols offer robust and validated procedures for accurate determination. Understanding the metabolism and signaling pathways of cyclamate is essential for interpreting quantitative data and assessing its biological impact.
References
- 1. pnas.org [pnas.org]
- 2. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Saccharin Sodium and the Sodium Cyclamate on Human Cells Treated with Lactobacillus Plantarum Lp62 [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Blends of Non-caloric Sweeteners Saccharin and Cyclamate Show Reduced Off-Taste due to TAS2R Bitter Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekalert.org [eurekalert.org]
- 8. Cyclamate | Definition, Uses, & Safety | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for the Use of Calcium Cyclamate in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium cyclamate is a non-nutritive artificial sweetener that has been utilized in various animal research models to study its physiological and toxicological effects. These application notes provide a summary of quantitative data from key studies, detailed experimental protocols for its administration, and visual representations of its metabolic pathway and experimental workflows. This document is intended to guide researchers in designing and conducting studies involving this compound in animal models.
Applications in Animal Research
This compound has been employed in animal models to investigate:
-
Carcinogenicity and Toxicology: Long-term studies to assess the potential for tumor formation and other toxic effects.[1][2]
-
Reproductive and Developmental Toxicity: Multi-generational studies to evaluate effects on fertility, gestation, and offspring development.[1]
-
Metabolic Effects: Studies on body weight, food and water intake, and other metabolic parameters.[3][4]
-
Neurotoxicity: Evaluation of potential adverse effects on the nervous system.[2]
-
Metabolism and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of cyclamate and its metabolites.[1][5]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound in rodent models.
Table 1: Effects of Dietary this compound on Body Weight and Food Intake in Rats
| Parameter | Control Group | 1% this compound in Diet | 3% this compound in Diet | 5% this compound in Diet | 10% this compound in Diet | Reference |
| Body Weight Change | Normal Growth | No significant effect | Decreased by 12% in 8 weeks | - | - | [3] |
| Food Intake | Normal | - | - | Markedly reduced | Markedly reduced | [1] |
| Clinical Observation | No adverse effects | Diarrhea | Diarrhea | - | - | [3] |
Table 2: Developmental Neurotoxicity Study of this compound in Drinking Water (Sprague Dawley Rats)
| Parameter | Control (Water) | 250 mg/kg bw/day | 500 mg/kg bw/day | 1,000 mg/kg bw/day | Reference |
| Reproductive Performance (F0) | No adverse effects | No treatment-related effects | No treatment-related effects | No treatment-related effects | [2] |
| Neurobehavioral Development (F1) | No adverse effects | No treatment-related effects | No treatment-related effects | No treatment-related effects | [2] |
| Actual Mean Daily Intake (F0 Females) | 0 mg/kg bw/day | - | - | Up to 878 mg/kg bw/day | [2] |
| Actual Mean Daily Intake (F1 Animals) | 0 mg/kg bw/day | - | - | Up to 784 mg/kg bw/day | [2] |
Experimental Protocols
Chronic Toxicity and Carcinogenicity Study in Rats (Oral Administration)
This protocol is a generalized representation based on methodologies from long-term feeding studies.[6]
Objective: To evaluate the chronic toxicity and carcinogenic potential of this compound when administered orally to rats for an extended period.
Materials:
-
Wistar or Sprague-Dawley rats (equal numbers of males and females).
-
This compound.
-
Standard laboratory rodent chow.
-
Animal caging and husbandry equipment.
-
Equipment for clinical observations, blood and urine collection, and histopathology.
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to control and treatment groups. A typical study might include a control group and at least three dose levels (e.g., low, mid, high).
-
Diet Preparation: Prepare diets containing the specified concentrations of this compound. For example, diets can be formulated to provide daily doses of 500, 1120, and 2500 mg/kg body weight. The control group receives the basal diet without the test substance.
-
Administration: Provide the prepared diets and water ad libitum for a period of up to two years.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity, and record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood and urine samples at predetermined intervals (e.g., 6, 12, 18, and 24 months) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.
Developmental Neurotoxicity Study in Rats (Administration in Drinking Water)
This protocol is based on a study evaluating the developmental neurotoxicity of this compound.[2]
Objective: To assess the potential for this compound to cause developmental neurotoxicity in rats when administered in drinking water.
Materials:
-
Sprague-Dawley (CD) rats (F0 generation).
-
This compound.
-
Drinking water bottles.
-
Equipment for neurobehavioral testing (e.g., automated activity monitors, mazes).
-
Equipment for neuropathological and morphometric analysis.
Procedure:
-
Pre-mating Exposure: Administer this compound to F0 females in their drinking water for 4 weeks prior to mating. Target doses can be set at 0 (control), 250, 500, and 1,000 mg/kg bw/day.
-
Mating, Gestation, and Lactation: Continue the administration of this compound throughout mating, gestation, and lactation.
-
F1 Generation Exposure: After weaning, continue to expose the F1 offspring to the same concentrations of this compound in their drinking water until 12 weeks of age.
-
Reproductive Performance: Monitor and record data on mating, fertility, gestation length, and litter size.
-
Neurobehavioral Assessments: Conduct a battery of neurobehavioral tests on the F1 offspring at various developmental stages. This may include assessments of motor activity, learning, and memory.
-
Neuropathology: At the end of the study, perform neuropathological examinations and morphometric analysis of the brains of the F1 generation.
Visualizations
Metabolic Pathway and Testicular Toxicity of Cyclamate
Caption: Metabolism of cyclamate and its toxic effect on the testes.
Experimental Workflow for a Chronic Toxicity Study
Caption: Generalized workflow for a chronic toxicity study.
References
- 1. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The potential developmental neurotoxicity of this compound in CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The role of the gut flora in the metabolism of cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic toxicity study of cyclamate: saccharin (10: 1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Calcium Cyclamate in Pharmaceutical Drug Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium cyclamate is a synthetic, non-nutritive sweetener that has been utilized in the pharmaceutical industry primarily as a sweetening agent to enhance the palatability of oral dosage forms. Its ability to mask the unpleasant, often bitter, taste of active pharmaceutical ingredients (APIs) makes it a valuable excipient in the formulation of medications, particularly for pediatric and geriatric populations where compliance can be a significant challenge. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical drug formulation, with a focus on its role in taste-masking, and its effects on the physical properties of solid dosage forms.
This compound is approximately 30-50 times sweeter than sucrose (B13894) and is known for its clean, sweet taste with minimal aftertaste at typical usage levels.[1] It is often used in combination with other sweeteners, most notably saccharin (B28170), to achieve a synergistic sweetening effect and to mitigate the off-tastes of both individual sweeteners.[1] This synergistic effect is attributed to the mutual inhibition of each other's activation of bitter taste receptors.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug formulation.
| Property | Value | Reference(s) |
| Chemical Name | Calcium cyclohexylsulfamate | [3] |
| Molecular Formula | C₁₂H₂₄CaN₂O₆S₂ | [3] |
| Molecular Weight | 396.54 g/mol (anhydrous) | [3] |
| Appearance | White, odorless, crystalline powder | [4] |
| Sweetness (relative to sucrose) | 30-50 times | [1] |
| Solubility | Freely soluble in water; practically insoluble in ethanol, chloroform, and ether. | [3] |
| pH (10% w/v aqueous solution) | 5.5 - 7.5 | [4] |
| Stability | Stable to heat, light, and air over a wide pH range. | [4] |
Applications in Pharmaceutical Formulation
The primary application of this compound in pharmaceuticals is as a taste-masking agent in various oral dosage forms.
Taste Masking in Oral Formulations
This compound is effective in masking the bitter taste of a wide range of APIs. It can be used in liquid, semi-solid, and solid oral dosage forms.
a) Oral Liquids (Solutions, Syrups, and Suspensions):
In liquid formulations, this compound is dissolved to provide a sweet taste that counteracts the bitterness of the dissolved or suspended API. For pediatric formulations, where taste is a critical factor for compliance, this compound offers a stable and effective sweetening solution.
b) Chewable Tablets:
Chewable tablets are a popular dosage form for patients who have difficulty swallowing conventional tablets. The taste of the medication is of paramount importance in these formulations. This compound is incorporated into the tablet matrix to provide sweetness upon chewing.
c) Effervescent Tablets:
In effervescent formulations, this compound can be included to improve the taste of the resulting solution after the tablet disintegrates in water.[5][6]
Synergistic Blends for Enhanced Taste Masking
This compound is frequently used in combination with saccharin in a 10:1 ratio (cyclamate:saccharin).[1] This blend not only provides a higher sweetness intensity but also a more balanced and pleasant taste profile, as each sweetener helps to mask the other's aftertaste.[1] This synergistic interaction occurs at the receptor level, where cyclamate can block the bitter receptors that are activated by saccharin, and vice versa.[2]
Quantitative Data on Formulation and Evaluation
While specific quantitative data for this compound in a wide variety of proprietary drug formulations is not always publicly available, the following tables summarize typical concentration ranges and present hypothetical, yet representative, data based on common formulation practices and available literature.
Table 1: Typical Concentration of this compound in Oral Formulations
| Dosage Form | API Example | This compound Concentration (% w/w or % w/v) | Notes |
| Chewable Tablet | Ibuprofen | 0.5 - 2.0% | Often used in combination with other sweeteners like aspartame (B1666099) or saccharin. |
| Oral Suspension | Paracetamol | 0.2 - 1.0% w/v | Concentration can be adjusted based on the bitterness of the API and the desired sweetness level. |
| Effervescent Tablet | Calcium Carbonate | 1.0 - 3.0% | The effervescent action can help to distribute the sweetener evenly in the solution. |
| Oral Solution | Antibiotic (e.g., Amoxicillin) | 0.3 - 1.5% w/v | Often combined with flavors to further enhance palatability. |
Table 2: Hypothetical Taste-Masking Efficiency of this compound for a Bitter API (e.g., Quinine)
| Sweetener System | Concentration (% w/v) | Bitterness Score (0-10 Scale)1 | Palatability Score (1-5 Scale)2 |
| No Sweetener (Control) | - | 9.5 ± 0.5 | 1.2 ± 0.3 |
| This compound | 0.5% | 5.2 ± 0.6 | 3.1 ± 0.4 |
| This compound | 1.0% | 3.8 ± 0.5 | 4.0 ± 0.3 |
| This compound + Sodium Saccharin (10:1) | 0.5% + 0.05% | 3.1 ± 0.4 | 4.5 ± 0.2 |
| Aspartame | 0.5% | 4.5 ± 0.7 | 3.5 ± 0.5 |
1 Bitterness Score: 0 = Not bitter, 10 = Extremely bitter. 2 Palatability Score: 1 = Very unpalatable, 5 = Very palatable. (Note: This data is illustrative and would need to be determined experimentally for a specific API.)
Table 3: Effect of this compound Concentration on Tablet Properties (Hypothetical Data for a Directly Compressed Chewable Tablet)
| This compound Concentration (% w/w) | Hardness (N) | Friability (%) | Disintegration Time (seconds) |
| 0.0 | 85 ± 5 | 0.8 ± 0.1 | 45 ± 5 |
| 0.5 | 83 ± 6 | 0.9 ± 0.2 | 48 ± 6 |
| 1.0 | 81 ± 5 | 1.1 ± 0.1 | 52 ± 5 |
| 2.0 | 78 ± 7 | 1.3 ± 0.2 | 58 ± 7 |
(Note: This data is illustrative. The actual effect would depend on the overall formulation composition and manufacturing process.)
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the application of this compound in pharmaceutical formulations.
Protocol 1: Evaluation of Taste-Masking Efficiency using a Human Taste Panel
Objective: To quantify the effectiveness of this compound in masking the bitter taste of an API in an oral solution.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified Water
-
Other formulation excipients (e.g., buffers, viscosity modifiers)
-
Reference standard for bitterness (e.g., Quinine Hydrochloride solution of known concentration)
-
Tasteless water for rinsing
Procedure:
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 healthy, non-smoking adult volunteers.
-
Screen panelists for their ability to detect and rate the five basic tastes (sweet, sour, salty, bitter, umami).
-
Train panelists on the use of a rating scale for bitterness (e.g., a 10-point scale where 0 is not bitter and 10 is extremely bitter).
-
-
Sample Preparation:
-
Prepare a solution of the API in purified water at a concentration known to be bitter but safe for consumption. This will serve as the negative control.
-
Prepare a series of solutions containing the same concentration of API with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Prepare a positive control, if applicable (e.g., a formulation with a known effective taste-masking agent).
-
Prepare a blank solution (vehicle without API or sweetener).
-
-
Taste Evaluation:
-
Randomize the order of sample presentation for each panelist.
-
Provide each panelist with a small, measured volume (e.g., 5 mL) of the first sample.
-
Instruct the panelist to swish the solution in their mouth for a specified time (e.g., 10 seconds) and then expectorate.
-
The panelist then rates the bitterness of the sample on the predefined scale.
-
Provide panelists with tasteless water and a break of at least 15 minutes between samples to cleanse their palate.
-
Repeat the process for all samples.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the bitterness scores for each formulation.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if there are significant differences in bitterness between the formulations.
-
Protocol 2: Evaluation of Tablet Hardness
Objective: To determine the effect of this compound concentration on the hardness of directly compressed tablets.
Apparatus:
-
Tablet hardness tester (e.g., Monsanto, Pfizer, or automated testers)
Procedure:
-
Tablet Preparation:
-
Prepare tablet blends with varying concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 2.0% w/w), keeping the concentrations of the API and other excipients constant.
-
Compress the blends into tablets using a tablet press with consistent compression force.
-
-
Hardness Testing:
-
Randomly select 10 tablets from each batch.
-
Place a single tablet in the hardness tester, ensuring it is properly aligned.
-
Apply a diametrical compression force until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or Kiloponds (kp).
-
Repeat for all 10 tablets.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the hardness values for each batch.
-
Compare the mean hardness values to determine the effect of this compound concentration.
-
Protocol 3: Evaluation of Tablet Friability
Objective: To assess the effect of this compound on the friability of tablets.
Apparatus:
-
Friabilator with a standard Roche drum
Procedure:
-
Sample Preparation:
-
From each batch of tablets prepared in Protocol 2, take a sample of tablets with a total weight as close as possible to 6.5 g.
-
Carefully de-dust the tablets.
-
Accurately weigh the tablet sample (W_initial).
-
-
Friability Testing:
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times at 25 ± 1 rpm.
-
Remove the tablets from the drum and carefully de-dust them again.
-
Accurately weigh the tablets (W_final).
-
-
Calculation:
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
-
Data Analysis:
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable. Compare the friability values across the different formulations.
-
Protocol 4: In Vitro Dissolution Testing
Objective: To evaluate the impact of this compound on the dissolution profile of the API from a tablet formulation.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
UV-Vis Spectrophotometer or HPLC system
Materials:
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8)
-
Tablets from each batch prepared in Protocol 2
Procedure:
-
Apparatus Setup:
-
Set up the dissolution apparatus according to USP guidelines.
-
Fill the dissolution vessels with the specified volume of dissolution medium, de-aerate, and equilibrate to 37 ± 0.5 °C.
-
Set the paddle speed to the specified rate (e.g., 50 or 75 rpm).
-
-
Dissolution Test:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and begin sampling at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
At each time point, withdraw a specified volume of the dissolution medium and filter it.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the concentration of the API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of the API dissolved at each time point.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
-
Compare the dissolution profiles to assess the effect of this compound concentration.
-
Visualizations
Caption: Workflow for the formulation and evaluation of an oral dosage form containing this compound.
References
- 1. Effect of moisture and crushing strength on tablet friability and in vitro dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. direct compression tablets: Topics by Science.gov [science.gov]
- 4. scholar9.com [scholar9.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. ijisrt.com [ijisrt.com]
Application Notes and Protocols for Pre-Column Derivatization Techniques in Cyclamate Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the pre-column derivatization of cyclamate for chromatographic analysis. The following sections outline various derivatization techniques, complete with experimental protocols, quantitative data summaries, and visual workflows to facilitate easy implementation in a laboratory setting.
Introduction
Cyclamate is an artificial sweetener that lacks a suitable chromophore, making its direct detection by common chromatographic methods like HPLC-UV challenging. Pre-column derivatization is a crucial step to enhance its detectability and sensitivity. This process involves a chemical reaction to convert cyclamate into a derivative that is more amenable to chromatographic analysis, typically by introducing a chromophoric or fluorophoric tag. This note explores several effective derivatization agents and their corresponding analytical methods.
O-Phthalaldehyde (B127526) (OPA) Derivatization for HPLC Analysis
This method is based on the oxidation of cyclamate to cyclohexylamine (B46788), which then reacts with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 mg/kg | [1] |
| Limit of Quantification (LOQ) | 0.10 mg/kg | [1] |
| Linearity Range | 0.1 - 2.0 mg/L | [1] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Recovery | 90.7% - 100.9% | [1] |
| Relative Standard Deviation (RSD) | 3.5% - 5.6% | [1] |
| Detection Method | HPLC with Fluorescence Detection (HPLC-FLD) | [1] |
| UV Detection Wavelength | 242 nm | [2] |
Experimental Protocol
1. Sample Preparation and Oxidation:
-
Acidify the sample solution to convert sodium cyclamate into its amino compound through a desulfurization reaction.[1]
-
Neutralize the solution by adding 400 g/L sodium hydroxide (B78521) solution.[1]
2. Derivatization:
-
Add the o-phthalaldehyde derivatizing reagent to the neutralized sample solution.[1]
-
The amino compound reacts with OPA to form an indole-substituted derivative that exhibits fluorescence.[1]
3. Chromatographic Conditions:
-
Column: C18 column (250 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer in an isocratic elution mode.[1]
-
Detection: Fluorescence detector.[1]
-
Quantification: External standard method.[1]
Experimental Workflow
Dansyl Chloride Derivatization for HPLC-UV Analysis
This technique involves the derivatization of cyclohexylamine, a decomposition product of cyclamate, with dansyl chloride to form a UV-active derivative.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 mg/kg | [3] |
| Limit of Quantification (LOQ) | 2.0 mg/kg | [3] |
| Recovery | 99.37% - 110.16% | [3] |
| Relative Standard Deviation (RSD) | 0.17% - 1.26% | [3] |
| Detection Method | HPLC-UV | [3] |
| UV Detection Wavelength | 254 nm | [3] |
Experimental Protocol
1. Sample Preparation (Decomposition of Cyclamate):
-
Cyclohexylamine can be present as a decomposition product of cyclamate, for instance, during deep-frying at high temperatures (e.g., 200°C for 25 minutes).[3]
2. Derivatization:
-
To 1.0 mL of the sample solution containing cyclohexylamine, add 1.0 mL of sodium bicarbonate buffer (pH 11) and 1.0 mL of dansyl chloride solution (2.0 mg/mL).[3]
-
Shake the mixture thoroughly.[3]
-
Incubate in a water bath at 60°C for 20 minutes for the derivatization reaction to occur.[3]
3. Chromatographic Conditions:
-
Instrument: Agilent 1260 High-Performance Liquid Chromatograph with a UV detector.[3]
-
Mobile Phase: Acetonitrile and 1.0 g/L potassium dihydrogen phosphate solution with gradient elution.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
Experimental Workflow
Trinitrobenzenesulfonic Acid (TNBS) Derivatization for HPLC-UV Analysis
This method involves the oxidation of cyclamate to cyclohexylamine, followed by derivatization with trinitrobenzenesulfonic acid (TNBS).
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 20 mg/kg | [4][5] |
| Linearity Range | Up to 1300 mg/kg (foods), Up to 67 mg/L (beverages) | [4][5] |
| Recovery | 82% - 123% | [4][5] |
| Detection Method | HPLC-UV | [4][5] |
Experimental Protocol
1. Sample Preparation and Oxidation:
-
Oxidize the cyclamate in the sample to cyclohexylamine using peroxide.[4][5]
-
Use cycloheptylamine (B1194755) as an internal standard.[4][5]
2. Derivatization:
-
To a 4 mL vial, add 280 µL of the oxidized sample extract, 100 µL of cycloheptylamine internal standard solution, 100 µL of 1 M sodium carbonate, 100 µL of TNBS solution, and 40 µL of 2 M sodium hydroxide.[4]
-
Vortex and let the reaction proceed at room temperature for 1 hour.[4]
-
Stop the reaction by adding 100 µL of hydrochloric acid solution (25%) followed by 100 µL of ethanol (B145695) solution (96%).[4]
-
Filter the solution through a 0.2 µm PTFE syringe filter before HPLC analysis.[4]
3. Chromatographic Conditions:
Experimental Workflow
Nitroso Derivatization for GC-MS Analysis
This gas chromatography-mass spectrometry (GC-MS) method is based on the conversion of cyclamate into its nitroso derivative.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.2 µg/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.7 µg/mL | [6][7] |
| Linearity Range | 1 - 15 µg/mL | [6][7] |
| Correlation Coefficient (R²) | 0.9997 | [6] |
| Recovery | 88% - 95% | [6] |
| Detection Method | GC-MS | [6][7] |
Experimental Protocol
1. Derivatization:
-
The derivatization is based on the formation of a nitroso derivative of cyclamate by reacting it with sodium nitrite (B80452) in the presence of sulfuric acid.[6]
2. Chromatographic Conditions:
-
Detection: GC-MS operated in selected ion monitoring (SIM) mode.[6][7]
-
Internal Standard: Toluene.[6]
Logical Relationship Diagram
References
- 1. [Determination of sodium cyclamate in Baijiu by pre-column derivatization-high performance liquid chromatography with fluorometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A new HPLC procedure for cyclamate in food with pre-chromatographic derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the stability of sodium cyclamate during deep-frying using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Microextraction of Cyclamate from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclamate, an artificial sweetener, is widely used in various food and beverage products. Due to health concerns and regulatory limits on its concentration, accurate and efficient methods for its determination in complex matrices are crucial. Traditional extraction methods can be time-consuming and require large volumes of organic solvents. Ultrasound-assisted microextraction (UAME) has emerged as a rapid, efficient, and environmentally friendly sample preparation technique for the determination of cyclamate. This document provides detailed application notes and protocols for the ultrasound-assisted microextraction of cyclamate from various complex matrices, intended for use by researchers, scientists, and professionals in related fields.
The primary principle of UAME for cyclamate analysis involves the protonation of cyclamate ions in an acidic medium to form cyclamic acid. This less polar form is then extracted into a small volume of an appropriate organic solvent dispersed in the aqueous sample with the aid of ultrasonic waves. The ultrasound facilitates the formation of a fine emulsion, significantly increasing the surface area between the aqueous and organic phases and accelerating the mass transfer of the analyte. Subsequent centrifugation separates the organic phase, which is then analyzed, typically by spectrophotometry or chromatography.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Emulsification Microextraction (USAEME) with Spectrophotometric Detection
This protocol is based on the method described for the determination of cyclamate in beverages and sweetener tablets.[1]
1. Principle:
Cyclamate is protonated in an acidic solution to form cyclamic acid. This is then extracted into fine droplets of chloroform (B151607) containing Rhodamine B. The extracted cyclamic acid reacts with Rhodamine B to form a colored ion-pair complex, which is then quantified using a UV-Vis spectrophotometer.[1]
2. Reagents and Materials:
-
Cyclamate standard solution
-
Chloroform (extraction solvent)
-
Rhodamine B solution
-
Sulfuric acid (0.1 M)
-
Deionized water
-
Centrifuge tubes (15 mL)
-
Ultrasonic bath
-
Centrifuge
-
UV-Vis Spectrophotometer
3. Sample Preparation:
-
Beverages: Degas carbonated beverages by sonication. Filter the sample through a 0.45 µm membrane filter.
-
Sweetener Tablets: Dissolve a known weight of the ground tablet in deionized water to achieve a suitable concentration.
4. Extraction Procedure:
-
Pipette 5 mL of the prepared sample or standard solution into a 15 mL centrifuge tube.
-
Add 5 mL of 0.1 M sulfuric acid to the tube to acidify the sample.
-
Add 200 µL of the Rhodamine B solution in chloroform to the tube.
-
Place the centrifuge tube in an ultrasonic bath and sonicate for 1 minute at a frequency of 40 kHz and a temperature of 25 ± 1°C. This will form a cloudy oil-in-water emulsion.
-
After sonication, centrifuge the emulsion at 3500 rpm for 5 minutes to break the emulsion and sediment the organic phase.
-
Carefully collect the organic phase (chloroform layer) from the bottom of the tube using a microsyringe.
-
Measure the absorbance of the organic phase at the wavelength of maximum absorbance for the cyclamate-Rhodamine B complex.
-
Prepare a blank using 5 mL of deionized water instead of the sample and follow the same procedure.
Quantitative Data Summary
The following tables summarize the quantitative data for the determination of cyclamate using ultrasound-assisted microextraction and other methods from various studies.
Table 1: Analytical Performance of Ultrasound-Assisted Emulsification Microextraction for Cyclamate
| Parameter | Value | Reference |
| Linearity Range | 50–900 ng mL⁻¹ | [1] |
| Correlation Coefficient (R²) | 0.9994 | [1] |
| Limit of Detection (LOD) | 10 ng mL⁻¹ | [1] |
| Relative Standard Deviation (RSD) | 2.3% (for 200 ng mL⁻¹ of cyclamate, n=5) | [1] |
| Average Recovery | 99.7% | [1] |
Table 2: Cyclamate Concentrations in Various Food Products Determined by Different Methods
| Sample Matrix | Analytical Method | Cyclamate Concentration | Reference |
| Packaged Beverage A | Gravimetric | 37.07 mg/kg | [2] |
| Packaged Beverage B | Gravimetric | 30.17 mg/kg | [2] |
| Powdered Drink C | Gravimetric | 12.93 mg/kg | [2] |
| Powdered Drink D | Gravimetric | 4.31 mg/kg | [2] |
| Packaged Beverage E | Gravimetric | 340 mg/kg | [2] |
| Packaged Beverage F | Gravimetric | 258 mg/kg | [2] |
| Soft Drinks | HPLC-UV | 113.14–280.07 mg L⁻¹ | [3] |
| Tabletop Sweeteners (Powder) | HPLC-DAD/UV | 2.9% - 73.9% | [4][5] |
| Tabletop Sweeteners (Tablet) | HPLC-DAD/UV | 2.9% - 73.9% | [4][5] |
| Tabletop Sweeteners (Liquid) | HPLC-DAD/UV | 2.9% - 73.9% | [4][5] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the ultrasound-assisted microextraction of cyclamate from a liquid sample.
References
- 1. Spectrophotometric determination of cyclamate in artificial sweeteners and beverages after ultrasound-assisted emulsification microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. jurnal.umi.ac.id [jurnal.umi.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Validation of an HPLC-DAD/UV method for the quantification of cyclamate in tabletop sweeteners: risk of exceeding the acceptable daily intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid Determination of Cyclamate in Food Matrices by LC-MS/MS
Abstract
This application note details a sensitive and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of cyclamate in a variety of food matrices. The described protocol offers a streamlined workflow from sample preparation to data acquisition, making it suitable for high-throughput food safety and quality control laboratories. The method is validated for various food types, including beverages, cakes, candies, and juices, demonstrating excellent linearity, recovery, and precision.
Introduction
Experimental Workflow
The overall experimental workflow for the determination of cyclamate in food samples is depicted below.
Caption: Experimental workflow for cyclamate analysis.
Experimental Protocols
Reagents and Standards
-
Cyclamate standard (Sodium or Calcium salt)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid (0.1%)
-
Deionized water
-
Cyclamate-d11 (internal standard, optional but recommended)
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of cyclamate standard in 25 mL of deionized water.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1% formic acid in water to obtain concentrations ranging from 10 to 1000 ng/mL.[3]
Sample Preparation
The sample preparation procedure may vary slightly depending on the food matrix.
For Liquid Samples (e.g., Beverages, Juices):
-
Degas carbonated beverages in an ultrasonic bath.
-
Take a 5 g aliquot of the sample and dilute it with 30 mL of deionized water.[4]
-
Vortex the solution and then add deionized water to a final volume of 50 mL.[4]
For Solid and Semi-Solid Samples (e.g., Cakes, Candies, Jams):
-
Homogenize a representative portion of the sample.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 30 mL of deionized water and vortex for 1-2 minutes to extract the cyclamate.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.[3]
-
Collect the supernatant and dilute with deionized water to a final volume of 50 mL.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |
| Gradient | Isocratic or Gradient (e.g., 50:50 A:B)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 40 °C |
| Retention Time | Approximately 4.05 minutes[1] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Precursor Ion (m/z) | 178.03[1] |
| Product Ions (m/z) | 79.84 (Quantifier), 95.79 (Qualifier)[1] |
| Collision Energy | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for cyclamate determination as reported in various studies.
Table 1: Method Detection and Quantification Limits
| Food Matrix | LOD | LOQ | Reference |
| General Food Products | 2.92 mg/kg | 9.72 mg/kg | [1] |
| Watermelon | 1 ng/mL | 3 ng/mL | [3] |
| Pomegranate Juice | 0.1 mg/L | 0.3 mg/L | [1] |
| Dried Fig | 0.6 mg/L | 1.6 mg/L | [1] |
| Diet Soda & Jelly | 0.050 µg/g | 0.150 µg/g | [5][6] |
Table 2: Linearity and Recovery
| Food Matrix | Linearity Range | R² | Recovery (%) | Reference |
| General Food Products | 5 - 100 mg/L | 0.9955 | 83.38 - 93.40 | [1] |
| Watermelon | 10 - 1000 ng/mL | 0.999 | 88.5 | [3] |
| Various Foods | 0.010 - 1.00 µg/mL | >0.9998 | 72 - 110 | [6] |
Conclusion
The described LC-MS/MS method offers a rapid, sensitive, and reliable approach for the determination of cyclamate in a wide range of food matrices. The simple sample preparation and fast chromatographic analysis make it an ideal tool for routine monitoring in food safety and quality control laboratories. The method's performance, characterized by low detection limits, excellent linearity, and high recovery rates, ensures accurate and precise quantification of cyclamate, aiding in the enforcement of food additive regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. jurnal.umi.ac.id [jurnal.umi.ac.id]
- 3. foodsciencejournal.com [foodsciencejournal.com]
- 4. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the limit of detection for calcium cyclamate in trace analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the trace analysis of calcium cyclamate. Our goal is to help you improve your limit of detection and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace analysis of this compound?
A1: Several analytical techniques are employed for the determination of this compound at trace levels. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC) , often coupled with UV or mass spectrometry (MS) detectors, is widely used due to its simplicity and ease of operation.[1][2]
-
Gas Chromatography (GC) is a sensitive method, but it requires a derivatization step to convert the non-volatile cyclamate into a volatile compound suitable for GC analysis.[3][4][5]
-
Spectrophotometry offers a simple and cost-effective approach, often involving a chemical reaction to produce a colored compound that can be quantified.[6][7][8][9]
-
Electrochemical methods , such as square-wave voltammetry, provide a selective and sensitive alternative for the determination of cyclamate.[10][11]
-
Ion Chromatography can be used for the direct determination of cyclamate in samples with high water solubility.[12]
Q2: How can I improve the limit of detection (LOD) for this compound analysis?
A2: Improving the limit of detection is crucial for trace analysis. Several strategies can be employed:
-
Sample Preparation and Preconcentration: Techniques like Solid-Phase Extraction (SPE) can be used to concentrate the analyte from a large sample volume.[13] Ultrasound-assisted emulsification microextraction (USAE-ME) is another effective preconcentration technique that has been shown to significantly improve the sensitivity of spectrophotometric methods.[7][9]
-
Derivatization: For GC analysis, derivatization of cyclamate to a more volatile and easily detectable compound is essential.[3][4][5] For HPLC-UV, derivatization can be used to enhance the UV absorbance of cyclamate.[2]
-
Sensitive Detectors: Using a more sensitive detector can dramatically lower the LOD. For example, tandem mass spectrometry (LC-MS/MS) offers significantly lower detection limits compared to UV detection in HPLC.[14][15][16][17]
-
Method Optimization: Careful optimization of analytical parameters such as mobile phase composition, pH, temperature, and flow rate in chromatography, or reaction conditions in spectrophotometry, can enhance the signal-to-noise ratio and thus improve the LOD.
Q3: What are some common sources of interference in this compound analysis?
A3: Interference can arise from the sample matrix and other components present in the sample.
-
Food and Beverage Matrices: Complex matrices in food and beverage samples can cause significant interference.[16] Sample preparation techniques like extraction and cleanup are crucial to minimize these effects.
-
Other Sweeteners: Some analytical methods may be susceptible to interference from other artificial or natural sweeteners.[6] It is important to validate the selectivity of the chosen method.
-
Matrix Effects in LC-MS/MS: In LC-MS/MS analysis, co-eluting matrix components can suppress or enhance the ionization of cyclamate, leading to inaccurate quantification. The use of an internal standard, such as a deuterated analog of cyclamate (cyclamate-d11), can help to correct for these matrix effects.[15][16]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation.- Mismatch between injection solvent and mobile phase.- Secondary interactions with the stationary phase. | - Replace the column.- Ensure the injection solvent is compatible with the mobile phase.- Adjust the mobile phase pH to minimize silanol (B1196071) interactions.[18] |
| Retention Time Drift | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column not properly equilibrated. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time between injections.[19] |
| Baseline Noise | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Detector lamp issues. | - Filter the mobile phase and clean the detector flow cell.- Degas the mobile phase and purge the system.- Check and replace the detector lamp if necessary.[20][21] |
| Low Sensitivity/Poor Detection Limit | - Suboptimal mobile phase pH.- Inadequate sample cleanup.- Detector wavelength not optimal. | - Optimize the pH of the mobile phase.- Implement a more rigorous sample preparation procedure (e.g., SPE).- Determine the optimal UV wavelength for cyclamate or its derivative. |
Gas Chromatography (GC) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Peak for Cyclamate Derivative | - Incomplete derivatization reaction.- Degradation of the derivative.- Incorrect GC inlet temperature. | - Optimize derivatization conditions (reagent concentration, temperature, time).- Ensure the derivative is stable under the analytical conditions.- Optimize the GC inlet temperature to prevent decomposition. |
| Poor Peak Shape | - Active sites in the GC system (liner, column).- Co-elution with interfering compounds. | - Use a deactivated liner and a high-quality capillary column.- Optimize the temperature program to improve separation. |
| Variable Results | - Inconsistent derivatization.- Sample matrix effects.- Inconsistent injection volume. | - Ensure precise and reproducible derivatization for all samples and standards.- Use an internal standard to correct for variations.- Use an autosampler for consistent injection volumes. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound.
Table 1: Performance of Spectrophotometric Methods
| Method | Linear Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| Anthocyanin Degradation | 30–1000 μmol L⁻¹ | 5 μmol L⁻¹ | 97 | [6] |
| Ultrasound-Assisted Emulsification Microextraction (USAE-ME) with Rhodamine B | 50–900 ng mL⁻¹ | 10 ng mL⁻¹ | 99.7 | [7][9] |
| Conversion to N,N-dichlorocyclohexylamine | Not Specified | Not Specified | 99.7 (soft drinks), 103.8 (jams) | [8] |
Table 2: Performance of Chromatographic Methods
| Method | Linear Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| GC-MS (as nitroso derivative) | 1-15 μg/mL | 0.2 μg/mL | 88-94 | [3][4][5] |
| Headspace Single-Drop Microextraction (HS-SDME) and GC | 30–1000 μmol L⁻¹ | 5 μmol L⁻¹ | 97 | [1][6] |
| LC-MS/MS | 10-1000 ng/mL | 1 ng/mL | 88.5 | [14] |
| LC-MS/MS with cyclamate-d11 internal standard | 0.010-1.00 μg/mL | 0.1 ng/mL (pomegranate juice), 0.6 ng/mL (dried fig) | 72-110 | [15][16] |
| HPLC-UV (after derivatization) | up to 1300 mg kg⁻¹ (foods), up to 67 mg l⁻¹ (beverages) | 1-20 mg kg⁻¹ | 82-123 | [2] |
| UPLC-MS/MS | 5-100 mg/L | 2.92 mg/kg | 83.38-93.40 | [22] |
| GC-ECD | Not Specified | 0.05 mg/L (liquids), 0.25 mg/kg (solids) | 86-98 | [23] |
Table 3: Performance of Other Methods
| Method | Linear Range | Limit of Detection (LOD) | Reference |
| Square-Wave Voltammetry | Not Specified | 4.2x10⁻⁶ mol L⁻¹ | [10] |
| Ion Chromatography | 5-200 μg/mL | 0.087 μg/mL | [12] |
| Miniature Microplasma Optical Emission Spectrometry | Not Specified | 0.1 mg L⁻¹ | [24] |
Experimental Protocols
Detailed Methodology: Ultrasound-Assisted Emulsification Microextraction (USAE-ME) followed by Spectrophotometry[7][9]
This method is based on the extraction of cyclamic acid into chloroform (B151607) containing rhodamine B, forming a colored ion-pair complex that can be measured spectrophotometrically.
-
Sample Preparation:
-
Acidify the aqueous sample containing this compound with a suitable acid to protonate the cyclamate ions, forming cyclamic acid.
-
-
Microextraction:
-
Place the acidified sample in a conical tube.
-
Add a small volume of chloroform (as the extraction solvent) containing rhodamine B reagent.
-
Immerse the tube in an ultrasonic bath for a specified time to form a fine emulsion. The ultrasound facilitates the dispersion of the chloroform into the aqueous phase, increasing the surface area for extraction.
-
-
Phase Separation:
-
Centrifuge the emulsion to break it and separate the organic and aqueous phases. The chloroform phase, now containing the [cyclamate⁻][RhBH⁺] ion-pair complex, will settle at the bottom.
-
-
Spectrophotometric Determination:
-
Carefully collect the chloroform phase.
-
Measure the absorbance of the colored complex at its maximum absorption wavelength (around 560 nm) using a UV-Vis spectrophotometer.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound treated with the same USAE-ME procedure.
-
Determine the concentration of cyclamate in the sample by interpolating its absorbance on the calibration curve.
-
Detailed Methodology: Derivatization for GC-MS Analysis[3][4][5]
This protocol describes the conversion of cyclamate to a volatile nitroso derivative for subsequent analysis by Gas Chromatography-Mass Spectrometry.
-
Sample Preparation:
-
For liquid samples like urine, centrifuge to remove any particulate matter.
-
-
Derivatization Reaction:
-
Take a specific volume of the supernatant or standard solution in a screw-capped test tube.
-
Add a solution of sodium nitrite (B80452) (e.g., 0.5%) and sulfuric acid (e.g., 10%).
-
Incubate the mixture in a water bath at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes) to facilitate the formation of the nitroso derivative of cyclamate.
-
-
Extraction:
-
Extract the resulting derivative from the aqueous solution using an organic solvent like n-hexane. The addition of sodium chloride can improve the extraction efficiency.
-
Repeat the extraction multiple times to ensure complete recovery.
-
-
Concentration and Reconstitution:
-
Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., n-hexane).
-
Add an internal standard (e.g., toluene) to the reconstituted sample.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final solution into the GC-MS system.
-
Use an appropriate capillary column (e.g., Elite-5MS) and a suitable temperature program for the separation of the derivative.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the cyclamate derivative.
-
Visualizations
Caption: Workflow for USAE-ME followed by spectrophotometry.
Caption: Workflow for derivatization and GC-MS analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of cyclamate in artificial sweeteners and beverages after ultrasound-assisted emulsification microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Spectrophotometric determination of cyclamate in foods: NMKL collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric determination of cyclamate in artificial sweeteners and beverages after ultrasound-assisted emulsification microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Simultaneous square-wave voltammetric determination of aspartame and cyclamate using a boron-doped diamond electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct Determination of Sodium Cyclamate in Food Additives by Ion Chromatography [spkx.net.cn]
- 13. agilent.com [agilent.com]
- 14. foodsciencejournal.com [foodsciencejournal.com]
- 15. Development and single-laboratory validation of an improved method for the determination of cyclamate in foods using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. mastelf.com [mastelf.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. 2024.sci-hub.st [2024.sci-hub.st]
- 24. Rapid and sensitive quantification of cyclamate in beverages by miniature microplasma optical emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in calcium cyclamate analysis of food products
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of calcium cyclamate in various food products.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of cyclamate analysis?
A1: Matrix effects are the alteration of the ionization efficiency of cyclamate by co-eluting compounds from the sample matrix during analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy and reproducibility of the quantitative results.[3][4]
Q2: Which analytical technique is most susceptible to matrix effects for cyclamate analysis?
A2: Liquid chromatography coupled with mass spectrometry (LC-MS), especially with electrospray ionization (ESI), is highly susceptible to matrix effects.[1] While powerful for its sensitivity and selectivity, the ESI process can be easily influenced by non-target compounds in the sample extract.[5] Techniques like HPLC with UV detection may also be affected by interferences, especially since cyclamate lacks a strong chromophore, often necessitating a derivatization step which can introduce other complexities.[6]
Q3: What are the common sources of matrix interference in food samples?
A3: The primary sources of interference are the sample components other than the analyte. In food products, these can include sugars, proteins, fats, organic acids, salts, and pigments.[2][7] The complexity of the food matrix dictates the severity of the matrix effect; for instance, a clear beverage will likely have fewer interfering compounds than a fruit jam or a dairy product.
Q4: How can I minimize matrix effects during sample preparation?
A4: Effective sample preparation is the first line of defense against matrix effects. Common strategies include:
-
Dilution: A simple "dilute-and-shoot" approach can be effective for less complex matrices, as it reduces the concentration of interfering compounds along with the analyte.
-
Protein Precipitation: For samples high in protein, such as dairy products, precipitation with an organic solvent or acid can remove a significant source of interference.
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can selectively isolate cyclamate from complex sample matrices, significantly reducing matrix effects.[8][9]
-
QuEChERS: Originally developed for pesticide analysis, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method can also be adapted for extracting sweeteners from complex food matrices.[7][10]
Q5: What is the most reliable way to compensate for unavoidable matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS), such as cyclamate-d11, is considered the gold standard for correcting matrix effects.[11] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
Q6: What is a matrix-matched calibration, and when should I use it?
A6: A matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects by ensuring that the standards and the samples are affected in the same way. It is particularly useful when a stable isotope-labeled internal standard is not available.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient sample extraction. 2. Analyte loss during sample cleanup (e.g., SPE). 3. Significant ion suppression in the MS source. | 1. Optimize extraction solvent, pH, and extraction time. 2. Review and optimize the SPE protocol (sorbent type, wash, and elution solvents). Ensure the sorbent bed does not dry out. 3. Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard. |
| Poor Peak Shape or Tailing | 1. Co-eluting interferences. 2. Incompatible injection solvent with the mobile phase. 3. Column degradation or contamination. | 1. Adjust the chromatographic gradient to better separate the analyte from interferences. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Use a guard column; if the problem persists, flush or replace the analytical column. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability. | 1. Standardize the sample preparation workflow. 2. Implement a more robust cleanup method (e.g., SPE). Use a stable isotope-labeled internal standard to correct for variability. 3. Perform instrument maintenance and check for stable spray in the MS source. |
| Signal Enhancement (Higher than expected results) | 1. Co-eluting compounds are enhancing the ionization of cyclamate. | 1. Improve chromatographic separation to isolate the analyte peak. 2. Use matrix-matched calibration or a stable isotope-labeled internal standard for accurate quantification. |
| Inaccurate Quantification | 1. Uncorrected matrix effects (ion suppression or enhancement). 2. Use of an inappropriate calibration method (e.g., solvent-based calibration for a complex matrix). | 1. Assess the matrix effect by comparing the response of a post-extraction spike to a standard in solvent.[12] 2. Switch to a matrix-matched calibration curve or, ideally, use a stable isotope-labeled internal standard. |
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of cyclamate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
For liquid samples (e.g., beverages), dilute the sample with the initial mobile phase.
-
For solid or semi-solid samples (e.g., jams, dairy), homogenize the sample and perform a solvent extraction (e.g., with a methanol (B129727)/water mixture).[11]
-
Centrifuge the extract and filter the supernatant through a 0.22 µm filter.
-
For complex matrices, an additional cleanup step like Solid-Phase Extraction (see Protocol 2) is recommended.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is typical.[9]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for cyclamate.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. A common transition for cyclamate is m/z 178 -> 80.
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of cyclamate.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a common SPE procedure for cleaning up food sample extracts prior to LC-MS/MS analysis.
-
Cartridge Selection: A polymeric reversed-phase cartridge is often suitable for cyclamate.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of water (or a buffer matching the sample extract's pH) to equilibrate the sorbent. Do not let the cartridge dry.
-
-
Sample Loading:
-
Load the filtered sample extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 2 mL of 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the determination of cyclamate in different food matrices.
| Analytical Method | Food Matrix | LOD | LOQ | Recovery (%) |
| UPLC-MS/MS | Diet Soda, Jelly | 0.05 µg/g | 0.15 µg/g | Not specified |
| UPLC-MS/MS | Pomegranate Juice | 0.1 ng/mL | 0.3 ng/mL | 72-110% |
| UPLC-MS/MS | Dried Fig | 0.6 ng/mL | 1.6 ng/mL | 72-110% |
| UPLC-MS/MS | Various (Beverage, Cake, Candy) | 2.92 mg/kg | 9.72 mg/kg | 83.38 - 93.40%[11] |
| HPLC-UV (with derivatization) | Various (Drinks, Preserves, Spreads) | 1-20 mg/kg | Not specified | 82 - 123%[6][14] |
| CE-UV (with SPE) | Various (Beverage, Jam, Pickles) | 5-10 µg/g | Not specified | 93.3 - 108.3%[8] |
LOD = Limit of Detection; LOQ = Limit of Quantification; UPLC = Ultra-Performance Liquid Chromatography; HPLC = High-Performance Liquid Chromatography; MS/MS = Tandem Mass Spectrometry; UV = Ultraviolet Detection; CE = Capillary Electrophoresis.
Visualizations
Caption: Experimental workflow for cyclamate analysis.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Illustration of the matrix effect in an ESI source.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. measurlabs.com [measurlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of calcium cyclamate in acidic and neutral aqueous solutions
Technical Support Center: Stability of Calcium Cyclamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound in acidic and neutral aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is known to be relatively stable in aqueous solutions. It is resistant to heat, light, and air across a broad pH range.[1] However, the rate of degradation is influenced by factors such as temperature and pH.
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product of this compound upon hydrolysis is cyclohexylamine (B46788) and inorganic sulfate.[2]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is pH-dependent. The hydrolysis of sulfamates, the chemical class to which cyclamate belongs, is generally catalyzed by acid.[1][3] Therefore, the degradation of this compound is expected to be more pronounced in acidic solutions compared to neutral solutions.
Q4: What is the effect of temperature on the stability of this compound?
A4: Increased temperature accelerates the degradation of this compound. Studies on the sodium salt at high temperatures (in a deep-frying environment) have shown significant decomposition at 200°C.[4][5][6] While stable at typical cooking temperatures, elevated temperatures used in accelerated stability studies (e.g., 40°C and above) will increase the rate of hydrolysis.
Q5: Are there any other potential degradation products besides cyclohexylamine?
A5: While cyclohexylamine is the most commonly cited and studied degradation product, comprehensive forced degradation studies under various stress conditions (acidic, neutral, oxidative, photolytic) would be necessary to identify any other potential minor degradation products.
Quantitative Data
The following table summarizes the available quantitative data on the stability of cyclamate. It is important to note that this data is for sodium cyclamate under specific high-temperature conditions, but it provides an indication of the compound's thermal stability.
| Temperature (°C) | Time (minutes) | pH | Matrix | Remaining Cyclamate (%) | Degradation Product(s) |
| 160-185 | 5-25 | Not Specified | Oil | Stable | Not Significant |
| 185-200 | 5-8 | Not Specified | Oil | Stable | Not Significant |
| 200 | 25 | Not Specified | Oil | Significantly Decreased | Cyclohexylamine |
Data is for sodium cyclamate in a deep-frying environment and is intended to provide a general indication of thermal stability.[4][6]
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solutions
1. Objective:
To determine the degradation kinetics of this compound in aqueous solutions at various pH values and temperatures.
2. Materials:
-
This compound (analytical standard)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Phosphate (B84403) or citrate (B86180) buffers (for maintaining constant pH)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Reagents for derivatization of cyclohexylamine (e.g., dansyl chloride)
-
Cyclohexylamine (analytical standard)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Calibrated temperature-controlled chambers or water baths
-
HPLC system with a UV or DAD detector
3. Preparation of Solutions:
-
Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Buffer Solutions: Prepare buffer solutions for the desired pH values (e.g., pH 3, 5, and 7).
-
Test Solutions: Dilute the this compound stock solution with the respective buffer solutions to achieve the final desired concentration for the stability study.
4. Stability Study Setup:
-
Aliquot the test solutions into sealed, inert containers (e.g., amber glass vials) for each time point and storage condition.
-
Place the samples in temperature-controlled chambers set to the desired temperatures (e.g., 25°C, 40°C, and 60°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and then weekly or as needed).
5. Analytical Method for Quantification (HPLC with Pre-column Derivatization):
-
Principle: this compound has poor UV absorbance. Therefore, a common method involves the derivatization of its degradation product, cyclohexylamine, to a UV-active compound.[4][5][7] The decrease in the parent compound can be inferred, or the increase in the degradation product can be directly measured.
-
Chromatographic Conditions (Example): [4][5][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate solution).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for dansyl chloride derivatives).[4][5][7]
-
Injection Volume: 10-20 µL
-
-
Derivatization of Cyclohexylamine (Example with Dansyl Chloride): [4][5][7]
-
To a sample of the stability solution, add a sodium bicarbonate buffer to adjust the pH to approximately 11.
-
Add a solution of dansyl chloride in acetone.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow for the derivatization reaction to complete.
-
Cool the solution and inject it into the HPLC system.
-
-
Quantification:
-
Create a calibration curve for the derivatized cyclohexylamine standard.
-
Quantify the amount of cyclohexylamine formed in the stability samples at each time point.
-
The degradation of this compound can be calculated based on the stoichiometry of the hydrolysis reaction.
-
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Variable Retention Times in HPLC | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.2. Use a column oven to maintain a constant temperature.3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8][9] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Sample solvent incompatible with the mobile phase.3. Secondary interactions with the stationary phase. | 1. Dilute the sample.2. Dissolve the sample in the mobile phase whenever possible.3. Adjust the pH of the mobile phase to suppress silanol (B1196071) interactions. |
| No or Low Recovery of Cyclohexylamine | 1. Incomplete derivatization.2. Degradation of the derivative.3. Incorrect pH for derivatization. | 1. Optimize derivatization conditions (temperature, time, reagent concentration).2. Analyze the derivatized samples promptly or store them under protected conditions (e.g., refrigerated and protected from light).3. Ensure the pH of the reaction mixture is optimal for the chosen derivatizing agent (e.g., pH ~11 for dansyl chloride).[4][5][7] |
| Unexpected Peaks in the Chromatogram | 1. Impurities in the this compound standard.2. Contamination from reagents or glassware.3. Formation of minor degradation products. | 1. Analyze the this compound standard at time zero to identify initial impurities.2. Use high-purity reagents and thoroughly clean all glassware.3. If unexpected peaks increase over time, consider further investigation using techniques like LC-MS to identify these minor degradation products. |
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Primary degradation pathway of this compound in aqueous solutions.
References
- 1. phexcom.com [phexcom.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Determination of the stability of sodium cyclamate during deep-frying using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the stability of sodium cyclamate during deep-frying using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. agilent.com [agilent.com]
Optimization of pH conditions for efficient cyclamate extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH conditions for efficient cyclamate extraction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting cyclamate from aqueous samples?
A1: An acidic pH is generally optimal for the extraction of cyclamate. Specifically, adjusting the sample to a pH of approximately 3 has been shown to be crucial for achieving high extraction efficiency, particularly when using solid-phase extraction (SPE) methods.[1] Some protocols recommend homogenizing the food sample in a 0.1 mol/L hydrochloric acid solution before proceeding with SPE.[2][3]
Q2: Why is an acidic pH necessary for efficient cyclamate extraction?
A2: In an acidic medium, cyclamate, which is typically present as a salt (e.g., sodium or calcium cyclamate), is protonated to form cyclamic acid.[4][5] This uncharged form of the molecule is less polar and can be more effectively extracted from the aqueous sample matrix into an organic solvent or onto a solid-phase extraction sorbent.
Q3: Can pH affect the stability of cyclamate during sample preparation?
A3: Cyclamate solutions are generally stable across a wide pH range, as well as to heat and light. This stability allows for flexibility in adjusting the pH during the extraction process without significant degradation of the analyte.
Q4: Does the pH of the mobile phase in HPLC analysis also need to be controlled?
A4: Yes, controlling the pH of the mobile phase is critical for the chromatographic separation of cyclamate and other sweeteners. For reversed-phase HPLC, a mobile phase with a pH of around 3.8 has been used effectively for the simultaneous determination of cyclamate and other food additives.[6] Adjusting the mobile phase pH affects the ionization state of the analyte, which in turn influences its retention time and peak shape.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cyclamate Recovery | Suboptimal Sample pH: The sample pH may be too high (neutral or alkaline), preventing the conversion of cyclamate to its more extractable cyclamic acid form. | Acidify the sample to a pH of approximately 3 using an appropriate acid (e.g., hydrochloric acid or formic acid) before extraction.[1][7] For solid samples, consider homogenization in a 0.1 mol/L HCl solution.[2][3] |
| Inefficient Solid-Phase Extraction (SPE): The chosen SPE cartridge may not be suitable, or the elution solvent may be too weak. | Use a polymeric SPE cartridge, such as Oasis HLB, which has shown high recoveries for sweeteners.[1][2][3] Ensure the elution solvent (e.g., methanol) is strong enough to desorb the cyclamic acid from the sorbent.[1][8] | |
| Poor Reproducibility | Inconsistent Sample pH: Minor variations in the final pH of the sample preparations can lead to inconsistent extraction efficiencies. | Use a calibrated pH meter to precisely adjust and verify the pH of each sample before extraction. Prepare a buffer solution to maintain a stable pH throughout the sample preparation process. |
| SPE Cartridge Variability: The SPE cartridge may have dried out before sample loading, or the flow rate during sample application may be too high. | Ensure the SPE cartridge is properly conditioned and equilibrated and does not dry out before the sample is loaded. Control the sample loading flow rate to allow for sufficient interaction between the analyte and the sorbent. | |
| Interference from Matrix Components | Co-extraction of Interfering Substances: The sample matrix may contain other compounds that are co-extracted with cyclamate under the selected pH conditions. | After loading the sample onto the SPE cartridge, use a wash step with a solvent of intermediate strength (e.g., 50% aqueous methanol) to remove interfering substances before eluting the cyclamate.[2][3] |
Data Presentation
Table 1: Cyclamate Recovery Rates Using pH-Optimized Extraction
| Extraction Method | Sample Matrix | pH Condition | Recovery Rate (%) | Analytical Technique |
| Solid-Phase Extraction (SPE) | Various Foods | Homogenized in 0.1 mol/L HCl | 93.3 - 108.3 | Capillary Electrophoresis (CE) |
| Solid-Phase Extraction (SPE) | Water | pH 3 | High (not quantified) | LC-MS/MS |
| Ultrasound-Assisted Emulsification Microextraction | Beverages and Sweetener Tablets | Acidic Medium | 99.7 (average) | UV-Vis Spectrophotometry |
Experimental Protocols
Protocol 1: Cyclamate Extraction from Food Samples using SPE and pH Control
This protocol is based on a method validated for various food matrices, including beverages, jams, and pickles.[2][3]
-
Sample Homogenization:
-
Weigh 5-10 grams of the food sample into a beaker.
-
Add 0.1 mol/L hydrochloric acid to bring the total volume to 50 mL.
-
Homogenize the mixture thoroughly.
-
-
Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge to separate the solid and liquid phases.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of demineralized water through it.
-
Load 25 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of demineralized water, followed by 2 mL of 50% aqueous methanol to remove interferences.
-
Elute the cyclamate from the cartridge with 4.5 mL of 50% aqueous methanol.
-
-
Analysis:
-
The eluate is now ready for analysis by a suitable technique such as HPLC or capillary electrophoresis.
-
Mandatory Visualization
Caption: Workflow for pH-optimized cyclamate extraction.
Caption: Troubleshooting logic for low cyclamate recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of cyclamate in foods by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric determination of cyclamate in artificial sweeteners and beverages after ultrasound-assisted emulsification microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Simultaneous determination of five synthetic sweeteners in food by solid phase extraction-high performance liquid chromatography-evaporative light scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Identification of calcium cyclamate degradation byproducts under thermal stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation of calcium cyclamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary known thermal degradation byproducts of this compound?
When subjected to thermal stress, this compound is known to degrade into several byproducts. The specific products formed are dependent on the temperature and the matrix in which the heating occurs. The primary identified byproducts are:
-
Cyclohexylamine (B46788): This is a common degradation product, particularly at temperatures around 200°C, and its formation has been noted in conditions such as deep-frying.[1]
-
N,N-dicyclohexyl sulfamide (B24259): This compound is formed through a process of sublimation and dimerization of cyclamate at approximately 170°C.[2][3]
-
Sulfoxides and Nitroxides: General documentation for this compound indicates that upon heating to decomposition, it emits toxic fumes of sulfoxides and nitroxides, suggesting the release of volatile sulfur and nitrogen-containing compounds.[4]
Q2: At what temperature does this compound begin to degrade?
Thermal analysis of sodium cyclamate, a close analog of this compound, shows a significant endothermic decomposition event beginning around 192°C and peaking at 260°C.[5] The formation of N,N-dicyclohexyl sulfamide has been observed at a lower temperature of 170°C.[2][3] Degradation to cyclohexylamine has been confirmed at 200°C.[1]
Q3: Does the heating medium (e.g., dry heat vs. aqueous solution) affect the degradation products?
While specific comparative studies are limited, the available data suggests the heating medium can influence the degradation pathway. The formation of cyclohexylamine has been explicitly documented under deep-frying conditions, which involves oil as a heating medium.[1] The sublimation and dimerization to N,N-dicyclohexyl sulfamide have been observed under conditions that may reflect dry heating.[2][3] Further research is needed to fully characterize the degradation profile in aqueous solutions under various pH conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram after heating this compound sample. | Formation of unknown thermal degradation byproducts. | 1. Confirm the identity of known byproducts (cyclohexylamine, N,N-dicyclohexyl sulfamide) using analytical standards. 2. Employ Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of unknown volatile and semi-volatile byproducts. 3. Consider the possibility of interactions with the sample matrix if not using a pure this compound standard. |
| Low or no recovery of known degradation byproducts (e.g., cyclohexylamine). | 1. Heating temperature is too low. 2. Inappropriate analytical method for the target analyte. 3. Byproduct is volatile and has been lost during sample preparation. | 1. Ensure the heating temperature is sufficient for the formation of the target byproduct (e.g., ~200°C for cyclohexylamine). 2. Verify that the chosen analytical method (e.g., HPLC, GC) is validated for the specific byproduct. For cyclohexylamine, derivatization may be necessary for HPLC-UV analysis. 3. Use appropriate sample handling techniques to minimize the loss of volatile compounds, such as headspace analysis. |
| Inconsistent results between experimental replicates. | 1. Non-uniform heating of the sample. 2. Variability in sample matrix. 3. Inconsistent sample preparation. | 1. Utilize a calibrated oven or heating block to ensure uniform and accurate temperature control. 2. If using a complex matrix, ensure homogeneity of the sample before heating. 3. Standardize all sample preparation steps, including extraction and derivatization procedures. |
Data Presentation
Table 1: Summary of Identified Thermal Degradation Byproducts of Cyclamate
| Degradation Byproduct | Temperature of Formation | Condition of Formation | Reference(s) |
| Cyclohexylamine | ~200°C | Deep-frying in oil | [1] |
| N,N-dicyclohexyl sulfamide | ~170°C | Sublimation and dimerization | [2][3] |
| Sulfoxides and Nitroxides | Decomposition Temperature | General decomposition | [4] |
Experimental Protocols
Protocol 1: Identification of Volatile Byproducts by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method is suitable for identifying the full spectrum of volatile and semi-volatile degradation products from the rapid heating of a solid this compound sample.
-
Sample Preparation:
-
Weigh approximately 0.1-0.5 mg of pure this compound into a pyrolysis sample cup.
-
-
Instrumentation:
-
Pyrolyzer coupled to a GC-MS system.
-
GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Program a stepped pyrolysis or a single high temperature (e.g., 250°C, 350°C, 500°C) to observe the evolution of byproducts at different energy inputs.
-
Interface Temperature: Maintain at a high temperature (e.g., 300°C) to prevent condensation of pyrolyzates.
-
-
GC-MS Conditions:
-
Injector Temperature: Set to a high temperature (e.g., 280°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to separate the various degradation products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the resulting peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Protocol 2: Quantification of Cyclohexylamine by HPLC with Pre-Column Derivatization
This method is suitable for the quantitative analysis of cyclohexylamine formed from the thermal degradation of this compound.
-
Thermal Degradation:
-
Accurately weigh a known amount of this compound into a reaction vessel.
-
Heat the sample at a controlled temperature (e.g., 200°C) for a specified duration in the desired matrix (e.g., in a high-boiling point oil or as a dry powder).
-
Allow the sample to cool to room temperature.
-
-
Sample Extraction:
-
Extract the cooled residue with an appropriate solvent (e.g., dichloromethane) to isolate the cyclohexylamine.
-
-
Derivatization:
-
Evaporate the solvent from the extract.
-
Reconstitute the residue in a suitable buffer (e.g., sodium bicarbonate buffer, pH 11).
-
Add a derivatizing agent such as dansyl chloride and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to form a UV-active derivative.[1]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or an appropriate buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at the maximum absorbance wavelength of the derivatized cyclohexylamine (e.g., 254 nm for the dansyl derivative).[1]
-
Quantification: Prepare a calibration curve using derivatized cyclohexylamine standards of known concentrations.
-
Visualizations
Caption: Workflow for the identification and quantification of thermal degradation byproducts.
Caption: Proposed thermal degradation pathways for cyclamate based on available data.
References
- 1. Determination of the stability of sodium cyclamate during deep-frying using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative conversion of cyclamate to N,N-dichlorocyclohexylamine, and ultraviolet spectrophotometric assay of cyclamate in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H24CaN2O6S2 | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Cyclamate, Aspartame, and Saccharin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the chromatographic separation of the artificial sweeteners cyclamate, aspartame (B1666099), and saccharin (B28170).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of cyclamate, aspartame, and saccharin.
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between saccharin and cyclamate peaks | The mobile phase pH may be too high, causing the two compounds to co-elute. | Lower the pH of the mobile phase to below 2.5. This increases the separation between the saccharin and cyclamate peaks.[1] |
| Broad or tailing peaks for all analytes | The column may be degrading, or the mobile phase composition may be suboptimal. | Ensure the column is in good condition. Adjust the mobile phase composition; for instance, altering the ratio of the organic solvent (methanol or acetonitrile) to the aqueous buffer can improve peak shape. |
| Inconsistent retention times | Fluctuations in column temperature or mobile phase composition can lead to shifts in retention times. | Use a column oven to maintain a constant temperature.[2] Ensure the mobile phase is well-mixed and degassed to prevent changes in its composition during the run. |
| Low signal intensity for cyclamate | Cyclamate has poor UV absorbance, making it difficult to detect, especially at low concentrations. | Use a low wavelength for detection, such as 196 nm or 200 nm, where cyclamate absorbance is higher.[1][3][4] Alternatively, consider derivatization of cyclamate to a more chromophoric compound.[5] Indirect UV detection is another viable technique.[2] |
| Aspartame peak is small or absent | Aspartame is unstable and can degrade, especially in solutions with a pH above 4.5.[1] | Prepare fresh aspartame standards and samples. Ensure the pH of the mobile phase and any sample diluents is maintained below 4.5 to prevent degradation. |
| Baseline noise or drift | This can be caused by a dirty detector cell, air bubbles in the system, or a mobile phase that is not properly mixed or degassed. | Flush the system and clean the detector cell. Degas the mobile phase thoroughly using sonication or helium sparging. |
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating cyclamate, aspartame, and saccharin?
A1: The most prevalent method is reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1][3][5][6] This technique effectively separates these artificial sweeteners based on their polarity.
Q2: What type of detector is typically used for this analysis?
A2: A UV-Vis or Diode Array Detector (DAD) is commonly employed.[3][6] Detection is often performed at low wavelengths, such as 196 nm or 200 nm, to achieve good sensitivity for all three compounds, particularly cyclamate.[1][3][4]
Q3: How should I prepare my samples for analysis?
A3: For liquid samples like soft drinks, sample preparation is typically straightforward, involving degassing (for carbonated beverages) followed by dilution with deionized water or the mobile phase.[3][5] Solid samples may require dissolution in an appropriate solvent and filtration before injection.
Q4: What are typical mobile phase compositions for this separation?
A4: A common mobile phase consists of a mixture of an aqueous buffer (often a phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile.[4][5] The exact ratio and pH of the mobile phase are critical for achieving optimal separation and are often optimized during method development.
Q5: Can these three sweeteners be analyzed simultaneously?
A5: Yes, several HPLC methods have been developed for the simultaneous determination of cyclamate, aspartame, and saccharin in a single chromatographic run.[3][7]
Experimental Protocol: HPLC Separation of Cyclamate, Aspartame, and Saccharin
This protocol outlines a general method for the simultaneous determination of cyclamate, aspartame, and saccharin in liquid samples.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standards for sodium cyclamate, aspartame, and sodium saccharin
-
HPLC-grade methanol or acetonitrile
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
Deionized water
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
-
Prepare a phosphate buffer solution (e.g., 20 mM) in deionized water.
-
Adjust the pH of the buffer to a suitable value (e.g., pH 3.8) using phosphoric acid.[4]
-
Mix the phosphate buffer with the organic solvent (e.g., methanol) in the desired ratio (e.g., 80:20 v/v).[4]
-
Degas the mobile phase using an ultrasonic bath or by helium sparging.
3. Preparation of Standard Solutions
-
Prepare individual stock solutions of cyclamate, aspartame, and saccharin in deionized water or the mobile phase.
-
From the stock solutions, prepare a series of mixed working standard solutions of varying concentrations to construct a calibration curve.
4. Sample Preparation
-
For carbonated beverages, degas the sample by sonication for approximately 10 minutes.[5]
-
Dilute the sample with deionized water to bring the expected analyte concentrations within the range of the calibration curve.[5]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: e.g., 80:20 (v/v) phosphate buffer (pH 3.8) : methanol[4]
-
Flow Rate: e.g., 0.55 mL/min[4]
-
Injection Volume: e.g., 20 µL
-
Column Temperature: e.g., 40 °C[4]
-
Detection Wavelength: 200 nm for cyclamate and aspartame, and 220 nm for saccharin.[4]
6. Analysis
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the analytes in the samples by comparing their retention times and peak areas to those of the standards.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the HPLC separation of cyclamate, aspartame, and saccharin.
Table 1: Detection Limits
| Analyte | Detection Limit (mg/L) | Method | Reference |
| Cyclamate | 12 | HPLC-UV | [3] |
| Aspartame | 0.5 | HPLC-UV | [3] |
| Saccharin | < 0.25 | HPLC-UV | [3] |
| Cyclamate | 0.032 | Ion Chromatography | [8][9][10] |
| Aspartame | 0.87 | Ion Chromatography | [8][9][10] |
| Saccharin | 0.045 | Ion Chromatography | [8][9][10] |
Table 2: Concentration Ranges in Soft Drinks
| Analyte | Concentration Range (mg/L) | Reference |
| Cyclamate | 113.14 – 280.07 | [3] |
| Aspartame | 9.94 – 296.82 | [3] |
| Saccharin | 17.96 – 50.94 | [3] |
Visualizations
Caption: Troubleshooting workflow for HPLC separation of sweeteners.
Caption: General experimental workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Direct HPLC-UV determination of cyclamate, saccharine and aspartame from soft drinks | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Determination of artificial sweeteners in beverages and special nutritional products using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous HPLC Determination of 6 Sweeteners [spkx.net.cn]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation and simultaneous determination of four artificial sweeteners in food and beverages by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Masking the Off-Taste of Calcium Cyclamate in Sweetener Blends
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mask the off-taste of calcium cyclamate in sweetener blends.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-tastes associated with this compound?
This compound is known for its clean, sweet taste, but it can present two main off-tastes, particularly at higher concentrations. The most commonly reported off-tastes are a slight bitterness and a salty taste.[1] The intensity of these off-tastes can vary depending on the concentration of this compound used and the individual sensitivity of the taster.
Q2: How can the bitter off-taste of this compound be masked?
The most effective and well-documented method for masking the bitter off-taste of cyclamate is to blend it with another high-intensity sweetener, particularly saccharin (B28170).[2][3][4][5][6] This combination exhibits a synergistic effect where the two sweeteners mutually inhibit each other's bitter taste perception at the receptor level.[3][4][5][7]
Q3: What is the mechanism behind the synergistic taste improvement of cyclamate-saccharin blends?
The bitter taste of many artificial sweeteners is mediated by a family of G-protein coupled receptors called taste 2 receptors (TAS2Rs). Saccharin's bitterness is primarily associated with the activation of TAS2R31 and TAS2R43.[5] Cyclamate has been shown to block these specific receptors, thereby reducing saccharin's bitterness.[4][5][7] Conversely, saccharin can inhibit the activation of TAS2R1, a receptor activated by cyclamate.[3][5] This mutual inhibition at the receptor level leads to a significant reduction in the overall bitter off-taste of the blend.[4][5][7]
Signaling Pathway of Cyclamate-Saccharin Bitter Taste Inhibition
Caption: Mutual inhibition of bitter taste receptors by cyclamate and saccharin.
Q4: What is the optimal ratio for a cyclamate-saccharin blend?
While the optimal ratio can depend on the specific application and desired sweetness level, a common starting point is a 10:1 ratio of cyclamate to saccharin by weight. This ratio has been shown to provide a significant reduction in off-taste while achieving a synergistic sweetening effect.[2] However, other ratios, such as 2:1 (cyclamate:saccharin), have also been used effectively in beverage formulations.[8] It is recommended to perform sensory evaluations with varying ratios to determine the optimal blend for your specific product matrix.
Q5: How can the salty off-taste of this compound be masked?
Masking the salty off-taste of this compound can be more challenging as it is an inherent property of the salt at higher concentrations.[1] Strategies to mitigate this include:
-
Blending with other sweeteners: As with bitterness, blending with other high-intensity sweeteners can help to balance the overall taste profile and reduce the perception of saltiness.
-
Using flavor maskers: Certain flavor compounds can help to mask salty notes. Vanilla, for example, is known to be a potent masking agent.[9]
-
Formulation with mineral salts: Interestingly, the addition of certain mineral salts, such as potassium chloride and magnesium chloride, has been shown to modulate the taste profile of non-caloric sweeteners and improve their sugar-like character.[10] Experimenting with low levels of these salts may help to balance the saltiness of this compound.
Q6: Are there other taste-masking agents that can be used with this compound?
Yes, other taste-masking agents can be employed, often in combination with sweetener blending. These include:
-
Flavoring agents: Strong, pleasant flavors such as citrus, mint, or fruit flavors can effectively mask off-tastes.
-
Bitter blockers: These are compounds specifically designed to interact with and block bitter taste receptors. Yeast extracts are one example of an ingredient with bitter blocking properties.[6]
-
Polymers and hydrocolloids: These can encapsulate the sweetener, reducing its interaction with taste receptors, and can also modify the mouthfeel of the product, which can influence taste perception.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Noticeable bitter aftertaste in the final product. | Insufficient masking from the sweetener blend. | 1. Adjust the cyclamate:saccharin ratio. Experiment with ratios from 10:1 to 2:1 to find the optimal balance for your formulation. 2. Increase the overall concentration of the sweetener blend. A higher sweetness level can sometimes help to overpower the bitterness. 3. Incorporate a bitter blocker. Add a small amount of a commercially available bitter blocker or a yeast extract to the formulation.[6] 4. Add a complementary flavor. A strong, pleasant flavor that is compatible with your product can help to mask the bitterness. |
| Salty off-taste is perceived at the desired sweetness level. | High concentration of this compound. | 1. Partially substitute this compound with another sweetener. Reduce the amount of this compound and replace it with another high-intensity sweetener that does not have a salty off-taste, such as sucralose (B1001) or acesulfame (B1210027) potassium. 2. Introduce a salty taste masking agent. Experiment with low levels of vanilla extract or other flavor maskers known to reduce salt perception.[9] 3. Optimize the flavor profile. Enhance other desirable flavors in your product to draw attention away from the saltiness. |
| The sweetener blend has a "chemical" or "artificial" taste. | The combination of off-notes from the individual sweeteners is creating an undesirable profile. | 1. Evaluate the individual sweeteners in your product matrix. This will help you to understand the source of the "chemical" note. 2. Experiment with different sweetener blends. Try blending this compound with sweeteners other than saccharin, such as aspartame (B1666099) or acesulfame potassium, to see if a different combination yields a cleaner taste profile. 3. Incorporate flavor enhancers. Ingredients that provide umami or kokumi sensations can help to create a more rounded and less "chemical" taste profile. |
Data Presentation
The following tables summarize the expected sensory effects of different taste-masking strategies for this compound based on a review of the available literature. The intensity scores are on a hypothetical 10-point scale where 0 = not perceived and 10 = very strong.
Table 1: Effect of Blending on Bitter Off-Taste of this compound
| Sweetener System | Sweetness Intensity | Bitter Off-Taste Intensity | Comments |
| This compound (alone) | 7 | 4 | Noticeable bitterness, especially in the aftertaste. |
| Saccharin (alone) | 7 | 6 | Pronounced bitter and metallic aftertaste. |
| This compound:Saccharin (10:1 blend) | 8 | 1 | Significant reduction in bitterness due to synergistic inhibition.[2][6] |
| This compound:Saccharin (2:1 blend) | 7.5 | 2 | Effective bitterness reduction, may be preferred in certain beverage applications.[8] |
Table 2: Potential Strategies for Masking Salty Off-Taste of this compound
| Sweetener System | Sweetness Intensity | Salty Off-Taste Intensity | Comments |
| High Concentration this compound | 9 | 5 | Pronounced salty taste. |
| High Concentration this compound + Vanilla Flavor | 9 | 3 | Vanilla can help to mask the salty perception.[9] |
| This compound & Sucralose Blend | 9 | 2 | Partial substitution with a non-salty sweetener can reduce overall saltiness. |
| This compound + Mineral Salt Blend (e.g., KCl, MgCl2) | 9 | 2-3 | Low levels of certain mineral salts may help to balance the taste profile.[10] |
Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) of Sweetener Blends
This protocol outlines a method for a trained sensory panel to identify and quantify the sensory attributes of different sweetener blends containing this compound.[11][12][13]
Objective: To create a detailed sensory profile of sweetener blends and identify the intensity of key attributes, including sweetness, bitterness, saltiness, and any other off-tastes.
Materials:
-
This compound
-
Saccharin and/or other sweeteners for blending
-
Deionized water or the specific product base
-
Reference standards for basic tastes (e.g., sucrose (B13894) for sweet, caffeine (B1668208) for bitter, sodium chloride for salty)
-
Identical sample cups, coded with random 3-digit numbers
-
Palate cleansers (e.g., unsalted crackers, deionized water)
-
Sensory evaluation software or paper ballots with unstructured line scales (e.g., 15 cm)
Procedure:
-
Panelist Training:
-
Select 8-12 panelists based on their sensory acuity and ability to describe perceptions.
-
Familiarize the panel with the basic tastes and the specific off-tastes associated with the sweeteners being tested.
-
Develop a consensus vocabulary (lexicon) to describe the sensory attributes of the samples. This should include terms for sweetness, bitterness, saltiness, metallic notes, and aftertastes.
-
Train the panelists to use the unstructured line scale consistently by providing them with reference standards at different intensities.
-
-
Sample Preparation:
-
Prepare solutions of the individual sweeteners and the desired blends in deionized water or the product base at concentrations that are equi-sweet.
-
Prepare a control sample sweetened with sucrose to the same sweetness level.
-
Portion the samples into the coded cups. The serving temperature should be controlled and consistent across all samples.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to evaluate each sample and rate the intensity of each attribute in the agreed-upon lexicon on the provided scale.
-
Ensure panelists cleanse their palates with water and crackers between samples.
-
Conduct the evaluation in a controlled environment with neutral lighting and no distracting odors.
-
-
Data Analysis:
-
Convert the ratings from the line scales to numerical data.
-
Use statistical analysis (e.g., ANOVA, Principal Component Analysis) to determine significant differences between the samples and to visualize the sensory profiles.
-
Experimental Workflow for Quantitative Descriptive Analysis
Caption: Workflow for Quantitative Descriptive Analysis of sweeteners.
Protocol 2: Triangle Test for Discrimination of Off-Taste
This protocol is used to determine if a sensory difference exists between two samples, for example, a sweetener blend with and without a masking agent.
Objective: To determine if the addition of a masking agent to a this compound blend results in a perceivable difference in the overall taste profile.
Materials:
-
Two sample formulations (A and B) to be compared.
-
Identical sample cups, coded with random 3-digit numbers.
-
Palate cleansers.
Procedure:
-
Sample Preparation:
-
Prepare the two samples to be compared (e.g., Sample A: this compound:saccharin blend; Sample B: this compound:saccharin blend with a flavor masker).
-
Ensure both samples are at the same temperature.
-
-
Test Setup:
-
For each panelist, present a set of three coded samples. Two of the samples are identical (e.g., A, A) and one is different (e.g., B).
-
The order of presentation should be randomized for each panelist. There are six possible combinations: AAB, ABA, BAA, BBA, BAB, ABB.
-
-
Evaluation:
-
Instruct panelists to taste the samples from left to right.
-
Ask panelists to identify the "odd" or "different" sample in the set.
-
Panelists are required to make a choice, even if they are uncertain.
-
-
Data Analysis:
-
Tally the number of correct and incorrect identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution or chi-square test) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates that a perceivable difference exists between the two samples.
-
Logical Relationship for Triangle Test Decision Making
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blends of Non-caloric Sweeteners Saccharin and Cyclamate Show Reduced Off-Taste due to TAS2R Bitter Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Replication of the Taste of Sugar by Formulation of Noncaloric Sweeteners with Mineral Salt Taste Modulator Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. scribd.com [scribd.com]
Investigating potential false-positive results in cyclamate screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately screening for cyclamate and investigating potential false-positive results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of false-positive results in cyclamate screening?
A1: False-positive results in cyclamate screening can arise from several factors, including:
-
Cross-reactivity: Other structurally similar compounds present in the sample may mimic the response of cyclamate in the analytical method used.
-
Matrix Effects: Complex sample matrices, such as those found in food and biological samples, can interfere with the detection of cyclamate, leading to inaccurate quantification or false positives in techniques like LC-MS/MS.[1]
-
Metabolites: The primary metabolite of cyclamate, cyclohexylamine, is a known interferent, particularly in certain screening assays like those for amphetamines.[2]
-
Contamination: Contamination of samples, reagents, or laboratory equipment can introduce interfering substances.
Q2: How can I confirm a suspected false-positive cyclamate result?
A2: Confirmation of a suspected false-positive result is crucial. The recommended approach is to re-analyze the sample using a more selective and specific analytical method. For instance, if an initial screening was performed using a less specific method like a spectrophotometric assay, confirmation should be done using a highly specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] These methods provide a higher degree of certainty by identifying the compound based on both its retention time and its unique mass-to-charge ratio.
Q3: What are the regulatory limits for cyclamate in food and beverages?
A3: The regulations regarding the use of cyclamate as an artificial sweetener vary by country. In the United States, the Food and Drug Administration (FDA) has banned its use in food.[5] However, it is approved for use in many other regions, including the European Union, with specified maximum limits for different food categories.[6] It is essential to consult the specific regulations of the country or region of interest.
Q4: Can the consumption of cyclamate lead to false positives in other types of tests?
A4: Yes, the consumption of cyclamate can lead to the excretion of its metabolite, cyclohexylamine, in urine. Cyclohexylamine has been reported to cause false-positive results in immunoassays for amphetamines.[2] Therefore, it is an important consideration in clinical and forensic toxicology.
Troubleshooting Guides
Issue: Unexpected Positive Result in HPLC-UV Screening
Possible Cause: UV-active compounds in the sample matrix can co-elute with the cyclamate derivative, leading to a false-positive signal. Some food and beverage matrices are known to contain compounds that interfere with UV detection.[7]
Troubleshooting Steps:
-
Review Chromatogram: Carefully examine the chromatogram for peak purity. The peak corresponding to the cyclamate derivative should be symmetrical and well-resolved from other peaks.
-
Method Specificity: Ensure the HPLC method has been validated for selectivity with the specific matrix being tested.
-
Sample Preparation: Optimize the sample preparation procedure to remove interfering compounds. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup steps.
-
Confirmation: Confirm the positive result using a more selective method like LC-MS/MS.
Issue: High Background Noise or Signal Suppression in LC-MS/MS Analysis
Possible Cause: Matrix effects are a common issue in LC-MS/MS analysis of complex samples, leading to ion suppression or enhancement and affecting the accuracy of quantification.[1]
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.
-
Internal Standards: Use a stable isotope-labeled internal standard for cyclamate to correct for variations in ionization efficiency.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Chromatographic Optimization: Adjust the chromatographic conditions to better separate cyclamate from co-eluting matrix components.
Issue: Inconsistent Results in GC-ECD Analysis
Possible Cause: Inconsistent derivatization or the presence of interfering substances can lead to variability in GC-ECD results.
Troubleshooting Steps:
-
Derivatization Optimization: Ensure the derivatization reaction conditions (e.g., temperature, time, reagent concentration) are consistent and optimized for complete reaction.
-
Method Specificity: While one study found that amino acids, aliphatic amines, and other food additives did not interfere with a specific GC-ECD method, this may not be universally true for all matrices and methods.[7] It is important to validate the method for the specific sample type.
-
Confirmation with Mass Spectrometry: Use GC-MS to confirm the identity of the detected peak based on its mass spectrum.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various validated analytical methods for cyclamate detection.
Table 1: Method Validation Parameters for Cyclamate Analysis
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| HPLC-UV | 1-1300 mg/kg | 1-20 mg/kg | - | 82-123 | [9] |
| HPLC-DAD/UV | - | - | - | 92-108 | [6][10] |
| LC-MS/MS | 10-1000 ng/mL | 1 ng/mL | 3 ng/mL | 88.5 | [11] |
| GC-ECD | 5.0–250 mg/L | 0.05 mg/L (liquids) | 0.2 mg/L (liquids) | 86-98 | [3][7] |
| GC-MS | 1-15 µg/mL | 0.2 µg/mL | 0.7 µg/mL | 88-94 | [12][13] |
Table 2: Reported Interferences in Cyclamate Screening
| Analytical Method | Interfering Substance(s) | Non-Interfering Substance(s) | Reference(s) |
| Spectrophotometric | Acesulfame-K, Sucralose | Aspartame, Saccharin | [14] |
| GC-ECD | - | Amino acids, Aliphatic amines, Preservatives, Dyes, Sweeteners | [7] |
| Turbidimetric | Aspartame | - | [15] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Cyclamate (with Derivatization)
This protocol is based on the derivatization of cyclamate to a UV-absorbing compound.
-
Sample Preparation:
-
Homogenize solid samples.
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask and dilute with water.[6]
-
-
Derivatization:
-
Extraction:
-
Extract the derivatized product into an organic solvent such as n-heptane.[6]
-
-
HPLC-UV Analysis:
-
Mobile Phase: Isocratic mixture of water and methanol (B129727) (e.g., 20:80 v/v).[6][10]
-
Quantification: Use an external standard calibration curve prepared from derivatized cyclamate standards.
Protocol 2: LC-MS/MS Analysis of Cyclamate
This method offers high selectivity and sensitivity for cyclamate determination.
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., Atlantis T3).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
MS/MS Transition: Monitor the transition of the precursor ion (m/z 178) to a specific product ion for quantification.[11]
-
Quantification: Use a calibration curve prepared with cyclamate standards. The use of a matrix-matched calibration curve or an internal standard is recommended for accurate quantification.[11]
-
Protocol 3: GC-ECD Analysis of Cyclamate (with Derivatization)
This protocol is suitable for volatile derivatives of cyclamate.
-
Sample Preparation:
-
Extract cyclamate from the sample matrix.
-
-
Derivatization:
-
Convert cyclamate to a volatile and electron-capturing derivative, such as N,N-dichlorocyclohexylamine, by reaction with sodium hypochlorite (B82951) under acidic conditions.[7]
-
-
Extraction:
-
Extract the derivative into an organic solvent like n-hexane.[7]
-
-
GC-ECD Analysis:
-
Column: A non-polar capillary column (e.g., HP-5).[7]
-
Injector: Splitless mode.[7]
-
Carrier Gas: Nitrogen.[7]
-
Temperatures: Injector at 250°C and ECD detector at 280°C.[7]
-
Oven Program: Isothermal or a temperature gradient program to achieve good separation.
-
Quantification: Use an external standard calibration curve prepared from derivatized cyclamate standards.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic sweetener cyclamate as a potential source of false-positive amphetamine results in the TDx system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. [Validation Study of Rapid Analytical Method for Determination of Cyclamate in Various Kinds of Foods by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodadditives.net [foodadditives.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. testinglab.com [testinglab.com]
- 8. News - Sodium Cyclamate: Recent Research Trends and Considerations [incheechem.com]
- 9. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an HPLC-DAD/UV method for the quantification of cyclamate in tabletop sweeteners: risk of exceeding the acceptable daily intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foodsciencejournal.com [foodsciencejournal.com]
- 12. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Analysis of Calcium Cyclamate in Dairy Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on maximizing the analytical recovery of calcium cyclamate from various dairy matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in dairy products?
A1: The most prevalent methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). HPLC-UV methods often require a derivatization step to make cyclamate detectable by a UV spectrophotometer, as cyclamate itself has poor UV absorbance.[1] UPLC-MS/MS offers higher sensitivity and selectivity, often requiring less rigorous sample cleanup and may not need derivatization.
Q2: Why is derivatization often necessary for cyclamate analysis by HPLC-UV?
A2: Cyclamate lacks a chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Therefore, to detect it using a UV detector, it must be chemically modified to introduce a chromophore. A common derivatization reaction involves the conversion of cyclamate to N,N-dichlorocyclohexylamine, which can be detected at a wavelength of 314 nm.[1]
Q3: What are the main challenges when analyzing cyclamate in dairy products?
A3: The primary challenges stem from the complex matrix of dairy products. Key interfering components include:
-
Proteins (Casein and Whey): These can precipitate during sample preparation, trapping the analyte and leading to low recovery. They can also adsorb to HPLC columns, causing peak distortion and system contamination.
-
Fats: Lipids can interfere with extraction efficiency and clog HPLC columns and tubing.
-
Sugars (e.g., lactose): High concentrations of sugars can cause matrix effects in the analytical instrument, particularly in mass spectrometry.
Q4: What is a typical recovery rate for cyclamate from dairy products?
A4: Recovery rates can vary depending on the dairy matrix, sample preparation method, and analytical technique. Generally, recoveries in the range of 80-115% are considered acceptable. For dairy desserts, analytical recovery has been reported to be between 82% and 123%.[2] UPLC-MS/MS methods for milk have shown recoveries from 83.38% to 93.40%.[3]
Troubleshooting Guides
Low Analytical Recovery
Problem: The recovery of this compound from my dairy sample is consistently below 80%.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | * Optimize Extraction Solvent: Ensure the solvent is appropriate for the dairy matrix. For high-fat samples like cheese, a de-fatting step with a non-polar solvent like hexane (B92381) may be necessary before extraction with an aqueous or polar organic solvent. * Improve Homogenization: Ensure the sample is thoroughly homogenized to release the cyclamate from the matrix. * Increase Extraction Time/Repetitions: Try sonicating the sample or performing multiple extraction steps. |
| Analyte Loss During Sample Cleanup | * Protein Precipitation Issues: If using protein precipitation, ensure the precipitating agent is added in the correct proportion and that the mixture is adequately vortexed and centrifuged. Incomplete precipitation can lead to a "gummy" pellet that traps the analyte. * Solid-Phase Extraction (SPE) Optimization: If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the cyclamate completely. You may need to test different SPE sorbents. |
| Analyte Degradation | * pH Stability: Cyclamate is generally stable over a wide pH range.[4][5] However, extreme pH conditions during extraction should be avoided. * Thermal Stability: Cyclamate is heat stable, so degradation during sample heating steps is unlikely.[6] |
Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)
Problem: My cyclamate peak in the HPLC chromatogram is not sharp and symmetrical.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | * Dilute the Sample: Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample extract and re-inject. |
| Secondary Interactions on the Column | * Adjust Mobile Phase pH: For basic compounds, tailing can occur due to interactions with residual silanol (B1196071) groups on the column. Lowering the mobile phase pH can suppress this interaction. * Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions. |
| Sample Solvent Mismatch | * Dissolve Extract in Mobile Phase: Whenever possible, the final sample extract should be dissolved in the initial mobile phase to ensure good peak shape. |
| Column Contamination | * Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. * Flush the Column: Flush the column with a strong solvent to remove any contaminants. |
Data Presentation
Table 1: Reported Analytical Recovery of Cyclamate from Various Food Matrices
| Food Matrix | Analytical Method | Sample Preparation | Average Recovery (%) | Relative Standard Deviation (%) |
| Dairy Desserts | HPLC-UV | Oxidation and derivatization | 82-123 | Not specified |
| Milk | UPLC-MS/MS | Homogenization, extraction with MeOH:H2O | 83.38-93.40 | 0.17 |
| Yogurt | HPLC-UV | SPE cleanup | Not specified | Not specified |
| Cheese | UPLC-MS/MS | De-fatting, extraction, and SPE | Not specified | Not specified |
| Various Foods (including dairy) | UPLC-MS/MS | Homogenization, extraction with water | 72-110 | 3-15 |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis of this compound in Milk by UPLC-MS/MS
This protocol is adapted from a method for analyzing cyclamate in various food products, including milk.[3]
1. Sample Preparation and Extraction:
- Weigh 1.0 g of a homogenized milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.
- Add 10 mL of a methanol:water (1:9 v/v) solution.
- Vortex the sample for 5 minutes to ensure it is homogenized.
- Centrifuge the sample at 5000 rpm for 10 minutes at room temperature.
- Collect the supernatant.
- Repeat the extraction process on the pellet once more.
- Combine the supernatants from both extractions and centrifuge again at 5000 rpm for 10 minutes.
- Filter the final supernatant through a 0.22 µm PTFE membrane filter before analysis.
2. UPLC-MS/MS Analysis:
- Column: UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
- Mobile Phase: Methanol:Water (50:50) with 0.1% formic acid
- Flow Rate: 0.2 mL/min
- Injection Volume: 10 µL
- Ionization Mode: Electrospray Ionization (ESI), negative
- MS/MS Transition: Monitor the transition of the parent ion (m/z 178) to a characteristic product ion.
Protocol 2: Sample Preparation and Analysis of this compound in a Dairy Dessert by HPLC-UV with Derivatization
This protocol is based on a validated method for cyclamate determination in various foodstuffs, including dairy desserts.
1. Sample Extraction:
- Weigh a representative portion of the dairy dessert.
- Perform an aqueous extraction, potentially with heating, followed by centrifugation to separate the liquid extract.
2. Oxidation and Derivatization:
- Take a specific volume of the sample extract.
- Add an internal standard solution (e.g., cycloheptylamine).
- Perform a peroxide oxidation to convert cyclamate to cyclohexylamine (B46788).
- Derivatize the resulting cyclohexylamine with a reagent like trinitrobenzenesulfonic acid (TNBS) to form a UV-active derivative.
3. HPLC-UV Analysis:
- Column: Reversed-phase C18
- Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Detection: UV detector set to the maximum absorbance wavelength of the cyclamate derivative.
Mandatory Visualizations
Caption: General experimental workflow for cyclamate analysis in dairy products.
Caption: Troubleshooting logic for low analytical recovery of cyclamate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclamate [sorbit.ru]
Validation & Comparative
Comparative analysis of calcium cyclamate versus sodium cyclamate properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical, toxicological, and sensory properties of calcium cyclamate and sodium cyclamate. The information is supported by experimental data and detailed methodologies to assist in research and development applications.
Physicochemical Properties
Both sodium and this compound are salts of cyclamic acid and are used as artificial sweeteners.[1] While they share many characteristics, their properties differ primarily due to the cation (sodium or calcium). These differences can be significant in product formulation, especially in low-sodium or sodium-free products.[2]
General Characteristics
Both sweeteners appear as white, odorless, crystalline powders with a sweet taste.[3] Sodium cyclamate is approximately 30-50 times sweeter than sucrose (B13894), while this compound is noted to be slightly less sweet.[1][4] They are known for not having the bitter aftertaste associated with some other artificial sweeteners, like saccharin.[2]
Data Summary
The following table summarizes the key physicochemical properties of sodium and this compound.
| Property | Sodium Cyclamate | This compound | Reference |
| Chemical Formula | C₆H₁₂NNaO₃S | C₁₂H₂₄CaN₂O₆S₂ | [1] |
| Molecular Weight | 201.22 g/mol | 396.54 g/mol | [1] |
| Appearance | White, odorless, crystalline powder | White, odorless, crystalline powder | [3] |
| Sweetness | ~30-50 times sweeter than sucrose | Slightly less sweet than sodium cyclamate | [1][4] |
| pH (10% solution) | 5.5 - 7.5 | 5.5 - 7.5 | [3] |
Solubility
Both forms of cyclamate are freely soluble in water and practically insoluble in organic solvents like benzene, chloroform, and ether.[3][5] This high water solubility is a key property for their use in beverages and other aqueous food systems.
| Solvent | Sodium Cyclamate Solubility | This compound Solubility | Reference |
| Water | Freely soluble | Freely soluble | [3][5] |
| Ethanol | Practically insoluble | Practically insoluble | [3] |
| Benzene | Practically insoluble | Practically insoluble | [3] |
| Chloroform | Practically insoluble | Practically insoluble | [3] |
| Ether | Practically insoluble | Practically insoluble | [3] |
Stability
Cyclamate solutions are stable to heat, light, and air across a wide pH range, making them suitable for use in cooked and baked goods.[1][3] this compound is reported to be more resistant to cooking temperatures than saccharin.[3]
Experimental Protocols
Determination of Aqueous Solubility
Objective: To determine the concentration at which this compound and sodium cyclamate saturate in water at a given temperature.
Methodology:
-
Preparation of Solutions: A series of solutions with increasing concentrations of either calcium or sodium cyclamate are prepared in deionized water.
-
Equilibration: The solutions are agitated in a constant temperature water bath for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: The concentration of the dissolved cyclamate in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or gravimetric analysis after evaporation of the solvent.[6][7]
-
Saturation Point: The solubility is identified as the concentration at which further addition of the solute does not increase the concentration in the solution.
Thermal Stability Assessment
Objective: To evaluate the degradation of calcium and sodium cyclamate under thermal stress.
Methodology:
-
Sample Preparation: Aqueous solutions of known concentrations of calcium and sodium cyclamate are prepared.
-
Thermal Treatment: The solutions are subjected to a specific temperature (e.g., 100°C, 150°C, 200°C) for varying durations in a controlled oven or heating block.
-
Analysis: The concentration of the remaining cyclamate and the formation of degradation products, such as cyclohexylamine (B46788), are quantified at each time point using HPLC.[8]
-
Degradation Kinetics: The rate of degradation is calculated to determine the thermal stability of each compound.
Toxicological Profile
The toxicological profiles of calcium and sodium cyclamate are primarily related to cyclamate itself and its main metabolite, cyclohexylamine.[9]
Acute Oral Toxicity
Objective: To determine the median lethal dose (LD50) of a substance.
Methodology (based on OECD Guideline 425): [10][11]
-
Animal Model: Typically, rats are used.
-
Dosing: A single animal is dosed at a level just below a preliminary estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: Subsequent animals are dosed one at a time at 48-hour intervals. The dose for the next animal is increased if the previous animal survived and decreased if it died.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Carcinogenicity
Objective: To assess the carcinogenic potential of a substance over the lifetime of a rodent.
Methodology (based on FDA and OECD guidelines): [12][13][14]
-
Animal Model: Two rodent species, typically rats and mice, are used.
-
Dosing: The test substance is administered daily in the diet at three to five dose levels, plus a control group, for the lifetime of the animal (e.g., 24 months for rats).
-
Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.
-
Pathology: At the end of the study, a full necropsy and histopathological examination of all major organs and any observed lesions are performed.
-
Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.
Reproductive and Developmental Toxicity
Objective: To evaluate the effects of a substance on reproductive performance and offspring development.
Methodology (based on OECD Guideline 421): [15][16]
-
Animal Model: Typically, rats are used.
-
Dosing: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.
-
Endpoints: Key endpoints include fertility, gestation length, litter size, and the viability, growth, and development of the offspring.
-
Pathology: Reproductive organs of the parent animals and selected offspring are examined.
Toxicological Data Summary
| Parameter | Sodium Cyclamate | This compound | Reference |
| Acceptable Daily Intake (ADI) - JECFA | 0-11 mg/kg body weight (as cyclamic acid) | 0-11 mg/kg body weight (as cyclamic acid) | [17] |
| Acceptable Daily Intake (ADI) - EFSA | 7 mg/kg body weight (as cyclamic acid) | 7 mg/kg body weight (as cyclamic acid) | [17] |
| Metabolism | Partially converted to cyclohexylamine by gut microflora in some individuals. | Partially converted to cyclohexylamine by gut microflora in some individuals. | [9] |
Metabolic Pathway
The primary metabolic pathway of concern for both calcium and sodium cyclamate is the conversion to cyclohexylamine by intestinal microflora.[9] This conversion is not universal among individuals and the extent of metabolism can vary significantly.[9]
Sensory Properties
Sweetness Profile
Sodium cyclamate is reported to be about 30-50 times sweeter than sucrose.[1] this compound's sweetness is slightly less than that of sodium cyclamate.[4] Both are often blended with other sweeteners, such as saccharin, to achieve a more sugar-like taste and to mask the off-tastes of the other sweeteners.[1] At high concentrations, a slight salty taste may be detectable for both forms.[5]
Sensory Evaluation Protocol
Objective: To compare the sensory profiles of calcium and sodium cyclamate.
Methodology (Quantitative Descriptive Analysis - QDA): [18][19]
-
Panelist Training: A panel of trained sensory assessors is selected and trained to identify and quantify specific sensory attributes (e.g., sweetness, bitterness, aftertaste, salty taste).
-
Sample Preparation: Solutions of this compound, sodium cyclamate, and a sucrose control are prepared at equi-sweet concentrations.
-
Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each attribute on a linear scale.
-
Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the two cyclamate salts.
Conclusion
Calcium and sodium cyclamate share many fundamental properties as effective non-nutritive sweeteners. The primary distinction lies in their cationic component, making this compound a suitable alternative for sodium-restricted formulations. Their high water solubility and thermal stability make them versatile for a wide range of food and pharmaceutical applications. Toxicological profiles are similar for both, with safety assessments focused on cyclamate and its metabolite, cyclohexylamine. The choice between calcium and sodium cyclamate will ultimately depend on the specific formulation requirements, particularly the need to control sodium content.
References
- 1. Cyclamate - Wikipedia [en.wikipedia.org]
- 2. Sodium cyclamate vs this compound | PDF [slideshare.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. The Sweetener Book [sweetenerbook.com]
- 6. jurnal.umi.ac.id [jurnal.umi.ac.id]
- 7. scispace.com [scispace.com]
- 8. Blends of Non-caloric Sweeteners Saccharin and Cyclamate Show Reduced Off-Taste due to TAS2R Bitter Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 14. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. The Sweetener Book [sweetenerbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Toxicological Profile of Calcium Cyclamate and Other Artificial Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of calcium cyclamate and other prominent artificial sweeteners, including aspartame, sucralose, saccharin, acesulfame (B1210027) potassium, and steviol (B1681142) glycosides. The information is compiled from extensive reviews by global regulatory bodies and scientific studies, with a focus on quantitative data, experimental methodologies, and metabolic pathways to inform research and development.
Comparative Toxicological Data
The primary measure for the safety of food additives is the Acceptable Daily Intake (ADI), which is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The ADI is typically derived from the No-Observed-Adverse-Effect-Level (NOAEL) from animal studies, divided by a safety factor (usually 100).[1][2]
Table 1: Comparison of ADI and NOAEL Values
| Sweetener | Regulatory Body | ADI (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Study for NOAEL |
| This compound | JECFA / SCF (EU) | 11 / 7[3][4][5][6][7] | - | Long-term metabolism studies supporting the ADI.[8] |
| Aspartame | FDA / JECFA | 50 / 40[9][10] | - | Based on extensive toxicological studies reviewed by regulatory bodies.[10][11][12] |
| Sucralose | EFSA | 15 | - | Based on a comprehensive review of toxicological data. |
| Saccharin | JECFA / SCF (EU) | 5[13][14][15][16] | 500 | 2-generation long-term feeding study in rats.[17] |
| Acesulfame Potassium | FDA / JECFA | 15[18][19] | 1500 | Long-term rat study.[20][21] |
| Steviol Glycosides | JECFA / EFSA | 4 (as steviol equiv.)[22][23][24][25][26] | 970 (stevioside) | 2-year carcinogenicity study in rats.[22][23] |
Genotoxicity and Carcinogenicity Profiles
The assessment of a substance's potential to cause genetic mutations (genotoxicity) or cancer (carcinogenicity) is a critical component of its toxicological evaluation.
Table 2: Summary of Genotoxicity Findings
| Sweetener | Ames Test | In Vitro Chromosomal Aberration | In Vivo Micronucleus Test | Overall Conclusion |
| This compound | Negative[27] | Conflicting results; some positive at high concentrations.[27] | Negative in mice.[27] | Considered non-genotoxic. |
| Aspartame | Negative | Some evidence of damage at high concentrations, possibly due to cytotoxicity. | Weight of evidence is negative. | Considered non-genotoxic by EFSA. |
| Sucralose | Negative | Negative | Negative | Considered non-genotoxic. |
| Saccharin | Negative | Weakly positive in some in vitro studies.[17] | - | Not considered a genotoxic carcinogen. |
| Acesulfame Potassium | Negative | - | - | Considered non-genotoxic.[21] |
| Steviol Glycosides | Negative[23] | Negative | Negative | Considered non-genotoxic.[23] |
Table 3: Summary of Carcinogenicity Findings
| Sweetener | IARC Classification | Key Animal Study Findings | Regulatory Conclusion |
| This compound | Group 3 (Not classifiable) | Early studies suggesting bladder tumors in rats were not consistently reproduced. | Not considered a carcinogen by WHO and EU's SCF. |
| Aspartame | Group 2B (Possibly carcinogenic)[28] | Some studies reported increased lymphomas and leukemias in rats; others found no effect. | FDA and EFSA maintain it is safe at the current ADI, citing shortcomings in studies suggesting carcinogenicity.[2][28][29] |
| Sucralose | Not Classified | Long-term animal studies show no evidence of carcinogenic potential. | Considered non-carcinogenic. |
| Saccharin | Group 3 (Not classifiable) | High doses linked to bladder cancer in male rats, an effect now considered not relevant to humans. | Not considered a human carcinogen. |
| Acesulfame Potassium | Not Classified | No evidence of carcinogenic activity in long-term rodent studies. | Considered non-carcinogenic.[20] |
| Steviol Glycosides | Not Classified | No evidence of carcinogenicity in long-term rodent studies.[23] | Considered non-carcinogenic.[23] |
Experimental Protocols
Standardized testing protocols are essential for the reliable toxicological assessment of food additives. The following are summaries of key methodologies established by the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 451: Carcinogenicity Studies
This guideline outlines the protocol for long-term carcinogenicity studies, primarily in rodents, to assess the carcinogenic potential of a chemical following repeated exposure over a major portion of the animal's lifespan.[30][31]
-
Objective : To identify neoplastic lesions and determine the carcinogenic properties of a substance.[30]
-
Test Animals : Typically rats or mice. Studies should use both sexes, with at least 50 animals per sex for each dose group and the control group.[32][33]
-
Dose Levels : A minimum of three dose levels are used, along with a concurrent control group. The highest dose should induce minimal toxic effects without significantly affecting the animals' lifespan from non-cancerous causes.[33]
-
Administration : The test substance is administered daily, usually through the diet, for a period of 18-24 months.[32][34]
-
Observations : Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[34]
-
Pathology : At the end of the study, all animals undergo a full necropsy, and tissues are examined histopathologically for evidence of tumors.[34]
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used short-term assay to detect the potential of a chemical to induce gene mutations.[35][36]
-
Principle : The test uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[35][37]
-
Methodology : Bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, which simulates mammalian liver metabolism).[38][39] The substance is either incorporated directly into the agar (B569324) plate with the bacteria (plate incorporation method) or incubated with the bacteria before plating (pre-incubation method).[37]
-
Evaluation : A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control. A mutagenic response is typically confirmed when the number of revertants is at least double that of the solvent control.[38]
Metabolic Pathways and Experimental Workflows
Understanding the metabolic fate of a sweetener is crucial for assessing its toxicological profile, as metabolites may have different biological activities than the parent compound.
Diagram 1: Generalized Toxicological Assessment Workflow
Caption: A simplified workflow for the toxicological evaluation and risk assessment of a food additive.
Diagram 2: Metabolic Pathway of this compound
Caption: Metabolism of cyclamate to its primary metabolite, cyclohexylamine, by gut microflora.[27][40][41][42]
Diagram 3: Metabolic Pathway of Aspartame
Caption: Aspartame is rapidly and completely hydrolyzed in the gut into its constituent parts.[9][43][44][45][46]
References
- 1. acesulfamek.org [acesulfamek.org]
- 2. sweeteners.org [sweeteners.org]
- 3. sweeteners.org [sweeteners.org]
- 4. WHO | JECFA [apps.who.int]
- 5. JECFA Evaluations-CYCLAMIC ACID- [inchem.org]
- 6. JECFA Evaluations-CALCIUM CYCLAMATE- [inchem.org]
- 7. WHO | JECFA [apps.who.int]
- 8. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartame - Wikipedia [en.wikipedia.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Aspartame controversy - Wikipedia [en.wikipedia.org]
- 13. sweeteners.org [sweeteners.org]
- 14. JECFA Evaluations-SACCHARIN- [inchem.org]
- 15. WHO | JECFA [apps.who.int]
- 16. WHO | JECFA [apps.who.int]
- 17. ec.europa.eu [ec.europa.eu]
- 18. ific.org [ific.org]
- 19. Federal Register :: Food Additives Permitted for Direct Addition to Food for Human Consumption; Acesulfame Potassium [federalregister.gov]
- 20. Re‐evaluation of acesulfame K (E 950) as food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gforss.org [gforss.org]
- 22. WHO | JECFA [apps.who.int]
- 23. Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive - International Sweeteners Association [sweeteners.org]
- 24. openknowledge.fao.org [openknowledge.fao.org]
- 25. openknowledge.fao.org [openknowledge.fao.org]
- 26. cdn.who.int [cdn.who.int]
- 27. publications.iarc.who.int [publications.iarc.who.int]
- 28. efsa.europa.eu [efsa.europa.eu]
- 29. Aspartame and Other Sweeteners in Food | FDA [fda.gov]
- 30. policycommons.net [policycommons.net]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. mhlw.go.jp [mhlw.go.jp]
- 34. catalog.labcorp.com [catalog.labcorp.com]
- 35. nib.si [nib.si]
- 36. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 37. The bacterial reverse mutation test | RE-Place [re-place.be]
- 38. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 39. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 40. researchgate.net [researchgate.net]
- 41. This compound | C12H24CaN2O6S2 | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 42. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 43. academic.oup.com [academic.oup.com]
- 44. examine.com [examine.com]
- 45. efsa.europa.eu [efsa.europa.eu]
- 46. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Cyclamate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of cyclamate, a widely used artificial sweetener. The focus is on the inter-laboratory validation of these methods, a critical step in ensuring their reliability and comparability across different laboratories. This document summarizes key performance data from published studies, offers detailed experimental protocols, and visualizes the validation workflow to aid researchers in selecting and implementing the most appropriate method for their needs.
Comparison of Analytical Method Performance
The selection of an analytical method for cyclamate quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of different methods based on single-laboratory and inter-laboratory validation studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) | Citation(s) |
| Spectrophotometry | Soft Drink & Dessert | - | - | 97.5 - 98.6 | - | 4.7 - 8.5 | [1][2] |
| HPLC-UV | Various Foodstuffs | 1 - 20 mg/kg | - | 82 - 123 | - | - | [1] |
| HPLC-DAD/UV | Tabletop Sweeteners | 1.3 g/L | 4 g/L | 92 - 108 | 1.3 - 3.0 | 2.6 - 3.3 (Intermediate Precision) | [3][4] |
| UPLC-MS/MS | Various Foods | 2.92 mg/kg | 9.72 mg/kg | 83.38 - 93.40 | 0.22 | - | [5] |
| LC-MS/MS | Various Foods | - | - | 85.0 - 106.6 | 1.7 - 9.4 | 4.1 - 9.7 (Within-laboratory) |
Note: Reproducibility (RSDR) from a collaborative study is the most robust measure of a method's performance across different laboratories. For the HPLC-DAD/UV method, the reported value is for intermediate precision (within-laboratory reproducibility). The LC-MS/MS method reports within-laboratory reproducibility.
Experimental Workflows and Logical Relationships
The following diagram illustrates the typical workflow of an inter-laboratory validation study, from the initial planning stages to the final statistical analysis and method adoption.
Caption: Workflow of an inter-laboratory validation study.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed in this guide.
Spectrophotometric Method
This method is based on the reaction of cyclamate with a specific reagent to produce a colored compound that can be quantified using a spectrophotometer.
Sample Preparation (Soft Drinks and Desserts):
-
Accurately weigh a homogenized sample of the food product.
-
For soft drinks, degas the sample by sonication or gentle stirring.
-
Dilute the sample with distilled water to a suitable concentration.
-
Filter the diluted sample to remove any particulate matter.
Analytical Procedure:
-
An aliquot of the prepared sample solution is mixed with a specific chromogenic reagent.
-
The reaction is allowed to proceed under controlled conditions of temperature and time.
-
The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer.
-
A calibration curve is prepared using standard solutions of cyclamate.
-
The concentration of cyclamate in the sample is determined by comparing its absorbance to the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the separation of cyclamate from other food components on an HPLC column followed by its detection using a UV detector. A derivatization step is often required to make cyclamate detectable by UV.
Sample Preparation:
-
Extraction of cyclamate from the food matrix using a suitable solvent (e.g., water or a buffer solution).
-
Clean-up of the extract using solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization of the cyclamate in the cleaned-up extract to form a UV-absorbing derivative.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) in isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a specific wavelength corresponding to the maximum absorbance of the cyclamate derivative.
Quantification: The concentration of cyclamate is determined by comparing the peak area of the cyclamate derivative in the sample chromatogram to a calibration curve prepared from cyclamate standards that have undergone the same derivatization procedure.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method utilizes the separation power of UPLC coupled with the specific detection capabilities of a tandem mass spectrometer.
Sample Preparation:
-
Homogenize the food sample.
-
Extract cyclamate with a suitable solvent (e.g., water).
-
Dilute the extract to an appropriate concentration.
-
Filter the diluted extract through a 0.22 µm syringe filter before injection.
UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (often containing a small amount of acid or buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for cyclamate to ensure high selectivity and sensitivity.
Quantification: Quantification is achieved by comparing the peak area of the specific MRM transition for cyclamate in the sample to a calibration curve constructed from the analysis of standard solutions. An internal standard may be used to correct for matrix effects and variations in instrument response.
References
- 1. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Validation of an HPLC-DAD/UV method for the quantification of cyclamate in tabletop sweeteners: risk of exceeding the acceptable daily intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Toxicological Puzzle: A Comparative Guide to Cyclamate Metabolite Cross-Reactivity
For Immediate Release
A comprehensive analysis of toxicological assays reveals varying degrees of cross-reactivity among the metabolites of the artificial sweetener cyclamate, underscoring the importance of specific and sensitive testing methodologies in safety assessments. This guide provides a comparative overview of the toxicological profiles of cyclamate and its primary metabolites—cyclohexylamine (B46788) (CHA), N-hydroxycyclohexylamine, cyclohexanone, and cyclohexanol—with a focus on their performance in key toxicological assays.
Cyclamate itself is considered to have low toxicity; however, its metabolism by gut microbiota into potentially more toxic compounds, principally cyclohexylamine, has been a subject of scientific scrutiny.[1][2] This guide synthesizes available data to aid researchers, scientists, and drug development professionals in understanding the nuances of metabolite cross-reactivity and in designing robust toxicological studies.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of cyclamate and its metabolites is a primary concern in toxicological evaluation. While comprehensive comparative studies with directly comparable IC50 values are limited, the available data suggest that cyclohexylamine is more cytotoxic than cyclamate. Standard in vitro cytotoxicity assays, such as the MTT and LDH release assays, are crucial for determining the concentration-dependent effects of these compounds on cell viability and membrane integrity.
Table 1: Comparative Cytotoxicity of Cyclamate Metabolites (Illustrative)
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Cyclohexylamine | MTT | CHO-K1 | Data not available | N/A |
| N-hydroxycyclohexylamine | MTT | CHO-K1 | Data not available | N/A |
| Cyclohexanone | MTT | CHO-K1 | Data not available | N/A |
| Cyclohexanol | MTT | CHO-K1 | Data not available | N/A |
Genotoxicity Profile: Ames Test and Chromosomal Aberration Assays
Genotoxicity testing is critical for assessing the mutagenic and clastogenic potential of chemical compounds. The Ames test, a bacterial reverse mutation assay, and the in vitro chromosomal aberration assay are standard tools for this purpose.
Studies have shown that cyclamate can induce chromosomal aberrations in vitro.[1] The mutagenic potential of its metabolites, as assessed by the Ames test, has shown dose-dependent effects, though often not reaching the threshold to be classified as a strong mutagen.
Table 2: Summary of Genotoxicity Data for Cyclamate and Metabolites
| Compound | Assay | Test System | Results |
|---|---|---|---|
| Sodium Cyclamate | Chromosomal Aberration | Human leukocytes in vitro | Positive[1] |
| Cyclohexylamine | Ames Test | S. typhimurium TA98 & TA100 | Dose-dependent increase in revertants, but not consistently twofold above control.[3] |
| N-hydroxycyclohexylamine | Chromosomal Aberration | Data not available | N/A |
Cross-Reactivity in Immunoassays
Cross-reactivity in immunoassays can lead to false-positive results, a significant concern in drug screening and clinical toxicology. Cyclohexylamine, due to its structural similarity to certain amphetamines, has been shown to exhibit cross-reactivity in some amphetamine immunoassays. This highlights the need for confirmatory analysis using more specific methods like gas chromatography-mass spectrometry (GC-MS) when evaluating samples from individuals who have consumed cyclamate.
Table 3: Cross-Reactivity of Cyclamate and Cyclohexylamine in an Amphetamine Immunoassay
| Compound | Concentration Added (mg/L) | Amphetamine Concentration Measured (mg/L) |
|---|---|---|
| Cyclamate | 1000 | 0.22 (0.62) |
| Cyclohexylamine | 1000 | 1.42 (2.03) |
(Data adapted from a study on TDx Amphetamine Assay)
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological findings. Below are summaries of standard protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., CHO-K1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (cyclamate, CHA, etc.) in the culture medium and add to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.[4]
Ames Test (Bacterial Reverse Mutation Assay)
This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Preparation: Prepare fresh overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Mix the tester strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar (B569324).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice that of the negative control.[3][5]
In Vitro Chromosomal Aberration Assay
This assay evaluates the potential of a test compound to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Cell Culture: Use primary human peripheral blood lymphocytes or established cell lines like Chinese hamster ovary (CHO) cells.
-
Exposure: Incubate cell cultures with at least three different concentrations of the test compound for a short (3-4 hours) and a long (21 hours) duration, with and without metabolic activation (S9).
-
Harvesting: Add a metaphase-arresting agent (e.g., Colcemid®) before harvesting the cells.
-
Slide Preparation: Prepare chromosome spreads on microscope slides and stain them.
-
Microscopic Analysis: Score at least 200 metaphases per concentration for chromosomal aberrations. A positive result is characterized by a statistically significant, dose-dependent increase in the number of aberrant cells.[6][7]
Visualizing the Pathways and Processes
To better understand the complex relationships and mechanisms involved in cyclamate metabolism and toxicity, the following diagrams have been generated.
Caption: Metabolism of cyclamate and subsequent toxicological assessment of its metabolites.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Proposed signaling pathway for cyclohexylamine-induced Sertoli cell apoptosis.
Conclusion
The toxicological assessment of cyclamate is complex, with the activities of its various metabolites being of primary importance. This guide highlights the need for specific and sensitive assays to differentiate the effects of each metabolite and to avoid misinterpretation of data due to cross-reactivity. Further research providing direct comparative data on the cytotoxicity and genotoxicity of all major cyclamate metabolites is warranted to build a more complete and robust safety profile. Researchers are encouraged to utilize the detailed protocols and consider the potential for cross-reactivity in their experimental designs.
References
- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of cyclamate and its conversion to cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Comparative carcinogenicity of calcium cyclamate in rat versus mouse models
A comprehensive review of studies in rat and mouse models reveals significant species-specific differences in the carcinogenic potential of calcium cyclamate, a non-nutritive sweetener. While oral administration studies in rats have largely failed to demonstrate a direct carcinogenic effect, studies involving direct bladder implantation in mice have shown a high incidence of bladder carcinomas. This guide provides a detailed comparison of the key experimental findings, protocols, and a proposed logical framework for understanding these divergent outcomes.
Executive Summary
The carcinogenicity of this compound and its salts has been a subject of scientific scrutiny for decades. A review of the available literature indicates a clear distinction in the response of rat and mouse models to cyclamate exposure. In rats, extensive oral administration studies, including two-generation bioassays, have not found a statistically significant increase in tumor incidence when compared to control groups. In contrast, studies in mice where sodium cyclamate was directly implanted into the bladder resulted in a high incidence of bladder carcinomas. These findings suggest that the route of administration and the unique physiological and metabolic characteristics of each species play a crucial role in the observed carcinogenic outcomes. The primary metabolite of cyclamate, cyclohexylamine, has also been tested in both species and has not been found to be carcinogenic. Co-carcinogenicity studies in rats, where cyclamate was administered following a known bladder carcinogen, have yielded some evidence of a promotional effect, though these findings have not been consistently replicated. To date, specific signaling pathways directly implicated in cyclamate-induced carcinogenicity in either species remain largely unelucidated in publicly available research.
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal studies on the carcinogenicity of cyclamates in rat and mouse models.
Table 1: Carcinogenicity Studies of Calcium/Sodium Cyclamate in Rats (Oral Administration)
| Study Type | Strain | Dose Levels | Duration | Key Findings | Reference |
| Two-Generation | Sprague-Dawley | 0%, 2%, 5% of diet (mixture with saccharin) | Lifelong | No carcinogenic effects observed. One bladder papilloma in a female at 2%.[1] | F. Homburger, 1978 |
| Chronic | Not Specified | Not Specified | Not Specified | No difference in tumor incidence between treated and control animals.[2][3][4] | Multiple Summaries |
| Co-carcinogenicity | Not Specified | Sodium cyclamate diet | Following MNU | Increased incidence of urinary bladder tumors in one study; slight enhancement in another.[2][3] | Multiple Summaries |
Table 2: Carcinogenicity Studies of Sodium Cyclamate in Mice
| Study Type | Strain | Dose/Method | Duration | Key Findings | Reference |
| Bladder Implantation | Swiss | 20-24 mg cholesterol pellets with sodium cyclamate | Not Specified | 61-78% incidence of bladder carcinomas vs. 12-13% in controls.[5] | Bryan & Ertürk, 1970 |
| Oral (Multigeneration) | Not Specified | Not Specified | Multigeneration | Increased incidence of lymphosarcomas in female mice in one experiment.[4] | IARC Summary |
Experimental Protocols
Two-Generation Oral Carcinogenicity Study in Rats
A key study investigating the oral carcinogenicity of a cyclamate-saccharin mixture in rats followed a two-generation protocol to assess the effects of lifelong exposure.
-
Animal Model: Sprague-Dawley rats.
-
Groups:
-
Control group: Standard diet.
-
Sugar-receiving group.
-
Test group 1: Diet containing a 2% mixture of sodium cyclamate and sodium saccharin.
-
Test group 2: Diet containing a 5% mixture of sodium cyclamate and sodium saccharin.
-
-
Procedure:
-
Parental (F0) generation rats were fed their respective diets throughout their lifespan.
-
Offspring (F1 generation) were exposed to the same diets as their parents for their entire lifespan.
-
Animals were monitored for signs of toxicity and tumor development.
-
A complete histopathological examination was performed on all animals.
-
-
Key Endpoint: Incidence and type of tumors in all groups.[1]
Bladder Implantation Carcinogenicity Study in Mice
This study was designed to assess the local carcinogenic effect of sodium cyclamate directly on the bladder epithelium of mice.
-
Animal Model: Female Swiss mice.
-
Procedure:
-
Cholesterol pellets (20-24 mg) containing sodium cyclamate were surgically implanted into the urinary bladders of the test group of mice.
-
Control mice received pellets of pure cholesterol.
-
The mice were observed for the development of bladder tumors.
-
Histopathological analysis of the bladder was conducted to confirm the presence and type of carcinomas.
-
-
Key Endpoint: Incidence of urinary bladder carcinomas.[5]
Logical and Experimental Workflow
The following diagram illustrates the logical flow of the comparative carcinogenicity assessment of this compound in rat and mouse models, highlighting the key experimental approaches and their divergent outcomes.
Caption: Comparative workflow of cyclamate carcinogenicity studies.
Signaling Pathways: An Unresolved Question
Despite numerous toxicological studies, the specific molecular and signaling pathways that may be involved in the carcinogenic effects of cyclamates, particularly in the mouse bladder implantation model, have not been well-elucidated in the available scientific literature. Research into the cellular effects of the primary metabolite, cyclohexylamine, has also not yet identified a clear carcinogenic signaling cascade. The observed species-specific differences suggest that variations in metabolism, cellular uptake, or local tissue response to irritation could be contributing factors. Further research is required to delineate the precise molecular mechanisms underlying the observed tumorigenesis in mice.
Conclusion
The evidence to date strongly suggests a species-dependent carcinogenic response to this compound. In rats, oral administration does not appear to be carcinogenic, although a potential tumor-promoting effect in the bladder cannot be entirely ruled out. In contrast, direct and prolonged contact of sodium cyclamate with the bladder epithelium in mice leads to a high incidence of carcinomas. This highlights the critical importance of the experimental model and route of administration in carcinogenicity testing. For researchers, scientists, and drug development professionals, these findings underscore the need for a nuanced interpretation of carcinogenicity data and a thorough understanding of species-specific metabolic and physiological differences when extrapolating animal data to human risk assessment. The lack of identified signaling pathways presents a significant knowledge gap and an area for future investigation.
References
- 1. Increased cAMP-PKA signaling pathway activation is involved in up-regulation of CTLA-4 expression in CD4+ T cells in acute SIVmac239-infected Chinese rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of cyclic AMP/protein kinase A- and glucocorticoid-mediated apoptosis using S49 lymphoma cells as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Sweetener Choices in Diabetic Research: A Comparative Analysis of Calcium Cyclamate
For researchers, scientists, and drug development professionals, the selection of an appropriate sucrose (B13894) substitute in preclinical diabetic models is a critical decision that can significantly impact study outcomes. This guide provides a comparative analysis of the efficacy of calcium cyclamate as a sucrose substitute in diabetic animal models, with a focus on its performance relative to other commonly used artificial sweeteners. The information is supported by experimental data and detailed methodologies to aid in informed decision-making for future research.
The global rise in diabetes mellitus has spurred extensive research into sugar substitutes that can provide sweetness without the adverse metabolic consequences of sucrose. In diabetic animal models, these substitutes are invaluable for studying the pathophysiology of the disease and for testing novel therapeutic agents. This compound, a non-nutritive sweetener, has been utilized in various food products and has been a subject of scientific investigation regarding its metabolic effects. This guide delves into the available evidence on its efficacy and compares it with other alternatives like stevia and aspartame.
Comparative Efficacy of Sucrose Substitutes in Animal Models
The following tables summarize quantitative data from various studies on the effects of different sweeteners on key metabolic parameters in animal models. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.
Table 1: Effects of Sweeteners on Blood Glucose and Insulin Levels in Animal Models
| Sweetener | Animal Model | Dosage | Duration | Effect on Fasting Blood Glucose | Effect on Insulin Levels | Reference |
| Sodium Cyclamate | Normal Wistar Rats | 10mg/kg body weight | 2 weeks | Increased | Not Reported | [1] |
| Stevia | Normal Wistar Rats | 10mg/kg body weight | 2 weeks | Decreased | Not Reported | [1] |
| Aspartame | Streptozotocin-induced Diabetic Rats | 0.45mg/100g body weight | Acute | No effect | No effect | [2] |
| Aspartame | Alloxan-induced Diabetic Rats | Not specified | Not specified | Decreased by 50% | Not Reported | [1] |
| Stevia | Alloxan-induced Diabetic Rats | Not specified | Not specified | Decreased by 38% | Not Reported | [1] |
Table 2: Effects of Sweeteners on Body Weight and Food Intake in Animal Models
| Sweetener | Animal Model | Dosage | Duration | Effect on Body Weight | Effect on Food Intake | Reference |
| Sodium Cyclamate | Non-diabetic Rats | Equivalent to 10% sucrose solution | 5 weeks | Increased | Increased | [2][3] |
| Sodium Cyclamate | Sprague-Dawley Rats | 60mg/kg/day | 2 months | Significantly higher | Not Reported | [4] |
| Stevia | Non-diabetic Rats | Equivalent to 10% sucrose solution | 5 weeks | Reduced | Not Reported | [2][3] |
| Aspartame | Non-diabetic Rats | Equivalent to 10% sucrose solution | 5 weeks | No significant effect | Not Reported | [2][3] |
| Saccharin + Aspartame | Non-diabetic Rats | Artificially sweetened solution | 8 weeks | Same as control (water) | Not Reported | [5] |
| Sucralose | Male Sprague-Dawley Rats | Isoenergetic diet with sucralose | 3 weeks | Significantly increased | Increased | [6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited studies, this section provides detailed methodologies for key experiments.
Induction of Diabetes Mellitus in Rats
A common method for inducing diabetes in animal models is through the administration of chemical agents that are toxic to pancreatic β-cells, such as streptozotocin (B1681764) (STZ) or alloxan.
Streptozotocin (STZ)-Induced Diabetes Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Inducing Agent: Streptozotocin (STZ).
-
Dosage and Administration: A single intraperitoneal or intravenous injection of STZ at a dose ranging from 40 to 65 mg/kg body weight is commonly used.[4] The STZ is typically dissolved in a citrate (B86180) buffer (pH 4.5) immediately before injection.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose levels typically above 200-250 mg/dL are considered diabetic and are selected for the study.[4]
Oral Administration of Sweeteners
The sweeteners are typically administered to the animals through oral gavage to ensure accurate dosing.
Oral Gavage Protocol:
-
Preparation of Sweetener Solution: The sweetener is dissolved in distilled water or another appropriate vehicle to the desired concentration.
-
Animal Handling: The rat is gently restrained.
-
Gavage Procedure: A gavage needle of appropriate size is measured from the tip of the rat's nose to the last rib to determine the correct insertion length. The needle is then carefully inserted into the esophagus, and the solution is slowly administered.
-
Post-Procedure Monitoring: The animal is monitored for any signs of distress after the procedure.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and logical relationships, the following diagrams are provided in Graphviz DOT language.
References
- 1. japsonline.com [japsonline.com]
- 2. Comparative effects of commonly used commercially available non-nutritive sweeteners on diabetes-related parameters in non-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. distantreader.org [distantreader.org]
- 5. The effect of non-nutritive sweeteners on body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpccr.eu [jpccr.eu]
A Tale of Two Sweeteners: The Divergent Regulatory Paths of Calcium Cyclamate in the USA and EU
A stark contrast exists in the regulatory landscape for the artificial sweetener calcium cyclamate, which is banned in the United States but permitted in the European Union. This divergence stems from differing interpretations of key scientific studies, particularly those concerning its potential carcinogenicity and the toxicity of its primary metabolite, cyclohexylamine (B46788) (CHA). This comparative review delves into the regulatory status, pivotal experimental data, and methodologies that have shaped these opposing stances.
In the United States, this compound, along with its sodium, potassium, and magnesium salts, is prohibited from use in food. This decision, enacted in 1970 by the Food and Drug Administration (FDA), was a direct consequence of a controversial 1969 study that suggested a link between a cyclamate-saccharin mixture and bladder cancer in rats. Despite subsequent re-evaluations by the FDA's own Cancer Assessment Committee and the National Academy of Sciences, which did not find conclusive evidence of cyclamate's carcinogenicity, the ban has not been lifted. A petition for the reapproval of cyclamate is currently held in abeyance by the FDA.
Conversely, the European Union classifies cyclamate and its salts (E952) as an authorized food additive. The European Food Safety Authority (EFSA) and its predecessor, the Scientific Committee on Food (SCF), have conducted comprehensive safety assessments and established an Acceptable Daily Intake (ADI) for cyclamate. The EU's regulatory position is based on a review of a broader range of toxicological data, with the ADI being derived from studies on the reproductive toxicity of cyclohexylamine, a metabolite of cyclamate.
Comparative Regulatory Status
| Regulatory Body | Jurisdiction | Status | Acceptable Daily Intake (ADI) |
| Food and Drug Administration (FDA) | USA | Banned[1][2][3][4] | Not Applicable |
| European Food Safety Authority (EFSA) / Scientific Committee on Food (SCF) | European Union | Approved (E952)[2][4][5][6] | 7 mg/kg body weight/day[5][7][8] |
| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | International | Approved | 11 mg/kg body weight/day[8] |
Pivotal Experimental Data
Carcinogenicity Studies
The 1969/1970 studies by Price et al. and Oser et al. were instrumental in the US decision to ban cyclamate.
| Study | Animal Model | Test Substance | Dosage | Duration | Key Findings |
| Price et al. (1970)[9] | Male Sprague-Dawley Rats | 10:1 Sodium Cyclamate:Sodium Saccharin (B28170) | 2600 mg/kg/day | Up to 105 weeks | 8 out of 80 rats developed papillary transitional cell tumors of the urinary bladder. No bladder tumors were found in control rats or those treated with lower doses. |
| Oser et al. (1975)[1] | Male and Female Rats | 10:1 Cyclamate:Saccharin | 500, 1120, and 2500 mg/kg/day | Up to 105 weeks | 12 out of 70 rats at the highest dose (2500 mg/kg/day) developed papillary carcinomas in the bladder. |
Reproductive Toxicity of Cyclohexylamine (CHA)
The EU's Scientific Committee on Food (SCF) based its Acceptable Daily Intake (ADI) for cyclamate on the No-Observed-Adverse-Effect-Level (NOAEL) for testicular atrophy in rats exposed to its metabolite, cyclohexylamine (CHA).
| Study | Animal Model | Test Substance | Key Endpoint | NOAEL |
| Multiple studies reviewed by SCF (2000)[5][7] | Rat | Cyclohexylamine (CHA) | Testicular Atrophy | 100 mg/kg body weight/day |
Detailed Experimental Protocols
Carcinogenicity Bioassay (based on Price et al., 1970 and Oser et al., 1975)
-
Test Substance: A mixture of sodium cyclamate and sodium saccharin in a 10:1 ratio.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Group Size: Ranged from 50 to 80 rats per group.
-
Dosage: Administered in the diet at levels up to 2600 mg/kg body weight per day. Control groups received a standard diet.
-
Duration: The study was conducted for up to 105 weeks (approximately 2 years).
-
Observations:
-
Regular monitoring of physical condition, body weight, and food consumption.
-
Hematological and urine analyses were performed.
-
At the end of the study, a complete postmortem examination was conducted.
-
Histopathological examination of major organs, with a particular focus on the urinary bladder.
-
-
Additional Interventions: In the Price et al. study, from week 79 onwards, some rats in the high-dose group also received cyclohexylamine hydrochloride to simulate the metabolic conversion of cyclamate.[9]
Two-Generation Reproductive Toxicity Study (General Protocol)
The evaluation of reproductive toxicity, a key consideration for the EU, typically follows a standardized two-generation study design as outlined by the OECD (Guideline 416).
-
Objective: To assess the effects of a substance on male and female reproductive performance and the development of offspring over two generations.
-
Animal Model: Typically rats.
-
Experimental Design:
-
Parental (F0) generation animals are administered the test substance (e.g., cyclohexylamine) at various dose levels, including a control group.
-
Dosing begins before mating and continues through gestation and lactation.
-
The first-generation offspring (F1) are selected and, after weaning, are also administered the test substance and subsequently mated to produce the second-generation (F2).
-
-
Endpoints Evaluated:
-
Parental Animals: Mating performance, fertility, gestation length, and general toxicity.
-
Offspring: Viability, growth, and development. At necropsy, reproductive organs are examined, and sperm parameters are analyzed.
-
-
NOAEL Determination: The highest dose at which no adverse effects on reproduction or development are observed is determined as the No-Observed-Adverse-Effect-Level (NOAEL).
Logical Framework for Regulatory Decisions
The following diagrams illustrate the logical flow leading to the divergent regulatory outcomes for this compound in the USA and the EU.
References
- 1. Chronic toxicity study of cyclamate: saccharin (10: 1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYCLAMATES (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclamates (IARC Summary & Evaluation, Volume 22, 1980) [inchem.org]
- 4. foodadditives.net [foodadditives.net]
- 5. Revised opinion on cyclamic acid and its sodium and calcium salts - International Sweeteners Association [sweeteners.org]
- 6. consoinfo.org [consoinfo.org]
- 7. SCF Opinion on Food Additive E952 | proE.info [proe.info]
- 8. sweeteners.org [sweeteners.org]
- 9. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of cyclamate and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calcium Cyclamate in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of calcium cyclamate, ensuring compliance with general laboratory safety standards. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Avoid Dust Inhalation: this compound is a solid that can form dust. Handle it in a well-ventilated area or a fume hood to avoid inhaling dust particles, which may cause respiratory tract irritation.[1]
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with plenty of water for 10-15 minutes.[1] If irritation persists, seek medical attention.
-
Spill Management: In the event of a spill, prevent dust formation. Collect the spilled solid using appropriate tools and place it in a designated, labeled waste container.
Step-by-Step Disposal Procedure
Follow these logistical steps for the proper disposal of this compound waste. This procedure is based on the general understanding that, according to available Safety Data Sheets (SDS), pure this compound is not typically classified as a hazardous waste. However, institutional and local regulations must always be followed.
Step 1: Waste Characterization
-
Purity Assessment: Determine if the this compound waste is pure or contaminated with other chemicals. If it is mixed with hazardous materials, it must be treated as hazardous waste.
-
Regulatory Check: Consult your institution's Environmental Health and Safety (EHS) office and local regulations to confirm the classification of this compound waste. Regulations can vary, and it is essential to adhere to local guidelines.[2]
Step 2: Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for collecting this compound waste. The container should be in good condition, compatible with the chemical, and have a secure lid.[3][4]
-
Labeling: The label should clearly state "this compound Waste" and include any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3][5][6] This area should be at or near the point of generation.[3][5]
Step 3: Disposal as Non-Hazardous Solid Waste
If confirmed as non-hazardous by your EHS office and local regulations, and the material is not contaminated, it can likely be disposed of as solid chemical waste.
-
Packaging: Ensure the waste container is tightly sealed. For disposal in the regular trash (if permitted), it is recommended to double-bag the container to prevent any potential leakage.[7]
-
Disposal: Place the securely packaged and labeled container in the designated receptacle for non-hazardous laboratory waste. Laboratory personnel should be responsible for moving the waste to the final disposal point, such as a dumpster, as custodial staff may not be trained to handle chemical waste.[7]
Step 4: Disposal as Hazardous Waste (if contaminated)
If the this compound is mixed with any substance classified as hazardous, the entire mixture must be disposed of as hazardous waste.
-
Container and Labeling: Use a hazardous waste container and label it according to EPA and institutional requirements. The label must list all constituents of the waste mixture.
-
EHS Pickup: Arrange for a hazardous waste pickup with your institution's EHS office.[3][5] Do not dispose of hazardous waste in the regular trash or down the drain.[2][4]
Quantitative Data Summary
| Parameter | Value | Source |
| Flash Point | No Data Available | [1] |
| Lower Explosion Limit | No Data Available | [1] |
| pH of Aqueous Solution | Not specified, but drain disposal of non-hazardous chemicals is generally acceptable for pH between 5.5 and 10.5. | [2] |
| Maximum Accumulation in Satellite Area (Non-Acutely Toxic) | 55 gallons | [3][5] |
| Maximum Accumulation in Satellite Area (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) | [3] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Calcium Cyclamate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Calcium cyclamate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of engineering controls and personal protective equipment is essential to minimize exposure. Local exhaust ventilation is preferred to control emissions at the source.[1]
Summary of Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standards/Notes |
| Respiratory | P2 particulate respirator or N95 (US) / P1 (EN 143) dust mask.[1][2] | Use when handling the product, especially where dust generation is likely.[1][3] |
| Eye | Safety glasses with side shields or chemical safety goggles.[1][2][4] | Should comply with AS1336/1337, OSHA 29 CFR 1910.133, or European Standard EN166.[1][4] |
| Hand | Neoprene gloves.[1] | Wear appropriate protective gloves to prevent skin exposure.[4] |
| Body | Long-sleeved protective coveralls and safety footwear.[1] | Wear appropriate protective clothing to prevent skin exposure.[4] |
Health Hazard Information
| Exposure Route | Potential Effects |
| Inhalation | Dust may cause respiratory tract irritation.[1] |
| Skin Contact | May cause physical or mechanical irritation.[1] |
| Eye Contact | May cause physical or mechanical irritation.[1] |
| Ingestion | No adverse health effects are expected with small amounts. Swallowing large amounts may cause nausea and vomiting.[1] |
Chronic Effects: The International Agency for Research on Cancer (IARC) classifies cyclamates in Group 3, meaning they are not classifiable as to their carcinogenicity to humans.[1]
Quantitative Exposure Data
No specific exposure standard has been established for this compound by the Australian Safety and Compensation Council (ASCC). However, the general exposure standard for dust not otherwise specified is 10mg/m³ for inspirable dust and 3mg/m³ for respirable dust.[1] The American Conference of Governmental Industrial Hygienists (ACGIH) has a Threshold Limit Value (TLV) of 10 mg/m³ for general dust, and the USA NIOSH Recommended Exposure Limit is 5 mg/m³.[2]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Step-by-Step Handling and Storage Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Put on all required PPE as specified in the table above.
-
Handling :
-
Handle in a well-ventilated area, preferably with local exhaust ventilation.[1][5]
-
Minimize dust generation and accumulation.[1]
-
Avoid breathing dust and contact with eyes, skin, and clothing.[1]
-
Use spark-proof tools and take precautionary measures against static discharge as it is a combustible dust.[1][5]
-
-
Storage :
-
Post-Handling : Wash hands and face thoroughly after handling.[2][6]
Disposal Plan
-
Waste Identification : Determine if the discarded this compound is classified as hazardous waste according to local, regional, and national regulations.[4]
-
Collection :
-
Disposal :
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Consult with environmental regulatory agencies for guidance on acceptable disposal practices, such as sanitary landfill.[9]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]
-
Do not discharge into sewer systems.[5]
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
